molecular formula C5H10ClN3 B3022028 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 948571-57-1

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3022028
CAS No.: 948571-57-1
M. Wt: 147.60
InChI Key: JDJXZPNDEYXBRT-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.60. The purity is usually 95%.
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Properties

IUPAC Name

1,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJXZPNDEYXBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673951
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948571-57-1, 1185302-88-8
Record name 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Introduction: The Pyrazole Scaffold in Modern Chemistry

In the landscape of heterocyclic chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2][3][4] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of functional molecules, from agrochemicals to life-saving pharmaceuticals.[1][5] Its metabolic stability and versatile substitution patterns have made it a favorite among medicinal chemists, leading to blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[2][3]

This guide focuses on a specific, yet crucial, derivative: This compound (CAS No: 948571-57-1). As a functionalized building block, this compound serves as a pivotal intermediate for the synthesis of more complex molecules in drug discovery and materials science.[6] Its inherent structure, featuring a reactive amine group and two methyl substituents, offers a unique combination of reactivity and structural definition. The hydrochloride salt form enhances its stability and handling properties, making it a reliable reagent in the laboratory.

This document provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers, scientists, and drug development professionals who seek to leverage this versatile molecule in their work.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental physicochemical properties of a reagent is the bedrock of its effective application. The hydrochloride salt of 1,5-dimethyl-1H-pyrazol-4-amine presents as a stable, solid material, with properties that are critical for reaction setup, purification, and storage.

The molecular structure consists of a pyrazole ring methylated at the N1 and C5 positions, with an amine group at the C4 position. The hydrochloride salt is formed by the protonation of the basic amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 948571-57-1[7][8]
Molecular Formula C₅H₁₀ClN₃[6][8]
Molecular Weight 147.60 g/mol [6][8]
IUPAC Name 1,5-dimethylpyrazol-4-amine;hydrochloride[8]
Appearance Solid
Melting Point 154 - 158 °C (309 - 316 °F)[9]
Chemical Stability Stable under standard ambient conditions[9]

The hydrochloride form significantly impacts the compound's solubility, typically rendering it more soluble in aqueous and polar protic solvents compared to its free base form. This is a crucial consideration for designing reaction conditions, particularly in aqueous media or for purification via crystallization.

Synthesis and Spectroscopic Characterization

The synthesis of aminopyrazoles is a well-established field in organic chemistry. A common and effective strategy for introducing an amino group at the 4-position of a pyrazole ring involves the chemical reduction of a precursor molecule, such as a 4-nitropyrazole.[10]

General Synthetic Workflow

The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine typically begins with the corresponding 1,5-dimethyl-4-nitro-1H-pyrazole. This precursor can be subjected to standard reduction conditions to yield the desired amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 1,5-Dimethyl-1H-pyrazole B 1,5-Dimethyl-4-nitro-1H-pyrazole A->B HNO₃ / H₂SO₄ C 1,5-Dimethyl-4-nitro-1H-pyrazole D 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) C->D H₂, Pd/C or SnCl₂ E 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) F 1,5-Dimethyl-1H-pyrazol-4-amine HCl E->F HCl in Ether/IPA

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 4-Nitropyrazole

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazol-4-amine free base.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected spectral data, based on its structure and data from analogous compounds, are summarized below.[11][12]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Singlet (~3.6-3.8 ppm, 3H, N-CH₃); Singlet (~2.2-2.4 ppm, 3H, C-CH₃); Singlet (~7.5-7.7 ppm, 1H, C3-H); Broad singlet for amine protons (NH₂), which may be shifted downfield and exchangeable with D₂O. The hydrochloride salt will show a broad NH₃⁺ signal.
¹³C NMR Pyrazole ring carbons (~100-150 ppm); N-CH₃ carbon (~35-40 ppm); C-CH₃ carbon (~10-15 ppm).
IR (KBr) ~3400-3200 cm⁻¹ (N-H stretch of amine); ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~2950-2850 cm⁻¹ (Aliphatic C-H stretch); ~1620-1500 cm⁻¹ (C=N and C=C ring stretches).
Mass Spec (ESI+) Expected m/z for the free base [M+H]⁺ = 112.09.

Chemical Reactivity and Stability

The utility of this compound as a synthetic intermediate is defined by its reactivity, which is primarily centered around the nucleophilic 4-amino group.

Reactivity of the Amino Group

The exocyclic amino group is the primary site of reactivity, readily participating in a variety of classical amine reactions:

  • Acylation: Reacts with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Can undergo N-alkylation, although selectivity can be a challenge.

  • Diazotization: Can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.[10]

Reactivity A 1,5-Dimethyl-1H-pyrazol-4-amine B Amide Derivative A->B R-COCl, Base C Sulfonamide Derivative A->C R-SO₂Cl, Base D Diazonium Salt Intermediate A->D NaNO₂, HCl

Caption: Key reactions involving the 4-amino group.

Stability and Storage

Pyrazole rings are known for their high degree of chemical and metabolic stability, a key reason for their prevalence in pharmaceuticals.[2][13] The product is chemically stable under standard room temperature conditions.[9] However, as with many amine salts, certain precautions ensure long-term integrity.

  • Recommended Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to protect against moisture.[9][14] For light-sensitive compounds, storage in amber vials is recommended.[14]

  • Conditions to Avoid: Exposure to strong oxidizing agents, excessive heat, and high humidity should be avoided.[9] The material is combustible and may decompose upon heating.[9]

Applications in Research and Drug Discovery

While this compound is not typically an active pharmaceutical ingredient itself, it is a high-value intermediate. Its structure is a gateway to a diverse range of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in drugs targeting a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][5][15]

Researchers can use this compound to:

  • Synthesize Kinase Inhibitors: The pyrazole core is common in many small-molecule kinase inhibitors used in oncology.[2]

  • Develop Anti-inflammatory Agents: The scaffold is central to COX-2 inhibitors and other anti-inflammatory drugs.[1][5]

  • Create Novel Agrochemicals: Pyrazole derivatives have found extensive use as herbicides and fungicides.[1]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • Harmful if swallowed.[16]

    • Causes skin irritation.[17][18][19]

    • Causes serious eye irritation.[17][18][19]

    • May cause respiratory irritation.[18][19]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, chemical safety goggles, and a lab coat.[9][17]

    • Handle in a well-ventilated area or under a chemical fume hood.[17][18]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[17][20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][20]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9][17]

  • Storage and Disposal:

    • Store away from incompatible materials like strong bases and oxidizing agents.[17]

    • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

This compound is a fundamentally important building block for chemical synthesis. Its well-defined structure, predictable reactivity centered on the 4-amino group, and the inherent stability of the pyrazole core make it an invaluable tool for researchers. A thorough understanding of its chemical properties, from its spectroscopic signature to its handling requirements, empowers scientists in drug discovery and materials science to construct novel, high-value molecules with precision and confidence.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health (NIH).
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central (PMC).
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  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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  • This compound | 948571-57-1. (n.d.). ChemicalBook.
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  • Safety Data Sheet. (n.d.). AK Scientific, Inc..
  • Safety Data Sheet. (2024). CymitQuimica.
  • 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. (n.d.). Sigma-Aldrich.
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  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • 1,3,5-Trimethyl-1H-pyrazol-4-amine. (n.d.). NIST WebBook.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Schlegel Group.
  • Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating the pyrazole motif have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This guide focuses on a specific, yet highly valuable, derivative: 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This compound serves as a crucial intermediate for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors. Its strategic substitution pattern offers medicinal chemists a versatile handle for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

This technical guide will provide a comprehensive overview of this compound, covering its chemical identity, a detailed synthetic protocol, methods for its analytical characterization, and its applications in the synthesis of biologically active molecules, with a focus on kinase inhibitors.

Chemical Identity and Properties

CAS Number: 1185302-88-8; 948571-57-1[1][2]

Molecular Formula: C₅H₁₀ClN₃

Molecular Weight: 147.61 g/mol [1][2]

IUPAC Name: 1,5-dimethyl-1H-pyrazol-4-amine;hydrochloride[1][2]

Structure:

A two-dimensional structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Weight111.15 g/mol (free base)[3]
XLogP30.4[3]
Hydrogen Bond Donor Count1 (free base)[3]
Hydrogen Bond Acceptor Count2 (free base)[3]
Rotatable Bond Count0 (free base)[3]
Exact Mass111.07964730 g/mol (free base)[3]
Monoisotopic Mass111.07964730 g/mol (free base)[3]
Topological Polar Surface Area41.6 Ų (free base)[3]
Heavy Atom Count8 (free base)[3]
Complexity99.3 (free base)[3]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 1,5-dimethyl-1H-pyrazole. This process involves the nitration of the pyrazole ring at the C4 position, followed by the reduction of the resulting nitro group to the desired amine. The amine is then converted to its hydrochloride salt for improved stability and handling.

Step 1: Nitration of 1,5-dimethyl-1H-pyrazole

The introduction of a nitro group at the 4-position of the pyrazole ring is a crucial step. This is generally accomplished using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Addition of Starting Material: To this nitrating mixture, add 1,5-dimethyl-1H-pyrazole dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 1,5-dimethyl-4-nitro-1H-pyrazole, is then collected by filtration, washed with cold water until neutral, and dried.

G start 1,5-dimethyl-1H-pyrazole reagents HNO3 / H2SO4 0-10 °C start->reagents product 1,5-dimethyl-4-nitro-1H-pyrazole reagents->product caption Workflow for the nitration of 1,5-dimethyl-1H-pyrazole.

Workflow for the nitration of 1,5-dimethyl-1H-pyrazole.

Step 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole to 1,5-dimethyl-1H-pyrazol-4-amine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a common and efficient choice. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazol-4-amine.

Step 3: Formation of the Hydrochloride Salt

To enhance stability and facilitate handling, the synthesized amine is converted to its hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude 1,5-dimethyl-1H-pyrazol-4-amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

G start 1,5-dimethyl-4-nitro-1H-pyrazole reagents1 H2, Pd/C Ethanol start->reagents1 intermediate 1,5-dimethyl-1H-pyrazol-4-amine reagents1->intermediate reagents2 HCl (gas or solution) intermediate->reagents2 product 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride reagents2->product caption Workflow for the reduction and salt formation.

Workflow for the reduction and salt formation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1,5-dimethyl-1H-pyrazol-4-amine, characteristic signals are expected for the two methyl groups and the pyrazole ring proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct signals should be observed for the two methyl carbons and the three pyrazole ring carbons.

Representative Spectral Data (for the free base, 1,5-dimethyl-1H-pyrazol-4-amine):

Protons/Carbons¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃~3.6~35
C-CH₃~2.1~10
C3-H~7.2~130
C4-NH₂(broad)~125
C5-CH₃~140

Note: The exact chemical shifts may vary depending on the solvent and the presence of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 1,5-dimethyl-1H-pyrazol-4-amine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (111.15 g/mol for the free base).[3]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations for the pyrazole ring.

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology. Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The 4-amino group of 1,5-dimethyl-1H-pyrazol-4-amine provides a convenient point of attachment for coupling with other molecular fragments, often through the formation of an amide or a urea linkage. This allows for the construction of larger molecules designed to fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity.

Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors

A common strategy in the design of kinase inhibitors is to use a heterocyclic core, such as a pyrimidine, that can mimic the adenine ring of ATP. This compound can be readily coupled with a substituted pyrimidine to generate potent kinase inhibitors.

For example, in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key step often involves the nucleophilic aromatic substitution reaction between the amino group of the pyrazole and a halo-substituted pyrimidine.[4][5]

G start1 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride reagents Coupling Reaction (e.g., Buchwald-Hartwig) start1->reagents start2 Substituted Halopyrimidine start2->reagents product Pyrimidine-based Kinase Inhibitor reagents->product caption General scheme for the synthesis of pyrimidine-based kinase inhibitors.

General scheme for the synthesis of pyrimidine-based kinase inhibitors.

The 1- and 5-methyl groups on the pyrazole ring can also play a crucial role in the binding of the inhibitor to the kinase. These groups can occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity and selectivity of the compound.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile building block with significant applications in drug discovery and development. Its strategic placement of functional groups allows for the efficient construction of complex molecules with tailored biological activities. The continued exploration of this and other substituted pyrazoles as key intermediates will undoubtedly lead to the discovery of novel and more effective therapeutic agents, particularly in the field of oncology and inflammation. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in their own drug discovery endeavors.

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  • Abrigach, F., et al. (2019). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).
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  • Wang, Y., et al. (2017). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Journal of The American Society for Mass Spectrometry, 28(10), 2195-2202.
  • de la Torre, J. C., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(1), 1-19.
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  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683-688.
  • Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 63(15), 8349-8364. [Link]

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1,5-dimethyl-1H-pyrazol-4-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core molecular and physical properties, synthesis and characterization, applications in drug discovery, and essential safety protocols.

Core Molecular and Physical Properties

This compound is a substituted pyrazole derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile intermediate in organic synthesis.

Key Physicochemical Data
PropertyValueSource
Molecular Weight 147.61 g/mol [1]
Molecular Formula C₅H₁₀ClN₃[1][2]
Appearance Solid[1]
CAS Number 948571-57-1[3]
Monoisotopic Mass 111.07965 Da (free base)[4][5]

The molecular weight of the free base, 1,5-dimethyl-1H-pyrazol-4-amine (C₅H₉N₃), is 111.15 g/mol .[6] The addition of hydrogen chloride (HCl) to form the hydrochloride salt results in the final molecular weight of 147.61 g/mol .

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[7][8] A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Generalized Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized through a multi-step process, beginning with readily available starting materials. The following diagram illustrates a potential synthetic pathway.

Synthetic_Pathway 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound Condensation Condensation 1,3-Dicarbonyl_Compound->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Pyrazolone_Intermediate Pyrazolone Intermediate Condensation->Pyrazolone_Intermediate Nitration Nitration Pyrazolone_Intermediate->Nitration Nitro_Pyrazole 4-Nitro-1,5-dimethyl -1H-pyrazole Nitration->Nitro_Pyrazole Reduction Reduction Nitro_Pyrazole->Reduction Free_Base 1,5-dimethyl-1H-pyrazol-4-amine Reduction->Free_Base HCl_Addition HCl Addition Free_Base->HCl_Addition Final_Product 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride HCl_Addition->Final_Product

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of pyrazole derivatives, which can be adapted for this compound.

  • Condensation: In a round-bottomed flask, dissolve the 1,3-dicarbonyl starting material in a suitable solvent such as ethanol or methanol.[9]

  • Add methylhydrazine dropwise to the solution while stirring.[9] The reaction may be performed at room temperature or with gentle heating to facilitate the formation of the pyrazole ring.[10]

  • Nitration: The resulting pyrazole intermediate is then subjected to nitration to introduce a nitro group at the 4-position of the pyrazole ring. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

  • Reduction: The nitro-pyrazole is subsequently reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Salt Formation: The resulting free base, 1,5-dimethyl-1H-pyrazol-4-amine, is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation Mass_Spec Mass Spectrometry (MS) Synthesized_Product->Mass_Spec Molecular Weight Verification Purity_Analysis Purity Analysis (HPLC/GC) Synthesized_Product->Purity_Analysis Purity Assessment Final_Confirmation Structure and Purity Confirmed NMR->Final_Confirmation Mass_Spec->Final_Confirmation Purity_Analysis->Final_Confirmation

Caption: Workflow for the analytical characterization of the synthesized compound.

Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum should show characteristic peaks for the two methyl groups and the aromatic proton on the pyrazole ring. The integration of these peaks should correspond to the number of protons in the molecule.

    • The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer.[11]

    • Use a suitable ionization technique, such as electrospray ionization (ESI).[11]

    • The resulting mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 112.08693 for [M+H]⁺).[4][5]

Applications in Drug Discovery and Development

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][12] this compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[2][11]

Role as a Key Intermediate

The primary amine group on the pyrazole ring provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular scaffolds. This makes it a valuable starting material for the synthesis of various pharmaceutical agents.[11]

Drug_Discovery_Role Core_Scaffold 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride Functionalization Chemical Functionalization Core_Scaffold->Functionalization Library Diverse Library of Pyrazole Derivatives Functionalization->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: Role of this compound in drug discovery.

Derivatives of this pyrazole core have been investigated as inhibitors of phosphatidylinositol-3-kinase (PI3K), a key pathway in cell growth, making them promising candidates in cancer research.[2][11] Additionally, some related derivatives have shown potential as calcium release-activated calcium (CRAC) channel inhibitors, which are relevant for treating inflammatory diseases.[2][11]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

GHS Hazard Information
HazardDescription
Pictogram(s) Warning
Hazard Statement(s) H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13]
Precautionary Statement(s) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

  • Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed.[15] Some sources recommend storage at 2-8°C.[2][11]

Conclusion

This compound is a valuable chemical intermediate with a defined molecular weight and distinct physicochemical properties. Its utility in the synthesis of a wide array of biologically active compounds underscores its importance in the fields of medicinal chemistry and drug development. Adherence to proper synthesis, characterization, and safety protocols is paramount for its effective and safe utilization in a research setting.

References

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An In-depth Technical Guide to the Structure Elucidation of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and interaction with biological systems. For novel chemical entities like 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a substituted pyrazole that serves as a versatile building block, unambiguous structural verification is not merely an academic exercise—it is a prerequisite for advancing any research program. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities.

The Hypothesis: Proposed Structure and Initial Physicochemical Assessment

Our investigation begins with the proposed structure and its basic properties.

  • Compound Name: this compound

  • Molecular Formula: C₅H₁₀ClN₃

  • Molecular Weight: 147.61 g/mol

  • Free Base Formula: C₅H₉N₃[1]

  • Free Base Molecular Weight: 111.15 g/mol [1]

Degree of Unsaturation (DoU) for the Free Base: The DoU provides initial insight into the presence of rings and/or multiple bonds. DoU = C + 1 - (H/2) + (N/2) = 5 + 1 - (9/2) + (3/2) = 6 - 4.5 + 1.5 = 3

A DoU of 3 is consistent with the pyrazole ring, which contains one ring and two double bonds.

The hydrochloride salt form implies the amine at the C4 position is basic and exists as a protonated ammonium cation (-NH₃⁺) with a chloride (Cl⁻) counter-ion. Our analytical strategy is designed to confirm this entire structural hypothesis piece by piece.

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

A robust structure elucidation is not a linear process but a synergistic one. Data from each technique should be used to predict and confirm findings from others.

G cluster_0 Initial Assessment cluster_1 Core Spectroscopic Analysis cluster_2 Definitive Confirmation Hypothesis Proposed Structure (C₅H₁₀ClN₃) EA Elemental Analysis (%C, %H, %N) Hypothesis->EA NMR NMR Spectroscopy (¹H, ¹³C, 2D) EA->NMR MS Mass Spectrometry (ESI-MS, HRMS) NMR->MS Confirms Mass SCXRD Single Crystal X-Ray Diffraction NMR->SCXRD Provides Material for Crystallization Final Confirmed Structure NMR->Final Confirms Connectivity MS->NMR Confirms Formula MS->SCXRD Provides Material for Crystallization IR FTIR Spectroscopy IR->NMR Confirms Functional Groups IR->SCXRD Provides Material for Crystallization SCXRD->Final Unambiguous Proof

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): Unveiling the Mass and Formula

Causality: We begin with Mass Spectrometry to obtain the most direct evidence of the compound's mass and, with high resolution, its elemental composition. For a salt, Electrospray Ionization (ESI) is the method of choice due to its ability to analyze pre-formed ions in solution.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or a methanol/water mixture.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, operating in positive ion mode.

  • Data Acquisition: Infuse the sample solution directly or via LC inlet. Acquire data over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the protonated free base, [M+H]⁺.

Expected vs. Interpreted Data
ParameterTheoretical (Calculated)Observed (Expected)Interpretation
Formula of Cation C₅H₁₀N₃⁺C₅H₁₀N₃⁺The cation detected is the protonated free base.
Exact Mass [M+H]⁺ 112.0875112.0875 ± 5 ppmThe high-resolution mass confirms the elemental composition, ruling out other isobaric possibilities.
Fragmentation N/A (Full Scan)See BelowMS/MS fragmentation provides structural clues.

Fragmentation Analysis (MS/MS): The fragmentation pattern of pyrazoles can be complex but informative.[2] Key fragmentations can help confirm the core structure. For the parent ion at m/z 112.1, collision-induced dissociation (CID) would be expected to show losses characteristic of the pyrazole ring and its substituents, providing further confidence in the proposed scaffold.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Causality: NMR is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of ¹H and ¹³C atoms.[6] For this compound, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

NMR Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to slow the exchange of the acidic N-H protons, allowing them to be observed.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Proton Environment and Count
Proposed AssignmentPredicted δ (ppm)MultiplicityIntegrationInterpretation
-NH₃⁺~8.0-9.0 (broad)singlet (br)3HA broad, downfield signal confirms the protonated amine. Its broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.
C3–H ~7.5-7.8singlet1HA single proton in the aromatic region with no adjacent proton neighbors, consistent with the C3 position of the pyrazole.[7]
N1–CH₃ ~3.6-3.8singlet3HA singlet corresponding to a methyl group attached to a nitrogen atom.
C5–CH₃ ~2.2-2.4singlet3HA second, more upfield singlet for a methyl group attached to a carbon atom of the pyrazole ring.[8]
¹³C NMR: The Carbon Skeleton
Proposed AssignmentPredicted δ (ppm)Interpretation
C 5~145-150Quaternary carbon, downfield due to attachment to nitrogen and substitution.
C 3~135-140Methine carbon (CH) in the heterocyclic ring.
C 4~110-115Quaternary carbon attached to the -NH₃⁺ group.
N1–C H₃~35-40Methyl carbon attached to nitrogen.
C5–C H₃~10-15Methyl carbon attached to a ring carbon.
2D NMR: The Definitive Connectivity Map

Causality: While 1D NMR provides the pieces, 2D NMR shows how they are connected. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) C-H correlations, which are critical for assembling the molecular puzzle.

Caption: Key 2- and 3-bond HMBC correlations confirming the pyrazole core.

  • H(N1-CH₃) → C5 & C4: This crucial correlation links the N1-methyl group to the pyrazole ring at positions 5 and 4, confirming its attachment to N1.

  • H(C5-CH₃) → C5 & C4: This connects the C5-methyl group to the ring at positions 5 and 4.

  • H(C3) → C5 & C4: This places the lone ring proton at C3, with correlations to its neighboring carbons.

Together, these correlations leave no doubt about the substitution pattern of the pyrazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR provides rapid confirmation of key functional groups predicted by the structure. It is an excellent complementary technique to NMR and MS.[6][9]

FTIR Experimental Protocol
  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Key Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeInterpretation
3200-2800 (broad)N-H stretch (ammonium)Confirms the presence of the -NH₃⁺ group. The broadness is characteristic of hydrogen bonding.
3000-2850C-H stretch (aliphatic)Corresponds to the two methyl groups.
~1620N-H bend (scissoring)A characteristic bending mode for an ammonium salt.
~1580, ~1500C=N, C=C stretchVibrations from the pyrazole ring system.[10]

Single-Crystal X-Ray Diffraction (SCXRD): The Final Arbiter

Causality: While spectroscopy provides overwhelming evidence for the proposed connectivity, only SCXRD can deliver an unambiguous, three-dimensional map of the molecule in the solid state.[11][12] It confirms not only the covalent structure but also the ionic nature of the compound and its intermolecular interactions.[13] This technique is the gold standard for structure proof.[14][15]

SCXRD Experimental Protocol
  • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., methanol/ether).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final structural model.

Expected Results and Interpretation

The resulting crystal structure would provide:

  • Unambiguous Connectivity: Absolute confirmation of the 1,5-dimethyl-1H-pyrazol-4-amine structure.

  • Ionic Interaction: Direct visualization of the protonated amine (-NH₃⁺) and the chloride counter-ion (Cl⁻), including the precise N-H···Cl hydrogen bond distances and angles.

  • Bond Lengths and Angles: Precise geometric parameters that can be compared with theoretical values.

  • Supramolecular Assembly: Information on how the molecules pack together in the crystal lattice.[7]

Elemental Analysis: Validating the Empirical Formula

Causality: This classical technique provides a final, quantitative check on the empirical formula derived from HRMS and confirmed by other methods.

Expected Results
ElementTheoretical %
Carbon (C)40.68
Hydrogen (H)6.83
Nitrogen (N)28.47

A successful analysis will yield experimental values within ±0.4% of the theoretical percentages, providing strong, independent validation of the molecular formula C₅H₁₀ClN₃.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from a carefully selected suite of analytical techniques.

  • MS confirms the mass and elemental formula.

  • 1D and 2D NMR definitively map the covalent bonding framework.

  • FTIR provides rapid confirmation of the key functional groups, particularly the ammonium salt.

  • Elemental Analysis validates the empirical formula with high precision.

  • SCXRD , as the ultimate proof, provides an exact 3D model of the molecule, confirming all prior deductions.

This integrated, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for all subsequent research and development activities.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Google Scholar.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. Retrieved January 5, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • 1,5-dimethyl-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Publications. Retrieved January 5, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

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  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved January 5, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the nitration of 1,5-dimethyl-1H-pyrazole, followed by the catalytic hydrogenation of the resulting nitro intermediate, and culminating in the formation of the hydrochloride salt. This guide offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, safety considerations, and characterization of the final product. By integrating established chemical principles with practical insights, this document serves as a self-validating resource for researchers in the field.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have led to their use in the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Specifically, 4-aminopyrazole derivatives are key intermediates in the synthesis of various therapeutic candidates. This guide focuses on the synthesis of this compound, a versatile precursor for the elaboration of more complex molecular architectures. The presented synthetic strategy is designed for efficiency, scalability, and high purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two primary stages:

  • Step 1: Nitration of 1,5-dimethyl-1H-pyrazole. This electrophilic aromatic substitution introduces a nitro group at the C4 position of the pyrazole ring, yielding 1,5-dimethyl-4-nitro-1H-pyrazole.

  • Step 2: Reduction of the Nitro Group and Hydrochloride Salt Formation. The nitro intermediate is subsequently reduced to the corresponding amine via catalytic hydrogenation. The resulting 1,5-dimethyl-1H-pyrazol-4-amine is then converted to its stable hydrochloride salt.

This two-step approach is a classic and well-established method for the preparation of aromatic amines from their corresponding unsubstituted aromatic precursors.

Detailed Synthetic Protocol

Step 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole

The nitration of the pyrazole ring is a crucial first step. The presence of the two methyl groups on the pyrazole ring directs the electrophilic nitration to the C4 position.

Reaction Scheme:

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and highly effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The reaction is exothermic and maintaining a low temperature (0-10 °C) is critical to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,5-dimethyl-1H-pyrazole (1.0 eq).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred pyrazole, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate beaker, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate of 1,5-dimethyl-4-nitro-1H-pyrazole is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Data Presentation: Reagents for Step 1

ReagentMolar Mass ( g/mol )QuantityMoles
1,5-dimethyl-1H-pyrazole96.13(e.g., 10 g)(e.g., 0.104 mol)
Conc. Sulfuric Acid98.08(e.g., 20.4 g, 11.1 mL)(e.g., 0.208 mol)
Conc. Nitric Acid63.01(e.g., 7.2 g, 5.1 mL)(e.g., 0.114 mol)
Step 2: Synthesis of this compound

The reduction of the nitro group to an amine is a pivotal transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[1] It offers high activity and selectivity, and as a heterogeneous catalyst, it can be easily removed by filtration.

  • Hydrogen Source: Pressurized hydrogen gas is the reductant. The reaction is typically carried out in a Parr hydrogenator or under a hydrogen balloon.

  • Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.

  • Acidification: The final amine product is often converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by treating the amine with hydrochloric acid.

Experimental Protocol:

  • To a solution of 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in methanol, add 10% Palladium on carbon (5-10 mol% of the substrate).

  • The reaction mixture is hydrogenated in a Parr apparatus or under a hydrogen balloon at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. It is crucial to keep the Celite pad wet with the solvent during filtration as dry Pd/C can be pyrophoric.

  • The filtrate is concentrated under reduced pressure to give the crude 1,5-dimethyl-1H-pyrazol-4-amine.

  • The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation: Reagents for Step 2

ReagentMolar Mass ( g/mol )QuantityMoles
1,5-dimethyl-4-nitro-1H-pyrazole141.13(e.g., 10 g)(e.g., 0.071 mol)
10% Palladium on Carbon-(e.g., 0.5-1.0 g)-
Hydrogen2.02Excess-
Methanol32.04(as solvent)-
Hydrochloric Acid36.46(e.g., 1.1 eq)(e.g., 0.078 mol)

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction & Salt Formation A 1,5-dimethyl-1H-pyrazole B HNO3 / H2SO4 0-10 °C A->B Reacts with C 1,5-dimethyl-4-nitro-1H-pyrazole B->C Yields D 1,5-dimethyl-4-nitro-1H-pyrazole E H2, Pd/C Methanol D->E Reduced with F 1,5-dimethyl-1H-pyrazol-4-amine E->F Yields G HCl F->G Reacts with H 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride G->H Forms

Caption: Synthetic workflow for this compound.

Mechanistic Insights

Reaction_Mechanism cluster_nitration Nitration Mechanism cluster_reduction Catalytic Hydrogenation Mechanism HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ + H3O+ + 2HSO4- NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ + H3O+ + 2HSO4- Generation of Nitronium Ion Pyrazole Ring Pyrazole Ring Intermediate Intermediate Pyrazole Ring->Intermediate Electrophilic Attack by NO2+ 1,5-dimethyl-4-nitro-1H-pyrazole 1,5-dimethyl-4-nitro-1H-pyrazole Intermediate->1,5-dimethyl-4-nitro-1H-pyrazole Deprotonation H2 + Pd/C H2 + Pd/C Pd-H (Hydride on surface) Pd-H (Hydride on surface) H2 + Pd/C->Pd-H (Hydride on surface) Adsorption & Activation Nitro Group Nitro Group Nitroso Intermediate Nitroso Intermediate Nitro Group->Nitroso Intermediate Stepwise Reduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Amine Amine Hydroxylamine Intermediate->Amine Final Reduction

Caption: Simplified mechanisms for nitration and catalytic hydrogenation.

Safety and Handling

Chemical Safety:

  • Concentrated Acids (Nitric and Sulfuric): Are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • 1,5-dimethyl-4-nitro-1H-pyrazole: May cause skin and eye irritation.[2] Avoid inhalation of dust.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere and do not allow the catalyst to dry out during filtration.

  • Hydrogen Gas: Is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity.

Procedural Safety:

  • All reactions should be performed in a well-ventilated fume hood.

  • Emergency eyewash and safety shower stations should be readily accessible.

  • Follow proper waste disposal procedures for all chemical waste.

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: A white to off-white crystalline solid.

  • Melting Point: Determination of the melting point can be a useful indicator of purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the two methyl groups (one on the nitrogen and one on the pyrazole ring) and the aromatic proton. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each unique carbon atom in the molecule.

    • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the ammonium salt and the C=C and C-N bonds of the pyrazole ring.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving nitration and subsequent catalytic hydrogenation. This guide provides a detailed and scientifically grounded protocol, emphasizing the rationale behind experimental choices and critical safety considerations. By following this in-depth guide, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors.

References

  • Palladium on carbon - Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a critical parameter for its application in research and drug development. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility, outlines robust experimental protocols for its determination, and details the analytical methodologies required for accurate quantification. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to thoroughly assess and understand the solubility profile of this compound.

Introduction to this compound and its Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form of this amine is intended to enhance its aqueous solubility and overall developability. A comprehensive understanding of its solubility is paramount for various stages of drug development, including formulation design, in vitro assay development, and predicting in vivo bioavailability. Poor aqueous solubility can be a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy. Therefore, a thorough investigation of the solubility of this compound is a foundational step in its journey as a potential therapeutic agent.

Physicochemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine

While specific experimental data for the hydrochloride salt is limited, we can infer its likely properties from the parent compound, 1,5-dimethyl-1H-pyrazol-4-amine, and general chemical principles.

PropertyValue (for the free base)SourceSignificance for Solubility
Molecular Formula C₅H₉N₃[1]Provides the basic composition of the molecule.
Molecular Weight 111.15 g/mol [1]Influences diffusion and dissolution rates.
XLogP3-AA (Computed LogP) 0.0[1]Indicates a relatively balanced lipophilicity and hydrophilicity, suggesting potential for reasonable solubility in both aqueous and organic media. A lower LogP generally correlates with higher aqueous solubility.
Hydrogen Bond Donor Count 1[1]The primary amine group can donate hydrogen bonds, which is favorable for interaction with polar protic solvents like water, thus enhancing aqueous solubility.
Hydrogen Bond Acceptor Count 2[1]The nitrogen atoms in the pyrazole ring can accept hydrogen bonds, further contributing to potential interactions with protic solvents.
pKa (Predicted) Not available-The pKa of the amine group is a critical determinant of its ionization state at different pH values. As a hydrochloride salt, the amine will be protonated at lower pH, which is expected to significantly increase its aqueous solubility. The exact pKa would define the pH range over which the compound is predominantly ionized and thus more soluble.

The hydrochloride salt of 1,5-dimethyl-1H-pyrazol-4-amine will have a higher molecular weight (147.60 g/mol ) and is expected to be significantly more soluble in aqueous media due to the protonation of the amine group.[2]

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives is governed by a complex interplay of structural and environmental factors.[3]

  • The Pyrazole Ring: The aromatic nature of the pyrazole ring can contribute to low solubility in polar solvents. However, the presence of nitrogen atoms allows for hydrogen bonding.[3]

  • Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. In the case of 1,5-dimethyl-1H-pyrazol-4-amine, the methyl groups are non-polar, while the amine group is polar and capable of hydrogen bonding, which can enhance aqueous solubility.[3]

  • Intermolecular Forces: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, lead to higher lattice energy, making it more difficult for a solvent to dissolve the compound.

  • Temperature: Generally, the solubility of solid organic compounds, including pyrazole derivatives, increases with temperature.[3] This is because the increased thermal energy helps to overcome the lattice energy of the crystal.

  • pH: For ionizable compounds like 1,5-dimethyl-1H-pyrazol-4-amine, pH is a critical factor. The amine group will be protonated at acidic pH, forming the more soluble hydrochloride salt. As the pH increases above the pKa of the conjugate acid, the free base will precipitate out of the solution, leading to a decrease in solubility.[4]

  • Solvent Polarity: The principle of "like dissolves like" is applicable. Polar solvents will better solvate polar molecules. Given the polar amine group and the hydrochloride salt form, water and other polar solvents like ethanol and methanol are expected to be good solvents.

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility.[5]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation time, starting from a concentrated stock solution (typically in DMSO).[5][6][7]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[8]

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dispense Dispense 2 µL Stock into 96-well Plate stock->dispense buffer Prepare Aqueous Buffer (e.g., PBS) add_buffer Add 98 µL Buffer buffer->add_buffer dispense->add_buffer incubate Incubate (e.g., 1-2h at 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure determine Determine Kinetic Solubility Limit measure->determine

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.[9][10]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add Excess Solid to Solvent agitate Agitate for 24-48h at Constant Temp. add_solid->agitate centrifuge Centrifuge or Settle agitate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter analyze Analyze Filtrate by HPLC-UV or LC-MS/MS filter->analyze determine Determine Thermodynamic Solubility analyze->determine

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is crucial for determining its solubility. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method.

Protocol: HPLC-UV Method for Quantification
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound. This can be determined by running a UV scan of a standard solution. For pyrazole derivatives, the λmax is often in the range of 210-250 nm.

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The concentration of the compound in the solubility samples can then be determined by interpolating their peak areas from the calibration curve.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Opinion in Chemical Biology, 10(5), 520-525.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-65.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • SlideShare. (2018, November 26). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating experimental data with established scientific principles, this guide explains the causality behind experimental choices and provides a framework for the structural elucidation of this and related pyrazole derivatives.

Introduction: The Importance of Spectroscopic Analysis

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide orthogonal and complementary information about a molecule's structure, connectivity, and functional groups. For a molecule like this compound, a substituted pyrazole with multiple nitrogen atoms, a thorough spectroscopic analysis is crucial to confirm the correct isomer and to ensure its purity. This guide will delve into the expected and observed spectral features of this compound, providing a self-validating system for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: A Tale of Two Species

The ¹H NMR spectrum of an amine hydrochloride salt in solution can be complex due to the equilibrium between the protonated (ammonium) and the free amine forms. The position of this equilibrium is highly dependent on the solvent and pH.

Experimental ¹H NMR Data for the Free Base (1,5-dimethyl-1H-pyrazol-4-amine)

Table 1: Experimental ¹H NMR Data for 1,5-dimethyl-1H-pyrazol-4-amine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted ~3.6Singlet3HN¹-CH₃
Predicted ~2.1Singlet3HC⁵-CH₃
Predicted ~7.2Singlet1HC³-H
Predicted ~3.5Broad Singlet2H-NH₂

Note: The actual spectrum for the free base is available on PubChem[1]. The chemical shifts are estimated based on typical values for similar structures.

Predicted ¹H NMR Spectrum for this compound

Upon protonation of the 4-amino group to form the hydrochloride salt, significant changes in the ¹H NMR spectrum are anticipated. The choice of deuterated solvent is critical; aprotic solvents like DMSO-d₆ are often preferred for observing exchangeable protons of ammonium salts[2].

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ) ppmPredicted MultiplicityIntegrationAssignmentRationale for Prediction
~3.7Singlet3HN¹-CH₃Minimal shift expected compared to the free base.
~2.2Singlet3HC⁵-CH₃Minimal shift expected compared to the free base.
~7.5Singlet1HC³-HSlight downfield shift due to the electron-withdrawing effect of the neighboring ammonium group.
~8.0 - 9.0Broad Singlet3H-NH₃⁺The protons of the ammonium group are expected to be significantly deshielded and appear as a broad signal due to exchange with residual water and quadrupolar broadening from the ¹⁴N nucleus. The integration value of 3H confirms the protonation of the amine.

The most notable difference is the appearance of a broad signal corresponding to the three protons of the ammonium group (-NH₃⁺) with an integration value of three. The exact chemical shift of this peak can be highly variable and is dependent on concentration, temperature, and the presence of any water in the solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. While an experimental spectrum for the hydrochloride salt is not available, we can predict the approximate chemical shifts based on data from related pyrazole structures and the known effects of protonation.

Table 3: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~145C⁵Attached to a methyl group and a nitrogen atom.
~138The only CH carbon in the pyrazole ring.
~110C⁴Attached to the ammonium group; a downfield shift is expected compared to the free amine due to the electron-withdrawing effect of the positive charge.
~35N¹-CH₃Typical range for an N-methyl group on a pyrazole ring.
~12C⁵-CH₃Typical range for a C-methyl group on a pyrazole ring.

The protonation of the amino group is expected to have the most significant effect on the chemical shift of the C4 carbon, to which it is attached, causing a downfield shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical for hydrochloride salts to ensure solubility and to observe exchangeable protons[2].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

    • Acquire the ¹³C NMR spectrum at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and integration to assign the signals to the respective nuclei in the molecule.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve h1_nmr Acquire ¹H NMR dissolve->h1_nmr c13_nmr Acquire ¹³C NMR dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction calibration Calibrate Spectrum correction->calibration analysis Assign Signals calibration->analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum for this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups and the pyrazole ring system.

Table 4: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800 (broad)N-H stretchR-NH₃⁺ (Ammonium ion)
3100-3000C-H stretchAromatic C-H (pyrazole ring)
2980-2850C-H stretchAliphatic C-H (methyl groups)
~1620N-H bendR-NH₃⁺ (Ammonium ion)
~1580C=N stretchPyrazole ring
~1500C=C stretchPyrazole ring
~1450C-H bendAliphatic C-H (methyl groups)

The most diagnostic feature in the IR spectrum of the hydrochloride salt will be the broad absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. The bending vibration of the N-H bonds in the ammonium group is expected around 1620 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry this compound sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis mix Mix Sample with KBr press Press into Pellicle mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process assign Assign Peaks process->assign

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Experimental Mass Spectrum of the Free Base (1,5-dimethyl-1H-pyrazol-4-amine)

The PubChem database contains a GC-MS entry for the free base, 1,5-dimethyl-1H-pyrazol-4-amine, which has a molecular weight of 111.15 g/mol [1].

Predicted Mass Spectrum for this compound

When analyzing the hydrochloride salt by common ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), the observed spectrum will typically correspond to the free base. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed, where 'M' is the free base.

Table 5: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zInterpretation
ESI (+)112.0869[M+H]⁺ of the free base (C₅H₁₀N₃⁺)
EI111Molecular ion (M⁺) of the free base (C₅H₉N₃⁺)

High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition. The calculated exact mass for the protonated free base, [C₅H₁₀N₃]⁺, is 112.0869.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The choice of solvent should be compatible with the mass spectrometer's ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the ion of interest.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • If using a high-resolution instrument, compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire identify Identify Molecular Ion Peak acquire->identify confirm Confirm Elemental Composition (HRMS) identify->confirm

Caption: Standard workflow for ESI-MS analysis.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While a complete set of experimental data for the hydrochloride salt is not publicly available, by combining the known spectral data of the free base with a thorough understanding of spectroscopic principles, we can confidently predict and interpret its NMR, IR, and MS spectra. The detailed protocols and workflows presented herein offer a robust system for the analysis of this compound and can be adapted for the characterization of other novel pyrazole derivatives, ensuring scientific integrity and accelerating drug discovery and development efforts.

References

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

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The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Pyrazole Scaffold

Since its initial synthesis by Ludwig Knorr in 1883, the pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has become a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2] Its remarkable versatility, stemming from a unique combination of electronic properties, structural rigidity, and the capacity for diverse substitutions, has cemented its status as a "privileged scaffold."[3][4] This distinction arises from the pyrazole core's ability to serve as a foundational structure for a multitude of biologically active compounds across a wide spectrum of therapeutic areas.[5][6][7] From potent anti-inflammatory agents like celecoxib to groundbreaking anticancer drugs and antivirals, the pyrazole moiety is a recurring motif in the pharmacopeia of modern medicine.[3][4][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the core physical and chemical properties of pyrazole derivatives. Moving beyond a mere recitation of facts, this guide will delve into the causality behind these properties, offering field-proven insights into how they influence experimental design, synthesis, and ultimately, the biological activity of these crucial molecules.

I. The Structural and Electronic Landscape of Pyrazole

The pyrazole ring is a planar, five-membered heterocycle with three carbon atoms and two adjacent nitrogen atoms.[9][10] It is an aromatic system, possessing a delocalized 6π-electron cloud that confers significant stability.[9] One nitrogen atom (N1) is considered "pyrrole-like," with its lone pair of electrons participating in the aromatic sextet, while the other (N2) is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring.[9][10][11] This electronic arrangement is fundamental to many of the chemical properties of pyrazoles.

Tautomerism: A Dynamic Equilibrium

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[2][12][13] This results in a dynamic equilibrium between two tautomeric forms, which are indistinguishable in the parent pyrazole but become distinct in asymmetrically substituted derivatives.[12]

The position of this equilibrium is influenced by the nature and position of substituents, the solvent, temperature, and concentration.[14] For instance, in 3(5)-phenylpyrazole, the equilibrium favors the 3-phenyl tautomer in solution.[14] Understanding this tautomerism is critical, as the predominant tautomer can exhibit different reactivity and biological interactions.

3-Substituted Tautomer

>]; "Tautomer B" [label=<

5-Substituted Tautomer

>]; "Equilibrium" [label="⇌", shape=none, fontcolor="#EA4335", fontsize=24]; "Tautomer A" -> "Equilibrium" [dir=none, color="#4285F4"]; "Equilibrium" -> "Tautomer B" [dir=none, color="#4285F4"]; } } /*** Caption: Annular prototropic tautomerism in asymmetrically substituted pyrazoles.

In pyrazolones, a class of pyrazole derivatives with a carbonyl group, the tautomerism is more complex, with potential contributions from OH, NH, and CH forms.[15][16] The predominant tautomer in pyrazolones is highly dependent on the substitution pattern and the solvent.[16]

II. Physicochemical Properties: The Foundation of Drug-Likeness

The physical properties of pyrazole derivatives, such as melting point, boiling point, solubility, and acidity/basicity, are critical determinants of their behavior in biological systems and their suitability as drug candidates.

Melting Point, Boiling Point, and Solubility

Pyrazole itself is a colorless crystalline solid with a melting point of 70 °C and a boiling point of 188 °C.[9][17] The relatively high melting and boiling points for a small molecule are attributed to strong intermolecular hydrogen bonding between the N-H of one molecule and the pyridine-like N2 of another, leading to the formation of dimers or oligomers in the solid state and in concentrated solutions.[9][13]

The solubility of pyrazole derivatives is highly dependent on their substitution. The parent pyrazole is partially soluble in water.[9] The introduction of polar functional groups can increase water solubility, while the addition of lipophilic substituents will decrease it.

Compound Melting Point (°C) Boiling Point (°C) Aqueous Solubility
Pyrazole70187-188Partially soluble[9]
1-Methylpyrazole-39127Soluble
1-Phenylpyrazole11246Insoluble
4-Nitro-1H-pyrazole162-164-Slightly soluble

Table 1: Physical properties of selected pyrazole derivatives.

Acidity and Basicity (pKa)

Pyrazoles are amphoteric compounds, capable of acting as both weak acids and weak bases.[11] The pyrrole-like N1-H is weakly acidic, with a pKa of approximately 14.21.[18] The pyridine-like N2 atom is weakly basic, with the pKa of the conjugate acid being around 2.5.

The acidity and basicity of pyrazole derivatives can be modulated by the electronic effects of substituents on the ring.[10] Electron-withdrawing groups generally increase the acidity of the N-H proton and decrease the basicity of the N2 atom. Conversely, electron-donating groups tend to decrease N-H acidity and increase basicity. This tunability is a key advantage in drug design, allowing for the optimization of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

III. Chemical Reactivity: A Toolkit for Molecular Diversity

The chemical reactivity of the pyrazole ring provides a rich toolkit for synthetic chemists to generate a vast array of derivatives.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution.[2][13] Due to the electronic distribution within the ring, where the two nitrogen atoms decrease the electron density at the C3 and C5 positions, electrophilic attack occurs preferentially at the C4 position, which has the highest electron density.[9][19][20]

Common electrophilic substitution reactions include:

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[21]

  • Sulfonation: Treatment with fuming sulfuric acid yields the 4-sulfonic acid derivative.[21]

  • Halogenation: Pyrazoles can be readily halogenated at the C4 position using reagents like bromine, chlorine, or N-halosuccinimides.[2]

  • Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride and dimethylformamide, introduces a formyl group at C4.[21]

Electrophilic_Substitution pyrazole Pyrazole intermediate Wheland Intermediate (Sigma Complex) pyrazole->intermediate Attack at C4 electrophile Electrophile (E⁺) electrophile->intermediate product 4-Substituted Pyrazole intermediate->product -H⁺

Reactions at the Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are also sites of reactivity.

  • N-Alkylation and N-Arylation: The N1-H of pyrazole can be readily deprotonated by a base to form the pyrazolate anion, which is a potent nucleophile. This anion can then react with alkyl or aryl halides to give N1-substituted pyrazoles.

  • N-Acylation: In the presence of a base, pyrazoles react with acyl halides or anhydrides to form N1-acylpyrazoles.

Resistance to Oxidation and Reduction

The aromatic pyrazole ring is generally resistant to oxidation and reduction reactions due to the stability conferred by its aromaticity.[2][9][13] However, substituents on the ring can be modified under these conditions. Forcing conditions, such as catalytic hydrogenation at high pressure and temperature, can reduce the pyrazole ring to pyrazoline and then to pyrazolidine.[2][13]

IV. Synthesis of Pyrazole Derivatives: Building the Core Scaffold

A variety of synthetic methods have been developed for the construction of the pyrazole ring, allowing for the preparation of a wide range of substituted derivatives.

The Knorr Pyrazole Synthesis

The most common and versatile method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[22][23][24] The reaction is typically catalyzed by an acid.[22][23][25] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of regioisomers can be formed.[26]

Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • Reagents and Setup:

    • Ethyl acetoacetate (1 equivalent)

    • Phenylhydrazine (1 equivalent)

    • Glacial acetic acid (catalytic amount)

    • Ethanol (solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve ethyl acetoacetate and phenylhydrazine in ethanol in the round-bottom flask.

    • Add a few drops of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux with stirring for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.

Knorr_Synthesis reagents 1,3-Dicarbonyl + Hydrazine condensation Condensation (Acid Catalyst) reagents->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Derivative dehydration->pyrazole

Paal-Knorr Synthesis

While the Paal-Knorr synthesis is more commonly associated with the synthesis of furans and pyrroles from 1,4-dicarbonyls, a related reaction, often considered a variation of the Knorr synthesis, uses 1,3-dicarbonyls and hydrazines to form pyrazoles.[27][28]

1,3-Dipolar Cycloaddition

Another important route to pyrazoles is the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[29] This method offers a high degree of regiocontrol in the synthesis of substituted pyrazoles.

V. Spectroscopic Characterization of Pyrazole Derivatives

Standard spectroscopic techniques are essential for the structural elucidation and characterization of pyrazole derivatives.

Technique Characteristic Features
¹H NMR - N-H proton: Broad singlet, typically in the range of 12-14 ppm, highly dependent on solvent and concentration.[9] - Ring protons: C4-H typically appears as a triplet around 6.3 ppm, while C3-H and C5-H are doublets around 7.6 ppm in the parent pyrazole.[9] Chemical shifts are significantly influenced by substituents.
¹³C NMR - Ring carbons: In pyrazole, C4 appears at approximately 105 ppm, while C3 and C5 are found further downfield around 134-135 ppm.[9]
IR Spectroscopy - N-H stretch: A broad band in the region of 3100-3500 cm⁻¹, often showing complexity due to hydrogen bonding.[10] - C=N and C=C stretches: Appear in the fingerprint region (1400-1600 cm⁻¹).
UV-Vis Spectroscopy - Pyrazole exhibits a π → π* transition around 210 nm.[9][30] The position and intensity of the absorption maximum can be shifted by substituents on the ring.[30]

Table 2: General spectroscopic characteristics of pyrazole derivatives.

VI. The Role of Pyrazole Derivatives in Drug Discovery

The unique physicochemical and chemical properties of pyrazoles make them highly attractive scaffolds in drug discovery.[3][4][5][7][8] Their metabolic stability is a significant factor contributing to their increased presence in newly approved drugs.[3] The ability to fine-tune their properties through substitution allows for the optimization of pharmacokinetic and pharmacodynamic profiles. Pyrazole derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[6][7][11][13][29][31]

Conclusion

The pyrazole scaffold, with its rich and tunable physical and chemical properties, continues to be a fertile ground for discovery in medicinal chemistry. A thorough understanding of its structural features, reactivity, and synthetic accessibility is paramount for the rational design and development of novel therapeutic agents. This guide has provided a comprehensive overview of these core aspects, aiming to empower researchers and scientists in their quest to harness the full potential of this remarkable heterocyclic system. The enduring legacy of pyrazole in medicine is a testament to the power of fundamental chemistry to address complex biological challenges.

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Tautomerism in Substituted Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is a testament to its versatile chemical properties, which allow it to engage in a variety of interactions with biological targets.[2] However, the very feature that contributes to its versatility—its ability to exist in different tautomeric forms—can also present a significant challenge in drug design and development.[3][4] Understanding and controlling the tautomeric equilibrium of substituted pyrazoles is not merely an academic exercise; it is a critical factor that can profoundly influence a compound's pharmacological activity, physicochemical properties, and synthetic accessibility.[1][2]

This guide provides an in-depth exploration of annular tautomerism in substituted pyrazole compounds. We will move beyond a simple description of the phenomenon to provide a mechanistic understanding of the factors that govern tautomeric preference. By synthesizing theoretical principles with practical experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the complexities of pyrazole tautomerism.

The Fundamentals of Annular Tautomerism in Pyrazoles

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3] This results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted tautomers (or N1-H and N2-H). For an unsymmetrically substituted pyrazole, these two forms are non-equivalent and will exist in a dynamic equilibrium.[5]

The interconversion between these tautomers is typically rapid, and on the NMR timescale, can lead to averaged signals, complicating structural elucidation.[3][6] The position of this equilibrium is not static; it is delicately balanced by a number of internal and external factors.[7]

Below is a graphical representation of the annular tautomerism in a 3(5)-substituted pyrazole.

Caption: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.

The Decisive Role of Substituents in Tautomeric Equilibrium

The electronic nature of the substituents at the C3 and C5 positions is arguably the most significant factor influencing the tautomeric preference.[3][4] A general principle has emerged from numerous experimental and computational studies: the tautomer with the lone pair on the nitrogen atom closer to the more electron-withdrawing substituent is generally favored.[8]

Electronic Effects of Substituents
  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyrazole ring, such as alkyl, amino, and hydroxyl groups, tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the N1-H or 3-substituted tautomer).[3][9] This is because the EDG increases the electron density on the neighboring carbon, which in turn destabilizes the lone pair on the adjacent nitrogen, making it more favorable for that nitrogen to be protonated.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro, cyano, and carbonyl functionalities stabilize the tautomer where the proton is on the distal nitrogen (the N2-H or 5-substituted tautomer).[8][9] The EWG reduces the electron density at the adjacent carbon, which stabilizes the lone pair on the neighboring nitrogen, making it less likely to be protonated.

Substituent Type at C3Predominant TautomerRationale
Electron-Donating (e.g., -CH₃, -NH₂, -OH) 3-Substituted (N1-H)EDG at C3 increases electron density, destabilizing the lone pair on N2, thus favoring protonation at N1.[3][9]
Electron-Withdrawing (e.g., -NO₂, -CN, -COOH) 5-Substituted (N2-H)EWG at C3 decreases electron density, stabilizing the lone pair on N2, making protonation at N1 less favorable.[8][9]

Environmental Influence on Tautomeric Preference

While substituent effects are intrinsic to the molecule, external factors can also significantly shift the tautomeric equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.[3]

  • Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with both the N-H proton and the lone pair of the pyridine-like nitrogen.[3][4] This can stabilize both tautomers and facilitate the proton transfer, often leading to a more balanced equilibrium or favoring the tautomer with the more exposed lone pair for hydrogen bonding.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors.[10] Their influence can be complex, but they generally favor the tautomer that is a better hydrogen bond donor.

  • Nonpolar Solvents: In nonpolar solvents, intermolecular hydrogen bonding between pyrazole molecules to form dimers or oligomers can become significant, influencing the observed tautomeric state.[3]

Solid-State Effects

In the solid state, the tautomeric equilibrium is "frozen," and typically only one tautomer is observed within the crystal lattice.[3][11] Crystal packing forces and intermolecular interactions, such as hydrogen bonding, dictate which tautomer is preferentially crystallized.[8][12] It is important to note that the tautomeric form observed in the solid state may not be the predominant tautomer in solution.[13]

Experimental and Computational Tools for Tautomer Elucidation

A multi-pronged approach combining experimental and computational techniques is often necessary for a comprehensive understanding of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and widely used technique for studying tautomerism in solution.[14]

  • ¹H and ¹³C NMR: At room temperature, rapid proton exchange can lead to averaged chemical shifts for the C3 and C5 carbons and their attached protons.[3] By lowering the temperature, it is often possible to slow down the interconversion to the point where distinct signals for each tautomer can be observed, allowing for the determination of the equilibrium constant by integration.[15]

  • ¹⁵N NMR: This technique is particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and local electronic environment.[16][17] The large chemical shift difference between a pyrrole-like (protonated) and a pyridine-like (unprotonated) nitrogen provides a clear distinction between the two tautomers.[18]

Protocol: Low-Temperature ¹H NMR Analysis of Pyrazole Tautomerism

  • Sample Preparation: Dissolve a known concentration of the substituted pyrazole in a suitable deuterated solvent (e.g., THF-d₈, Methanol-d₄). The choice of solvent can influence the equilibrium, so it should be selected based on the desired experimental conditions.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature point.

  • Observation of Signal Decoalescence: Monitor the signals of the protons on the pyrazole ring (H3 and H5). As the temperature decreases, the single averaged peak will broaden and eventually split into two distinct sets of signals, corresponding to the two tautomers.

  • Equilibrium Constant Determination: Once the signals for both tautomers are well-resolved, carefully integrate the corresponding peaks. The ratio of the integrals directly corresponds to the ratio of the two tautomers, from which the equilibrium constant (KT) can be calculated.

  • Data Validation: Ensure that the system has reached thermal equilibrium at each temperature point before acquiring the spectrum. The process should be reversible upon returning to room temperature.

X-Ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[11][13] By determining the precise location of the hydrogen atom on one of the nitrogen atoms, the tautomer can be definitively identified.[19] This technique is invaluable for validating computational predictions and for understanding the role of intermolecular interactions in stabilizing a particular tautomer.[20]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting the relative stabilities of tautomers.[21][22]

  • Gas-Phase Calculations: These calculations provide the intrinsic relative stability of the tautomers in the absence of environmental effects.[9]

  • Solvent Models: Continuum solvent models (e.g., PCM, SMD) can be incorporated to simulate the effect of different solvents on the tautomeric equilibrium, providing results that are often in good agreement with experimental observations in solution.[3][4]

Workflow: Computational Analysis of Pyrazole Tautomerism

computational_workflow start Define Substituted Pyrazole Structure geom_opt_gas Geometry Optimization (Gas Phase) [e.g., DFT: B3LYP/6-311++G(d,p)] start->geom_opt_gas Tautomer 1 & Tautomer 2 geom_opt_solv Geometry Optimization (Solvent) [e.g., PCM/SMD model] start->geom_opt_solv Tautomer 1 & Tautomer 2 freq_gas Frequency Calculation (Gas Phase) (Confirm minima, obtain ZPE) geom_opt_gas->freq_gas rel_energy_gas Calculate Relative Gas-Phase Energies (ΔE, ΔG) freq_gas->rel_energy_gas conclusion Elucidate Predominant Tautomer and Rationalize Stability rel_energy_gas->conclusion freq_solv Frequency Calculation (Solvent) geom_opt_solv->freq_solv nmr_calc NMR Chemical Shift Calculation [e.g., GIAO method] geom_opt_solv->nmr_calc rel_energy_solv Calculate Relative Solution-Phase Energies (ΔGsolv) freq_solv->rel_energy_solv rel_energy_solv->conclusion compare_exp Compare Calculated Shifts with Experimental Data nmr_calc->compare_exp compare_exp->conclusion

Caption: A typical computational workflow for studying pyrazole tautomerism.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate can have profound consequences for its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[1][23]

  • Receptor Binding: The two tautomers of a pyrazole have different hydrogen bond donor-acceptor patterns.[24] This can lead to significant differences in their binding affinity and selectivity for a biological target. One tautomer may bind with high affinity, while the other may be inactive.

  • Physicochemical Properties: Tautomerism can influence properties such as pKa, lipophilicity (logP), and solubility. These properties, in turn, affect a drug's absorption, distribution, and overall pharmacokinetic profile.

  • Intellectual Property: The ability to identify and selectively synthesize a specific, more active tautomer can have significant implications for patent protection.

A classic example is the development of kinase inhibitors, where the pyrazole core often acts as a hinge-binding motif. The specific N-H tautomer present is critical for forming the necessary hydrogen bonds with the protein backbone.[15]

Conclusion

The tautomerism of substituted pyrazoles is a multifaceted phenomenon that requires careful consideration in both academic research and industrial drug development. A thorough understanding of the interplay between substituent effects, environmental factors, and the application of appropriate analytical and computational tools is essential for predicting and controlling the tautomeric behavior of these important heterocyclic compounds. By embracing the dynamic nature of the pyrazole scaffold, researchers can unlock its full potential in the design of novel therapeutics and functional materials.

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A Senior Application Scientist's Guide to Pyrazole Synthesis: Core Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2][3] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Pyrazole derivatives are integral components of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the schizophrenia treatment candidate CDPPB, and various agents with anticancer, antiviral, and antimicrobial properties.[2][4][5] In agriculture, they are found in potent herbicides, insecticides, and fungicides.[2][6]

This guide provides an in-depth exploration of the primary starting materials and synthetic strategies for constructing the pyrazole core. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, strategic considerations for experimental design, and the causality behind the selection of specific precursors. Our focus is on providing field-proven insights to empower researchers in their quest to design and synthesize novel, high-value pyrazole-containing molecules.

Core Synthetic Strategy I: The Knorr Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines

The most classical and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7][8] First reported by Ludwig Knorr in 1883, this reaction's robustness, high yields, and the ready availability of starting materials have ensured its prominence for over a century.[6][9][10][11]

Mechanistic Rationale

The Knorr synthesis proceeds via an acid-catalyzed condensation-cyclization sequence. The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. Dehydration of the resulting heterocyclic intermediate yields the stable, aromatic pyrazole ring.[8][12][13]

A critical consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6][7] Steric hindrance and the electronic nature of the substituents on both reactants can influence which isomer is formed preferentially.

Caption: Knorr Pyrazole Synthesis Mechanism.

Data Summary: Representative Knorr Syntheses
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic Acid1-Propanol, 100°C, 1h79[9][10]
AcetylacetoneHydrazine hydrateNoneEthanol, RefluxHigh[7]
DibenzoylmethaneHydrazine hydrateAcetic AcidEthanol, Reflux>90[6]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazideAg₂OToluene, 110°C60-88[7]
Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-pyrazolone[10]
  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol, 1.0 equiv) and hydrazine hydrate (6.0 mmol, 2.0 equiv).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a preheated hot plate set to approximately 100°C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. Spot the starting material (ethyl benzoylacetate) as a reference.

  • Workup: Once the starting ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture. The product should precipitate out of solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water. Allow the product to air dry. The crude product can be further purified by recrystallization if necessary.

Core Synthetic Strategy II: From α,β-Unsaturated Carbonyls and Hydrazines

Another powerful and versatile route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones or vinyl ketones.[7][14] This method is particularly valuable for accessing pyrazoles with specific substitution patterns that may be difficult to obtain via the Knorr synthesis.

Mechanistic Rationale

The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, forming a pyrazoline intermediate.[6][15] To obtain the final aromatic pyrazole, the pyrazoline must be oxidized.[6][7] Common oxidizing agents include air (oxygen), iodine, or peroxide.

Alternatively, if the α,β-unsaturated carbonyl compound possesses a good leaving group at the β-position, the intermediate can undergo elimination to directly form the pyrazole without the need for a separate oxidation step.[6][7]

Caption: Pyrazole Synthesis from Chalcones.

Detailed Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones[6]
  • Epoxidation (Optional Intermediate Step): A mixture of β-arylchalcone (1.0 equiv) and hydrogen peroxide is reacted to form the corresponding epoxide intermediate.

  • Reaction with Hydrazine: To the epoxide, add hydrazine hydrate. This leads to the formation of a pyrazoline intermediate.

  • Dehydration/Aromatization: The pyrazoline intermediate is then dehydrated to yield the desired 3,5-diaryl-1H-pyrazole.

  • Alternative Direct Method: A mixture of the chalcone (0.01 mol) and a hydrazine derivative (e.g., isoniazide, 0.01 mol) in pyridine (10 mL) is refluxed for 2.5 hours.[16] The reaction progress is monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled, poured into crushed ice, and acidified if necessary. The precipitated solid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol affords the pure pyrazole product.[14][16]

Core Synthetic Strategy III: From Alkynes and Diazo Compounds

The 1,3-dipolar cycloaddition between an alkyne and a diazo compound is a highly efficient and atom-economical method for constructing the pyrazole ring.[17][18][19] This [3+2] cycloaddition approach offers a direct route to pyrazoles, often under mild, catalyst-free conditions.[18]

Mechanistic Rationale

In this reaction, the diazo compound acts as a 1,3-dipole, which reacts with the alkyne (the dipolarophile) in a concerted or stepwise cycloaddition to form the five-membered pyrazole ring directly. The regioselectivity of the addition is a key consideration and is governed by the electronic and steric properties of the substituents on both the alkyne and the diazo compound.[17] Electron-deficient alkynes generally react smoothly.[17]

Workflow A Selection of Starting Materials (e.g., 1,3-Diketone + Hydrazine) B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Reaction Monitoring (TLC, LC-MS, NMR) B->C D Workup & Isolation (Precipitation, Extraction, Filtration) C->D E Purification (Recrystallization, Chromatography) D->E F Characterization (NMR, MS, m.p., IR) E->F

References

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological characteristics. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects[1]. This guide focuses on a specific, yet highly valuable derivative, 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their discovery pipelines.

Chemical Identity and Physicochemical Properties

2.1. Chemical Structure and Identifiers

  • IUPAC Name: this compound[2]

  • CAS Number: 948571-57-1[2]

  • Molecular Formula: C₅H₁₀ClN₃[2]

  • Molecular Weight: 147.60 g/mol [2]

  • Canonical SMILES: CN1N=CC(=C1C)N.Cl

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight147.60 g/mol [2]
AppearanceSolid (predicted)General knowledge
SolubilitySoluble in waterInferred from hydrochloride salt form

Health and Safety Information

3.1. GHS Hazard Classification (Anticipated)

Based on data for n,1-Dimethyl-1h-pyrazol-4-amine hydrochloride, the following GHS classifications are anticipated[3]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

Table 2: GHS Pictograms and Signal Word

PictogramSignal Word
GHS07Warning [3]

3.2. Precautionary Statements and First Aid

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Response:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

Storage:

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4]

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

3.3. Handling and Storage

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A general and adaptable synthetic route is outlined below, based on established pyrazole synthesis methodologies.

4.1. General Synthetic Pathway

The synthesis of 4-aminopyrazoles can be achieved through the reduction of a corresponding 4-nitro or 4-azo precursor.[6]

Synthesis_Pathway A 1,3-Dicarbonyl Compound C 1,5-Dimethylpyrazole A->C B Methylhydrazine B->C E 1,5-Dimethyl-4-nitro-1H-pyrazole C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G 1,5-Dimethyl-1H-pyrazol-4-amine E->G Reduction F Reducing Agent (e.g., H2/Pd-C, SnCl2) F->G I This compound G->I Salt Formation H HCl H->I

Caption: General synthetic route to this compound.

4.2. Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on the synthesis of related aminopyrazoles and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1,5-Dimethylpyrazole

  • To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 1,5-dimethylpyrazole.

  • Purify the crude product by distillation or column chromatography.

Step 2: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

  • To a mixture of nitric acid and sulfuric acid, cooled in an ice bath, slowly add 1,5-dimethylpyrazole (1.0 eq).[7]

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine

  • Dissolve 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as Palladium on carbon (Pd/C), to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 1,5-dimethyl-1H-pyrazol-4-amine.

Step 4: Formation of this compound

  • Dissolve the crude 1,5-dimethyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the aromatic proton on the pyrazole ring. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons and the three carbons of the pyrazole ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃3.5 - 4.035 - 40
C-CH₃2.0 - 2.510 - 15
Pyrazole-H7.0 - 7.5120 - 130
Pyrazole-C-130 - 150
Pyrazole-C-NH₂-140 - 155

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

5.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₅H₉N₃) would be at m/z 111.15.[8] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 112.16.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C and C=N stretch (aromatic ring)1400 - 1600

Biological Activity and Applications in Drug Development

The 4-aminopyrazole moiety is a key pharmacophore in a variety of biologically active compounds. Derivatives of 1,5-dimethyl-1H-pyrazol-4-amine are of particular interest for their potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

6.1. Inhibition of Janus Kinases (JAKs)

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. 4-aminopyrazole derivatives have been identified as potent inhibitors of JAKs. For instance, a series of 4-aminopyrazole derivatives showed significant inhibitory activity against JAK1, JAK2, and JAK3, with some compounds exhibiting IC₅₀ values in the nanomolar range.[9]

6.2. Modulation of Phosphoinositide 3-Kinases (PI3K)

The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Pyrazole-based compounds have emerged as promising PI3K inhibitors.[10] The 4-aminopyrazole scaffold can be elaborated to target the ATP-binding site of PI3K isoforms, offering a potential therapeutic strategy for various malignancies.

6.3. Inhibition of Calcium Release-Activated Calcium (CRAC) Channels

CRAC channels are highly calcium-selective ion channels that play a vital role in T-cell activation and immune responses. Their inhibition is a promising approach for the treatment of autoimmune and inflammatory disorders. Pyrazole derivatives have been identified as potent inhibitors of CRAC channels.[11][12]

Biological_Targets cluster_0 1,5-dimethyl-1H-pyrazol-4-amine Core cluster_1 Signaling Pathways cluster_2 Therapeutic Areas A 1,5-dimethyl-1H-pyrazol-4-amine B JAK/STAT Pathway A->B Inhibition C PI3K/AKT/mTOR Pathway A->C Inhibition D CRAC Channel Signaling A->D Modulation E Cancer B->E F Inflammation & Autoimmunity B->F C->E D->F

Sources

Methodological & Application

The Versatile Synthon: A Guide to the Use of 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, appearing in a multitude of clinically approved drugs and biologically active compounds. The 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a particularly valuable building block, offering a strategic entry point for the synthesis of a diverse range of complex molecules, most notably the pyrazolo[1,5-a]pyrimidine core. This fused heterocyclic system is a well-established pharmacophore, renowned for its potent inhibitory activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed experimental protocols, mechanistic insights, and the synthesis of bioactive molecules.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines – A Gateway to Kinase Inhibitors

The most prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are bioisosteres of purines and have demonstrated remarkable efficacy as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[1][2][3]

Mechanistic Rationale: The Cyclocondensation Reaction

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from 4-aminopyrazoles proceeds via a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent. The reaction is typically catalyzed by an acid or base. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The exocyclic amino group of the 4-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a vinylogous amide intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen then attacks the second carbonyl group, leading to the formation of a bicyclic intermediate.

  • Dehydration: Subsequent dehydration results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

The regioselectivity of the reaction is a crucial aspect, and it is generally observed that the exocyclic amino group is more nucleophilic than the endocyclic nitrogen, leading to the preferential formation of the pyrazolo[1,5-a]pyrimidine isomer.

Experimental Workflow: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Start 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride Free_Amine 1,5-Dimethyl-1H-pyrazol-4-amine (Free Amine) Start->Free_Amine Neutralization Base Base (e.g., Triethylamine) in Solvent (e.g., Ethanol) Base->Free_Amine Reaction Cyclocondensation (Reflux) Free_Amine->Reaction Dicarbonyl Acetylacetone (1,3-Dicarbonyl Compound) Dicarbonyl->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine Purification->Product

Caption: General workflow for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Detailed Protocol: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add triethylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the free amine.

  • Addition of the Dicarbonyl Compound: To the resulting solution of the free amine, add acetylacetone (1.05 eq) in one portion.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Expected Outcome:

The reaction is expected to produce 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in good to excellent yields. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of Bioactive Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold derived from 1,5-dimethyl-1H-pyrazol-4-amine is a key component of numerous potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been extensively investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1][4] Overexpression or dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.

Case Study: Pyrazolo[1,5-a]pyrimidine-based CDK2 Inhibitors

Illustrative Synthetic Pathway to a Potential Kinase Inhibitor

Start 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride Step1 Cyclocondensation with a functionalized β-dicarbonyl Start->Step1 Intermediate1 Functionalized Pyrazolo[1,5-a]pyrimidine Step1->Intermediate1 Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Further Functionalized Intermediate Step2->Intermediate2 Step3 Final Modification/ Deprotection Intermediate2->Step3 Product Bioactive Kinase Inhibitor Step3->Product

Caption: A generalized synthetic route to kinase inhibitors from this compound.

Table 1: Representative Biological Activity of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidinesCDK222 - 1650[1]
Pyrazolo[3,4-d]pyrimidinesCDK261 - 500[2][3]

Note: The IC₅₀ values are for representative compounds within the cited class and may not be directly derived from 1,5-dimethyl-1H-pyrazol-4-amine.

Expanding the Synthetic Utility: Beyond Pyrazolo[1,5-a]pyrimidines

While the synthesis of pyrazolo[1,5-a]pyrimidines is a major application, the reactivity of this compound can be harnessed to construct other valuable heterocyclic systems. The presence of a nucleophilic amino group and the pyrazole ring allows for its participation in various other synthetic transformations.

Potential Future Applications:
  • Multicomponent Reactions: The amine functionality makes this compound an ideal candidate for multicomponent reactions, enabling the rapid assembly of complex molecular architectures in a single step.

  • Synthesis of Other Fused Heterocycles: By reacting with different bifunctional electrophiles, it is possible to synthesize a variety of other fused pyrazole systems with potential biological activities.

  • Derivatization of the Amino Group: The amino group can be readily acylated, alkylated, or sulfonylated to introduce diverse functional groups and modulate the physicochemical properties of the resulting molecules for drug development purposes.

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis, particularly for the construction of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. Its application in the synthesis of potent kinase inhibitors underscores its significance in modern drug discovery. The straightforward and efficient protocols for its use, coupled with the potential for further synthetic diversification, ensure its continued importance for researchers and scientists in the pharmaceutical and chemical industries.

References

  • Al-Ostoot, F. H., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Molecular Structure, 1261, 132899.

  • Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 115, 105244.
  • Nasser, S., & El-Sayed, M. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 40-53.
  • Organic Syntheses. (1941). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 1, p.309. Available at: [Link]

  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Molecular Structure, 1261, 132899.

Sources

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a pivotal building block in modern pharmaceutical development.

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] Pyrazole-containing molecules exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3][4] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, feature this core structure, underscoring its significance in drug design.[2][5]

The utility of the pyrazole ring stems from its unique physicochemical properties. It can act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position), facilitating strong interactions with biological receptors.[6] Furthermore, the pyrazole ring serves as a bioisostere for aryl systems, often improving properties like solubility and metabolic stability.[6]

This compound is a functionalized derivative that offers medicinal chemists a strategic entry point for constructing complex molecular architectures. The presence of a primary amine at the C4 position provides a reactive handle for a wide array of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR).

Physicochemical and Structural Properties

A clear understanding of the building block's fundamental properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 948571-57-1[7]
Molecular Formula C₅H₁₀ClN₃[7]
Molecular Weight 147.61 g/mol [8]
IUPAC Name 1,5-dimethylpyrazol-4-amine;hydrochloride[8]
Appearance Solid[8]
Canonical SMILES CC1=NN(C)C=C1N.Cl[8]
InChI Key ZDOGXPGAEYKUJK-UHFFFAOYSA-N[8]

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] This reaction is the bedrock upon which many complex pyrazole-based pharmaceuticals are built. The regioselectivity of the condensation is a critical consideration, often influenced by the steric and electronic nature of the substituents on both reactants.

For instance, the synthesis of the renowned COX-2 inhibitor Celecoxib involves the condensation of 4-sulfonamidophenyl hydrazine with the 1,3-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[9][10] The reaction proceeds with high regioselectivity to yield the desired 1,5-diarylpyrazole structure.[11]

Knorr_Synthesis Diagram 1: Generalized Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product diketone 1,3-Dicarbonyl (e.g., β-ketoester) condensation Condensation diketone->condensation + hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->condensation cyclization Dehydration & Cyclization condensation->cyclization Intermediate Formation pyrazole Substituted Pyrazole cyclization->pyrazole Aromatization

Caption: Diagram 1: Generalized Knorr Pyrazole Synthesis.

Application in Kinase Inhibitor Scaffolds

The aminopyrazole motif is a prevalent feature in numerous kinase inhibitors, a class of drugs that targets protein kinases to interfere with cancer cell signaling pathways. The amine group often serves as a key hydrogen bonding moiety, anchoring the inhibitor within the ATP-binding pocket of the target kinase.

Case Study: Crizotinib (Xalkori) Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used for treating specific types of non-small cell lung cancer.[5][12] Its structure features a substituted aminopyridine core.[5] While not directly synthesized from 1,5-dimethyl-1H-pyrazol-4-amine, its synthesis illustrates the importance of pyrazole building blocks in constructing such targeted therapies. The pyrazole ring in Crizotinib plays a crucial role in its binding to the kinase domain.[13]

Case Study: AT7519 AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs) that has been evaluated in clinical trials for cancer treatment.[14] The core of AT7519 is an N-(4-piperidinyl)-4-(benzoylamino)-1H-pyrazole-3-carboxamide.[14] Its development was guided by fragment-based screening and structure-based design, where the pyrazole scaffold was optimized to achieve high-affinity binding to the CDK2 active site. This highlights how aminopyrazole derivatives serve as excellent starting points for optimization into potent clinical candidates.[14]

Protocols for Synthesis and Evaluation

The following protocols provide a generalized framework for researchers utilizing aminopyrazole building blocks.

Protocol 1: Synthesis of a Model 1,5-Diarylpyrazole Derivative

This protocol outlines a standard procedure for the synthesis of a pyrazole derivative analogous to those found in COX-2 inhibitors, starting from a 1,3-diketone and a substituted hydrazine. This illustrates the type of reaction where a functionalized pyrazole amine could be further elaborated.

protocol_workflow Diagram 2: Experimental Workflow start Start setup 1. Reaction Setup (Combine Diketone & Hydrazine HCl in EtOH) start->setup reflux 2. Reflux (Heat for 6-12h, monitor by TLC) setup->reflux workup 3. Work-up (Cool, pour into ice water) reflux->workup filtration 4. Isolation (Collect solid by filtration) workup->filtration purify 5. Purification (Recrystallization from suitable solvent) filtration->purify characterize 6. Characterization (NMR, MS, Elemental Analysis) purify->characterize end End (Pure Product) characterize->end

Caption: Diagram 2: Experimental Workflow for Pyrazole Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substituted 1,3-dicarbonyl compound (1.0 mmol) in ethanol (15 mL).

  • Hydrazine Addition: Add the appropriate substituted phenylhydrazine hydrochloride (1.1 mmol).[1]

  • Reaction Execution: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-cold water (50 mL).

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure 1,5-diarylpyrazole.[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of newly synthesized pyrazole derivatives against a target protein kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Create a series of concentrations for the test pyrazole compound by performing serial dilutions in DMSO.

  • Reaction Initiation: In a 96-well plate, add the kinase enzyme, the diluted test compound (or vehicle control), and the substrate.

  • Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of remaining ATP or by using a specific antibody to detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile building block for pharmaceutical research. Its inherent structural features, combined with the reactive amino group, provide a robust platform for the synthesis of diverse compound libraries targeting a wide array of diseases. From anti-inflammatory agents to targeted cancer therapies, the aminopyrazole scaffold continues to demonstrate its profound impact on modern drug discovery. The protocols and strategies outlined in this guide offer a foundational framework for researchers to leverage this privileged structure in the development of next-generation therapeutics.

References

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Application Notes and Protocols: The Versatility of Pyrazole Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This versatility is evidenced by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for treating a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the applications of pyrazole derivatives. We will explore key therapeutic areas, delve into the mechanism of action of landmark drugs, and provide detailed, field-proven protocols for the synthesis and in vitro evaluation of novel pyrazole compounds.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The pyrazole core is an aromatic heterocycle characterized by a five-membered ring with three carbons and two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design.

  • Structural Features: The pyrazole ring is planar and aromatic. The N1 nitrogen is typically pyrrole-like, while the N2 nitrogen is pyridine-like. This distinction allows for diverse substitution patterns and hydrogen bonding capabilities.

  • Binding Interactions: The pyrazole scaffold can act as both a hydrogen bond donor (at N1-H) and a hydrogen bond acceptor (at N2), facilitating strong and specific interactions with protein targets. Its aromatic nature also allows for π-π stacking interactions.

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a desirable trait for developing orally bioavailable drugs.[6]

Diagram: The Pyrazole Scaffold

The diagram below illustrates the basic structure and standard numbering convention of the pyrazole ring, highlighting the distinct nitrogen atoms that are key to its chemical reactivity and biological interactions.

Caption: General structure and numbering of the pyrazole ring.

Therapeutic Applications & Landmark Drugs

The pyrazole scaffold is a cornerstone in a variety of therapeutic areas.[2][7][8] We will examine two prominent examples: anti-inflammatory agents and oncology drugs.

Anti-inflammatory Agents: Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advance in treating inflammation and pain by minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole that functions as a selective, reversible inhibitor of the COX-2 enzyme.[9][11] This selectivity is key to its therapeutic profile.

  • Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12][13] COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, while COX-2 is induced at sites of inflammation.[10][13] Celecoxib's chemical structure, particularly its polar sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, an area that is different in the COX-1 isoform.[9][12] By inhibiting COX-2, Celecoxib blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[11][14]

Diagram: Simplified COX-2 Inhibition Pathway

This diagram illustrates how Celecoxib intervenes in the inflammatory cascade by selectively blocking the COX-2 enzyme.

COX2_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostatic Functions) COX1->PG_Homeo PG_Inflam Prostaglandins (Pain & Inflammation) COX2->PG_Inflam Result_GI GI Protection Platelet Function PG_Homeo->Result_GI Result_Inflam Reduced Pain & Inflammation PG_Inflam->Result_Inflam Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits COX-2, reducing inflammation.

Oncology: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a common feature in many FDA-approved kinase inhibitors.[1][15]

Case Study: Crizotinib (Xalkori®)

Crizotinib is a potent, orally available small-molecule inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), ROS1, and c-MET.[16][17] It is particularly effective in non-small-cell lung cancer (NSCLC) patients harboring ALK gene rearrangements.[18]

  • Mechanism of Action: In certain cancers, a chromosomal rearrangement can lead to the creation of a fusion gene, such as EML4-ALK.[16] This fusion results in a constitutively active ALK protein that continuously sends signals for cancer cells to grow and divide.[17] Crizotinib functions by binding to the ATP-binding site of the ALK kinase domain, blocking its ability to phosphorylate downstream signaling molecules.[17] This inhibition halts the aberrant signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis in ALK-driven tumor cells.[16][18]

Table 1: Selected FDA-Approved Pyrazole-Containing Drugs

This table summarizes key information for several pyrazole-based drugs, highlighting the scaffold's broad therapeutic impact.[4][6]

Drug Name (Brand)Therapeutic AreaPrimary Target(s)Year of Approval
Celecoxib (Celebrex)Anti-inflammatoryCOX-21999
Sildenafil (Viagra)Erectile DysfunctionPDE51998
Crizotinib (Xalkori)Oncology (NSCLC)ALK, ROS1, c-MET2011
Ruxolitinib (Jakafi)Oncology, MyelofibrosisJAK1, JAK22011
Niraparib (Zejula)Oncology (Ovarian Cancer)PARP1, PARP22017
Pralsetinib (Gavreto)Oncology (NSCLC, Thyroid)RET2020

Experimental Protocols

To facilitate research and development, this section provides detailed, representative protocols for the synthesis of a model pyrazole compound and its subsequent evaluation in a common biological assay.

Protocol: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole via Knorr Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a robust and versatile method for preparing pyrazoles.[19][20] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[21][22]

Rationale: This protocol describes the synthesis of a pyrazolone from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate. This reaction is chosen for its reliability, high yield, and the common use of these starting materials.[21] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[19][21]

Diagram: Workflow for Knorr Pyrazole Synthesis

Knorr_Workflow Start 1. Mix Reactants (β-Ketoester & Hydrazine) AddSolv 2. Add Solvent & Catalyst (Propanol, Acetic Acid) Start->AddSolv Heat 3. Heat & Stir (~100°C, 1 hour) AddSolv->Heat TLC 4. Monitor Reaction (TLC) Heat->TLC Workup 5. Work-up (Add Water) TLC->Workup If complete Crystallize 6. Crystallization (Cool Slowly) Workup->Crystallize Isolate 7. Isolate & Purify (Filter, Recrystallize) Crystallize->Isolate Characterize 8. Characterize (NMR, MS, MP) Isolate->Characterize

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Ethyl benzoylacetate (3 mmol, 1.0 eq)

    • Hydrazine hydrate (6 mmol, 2.0 eq)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops, catalytic)

    • Deionized water

    • 20-mL scintillation vial with stir bar

    • Hot plate/stirrer

    • TLC plates (silica gel), mobile phase (30% ethyl acetate/70% hexane)

    • Büchner funnel and filter paper

  • Procedure:

    • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[21]

    • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[21]

    • Heating: Place the vial on a hot plate and heat to approximately 100°C with constant stirring.[21]

    • Reaction Monitoring: After 1 hour, monitor the reaction's progress by TLC to confirm the consumption of the limiting reagent (ethyl benzoylacetate).[21]

    • Work-up: Once the ketoester is consumed, while the solution is still hot, add deionized water (10 mL) with stirring.[21]

    • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate product precipitation.[21]

    • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry.[21] The crude product can be further purified by recrystallization from ethanol if necessary.

    • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, Mass Spectrometry, and melting point analysis.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

Evaluating the potency of a novel pyrazole derivative against a target kinase is a critical step in drug discovery. The ADP-Glo™ Kinase Assay (Promega) is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Rationale: This assay is based on a two-step process. First, the kinase reaction is performed, and then an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which is then used by a luciferase/luciferin system to generate a light signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity. An inhibitor will reduce kinase activity, resulting in less ADP, and therefore a lower light signal.[23]

Diagram: Workflow for ADP-Glo™ Kinase Assay

Kinase_Assay_Workflow Start 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction 2. Initiate Kinase Reaction (Mix components in plate) Start->Reaction Incubate1 3. Incubate at RT (e.g., 60 min) Reaction->Incubate1 Stop 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->Stop Incubate2 5. Incubate at RT (e.g., 40 min) Stop->Incubate2 Detect 6. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate2->Detect Incubate3 7. Incubate at RT (e.g., 30-60 min) Detect->Incubate3 Read 8. Measure Luminescence (Plate Reader) Incubate3->Read

Caption: Workflow for a luminescent-based in vitro kinase assay.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Target Kinase (e.g., CDK2/CycA)

    • Kinase Substrate (e.g., a specific peptide)

    • ATP

    • Test Pyrazole Inhibitor (serial dilutions in DMSO)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well microplates

    • Multichannel pipettor

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Inhibitor Plating: Prepare serial dilutions of your test pyrazole compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

    • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add this mix (e.g., 5 µL) to all wells.

    • Initiate Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. Gently mix the plate.

    • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Stop Reaction: Add the ADP-Glo™ Reagent (e.g., 5 µL) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[24]

    • Signal Generation: Add the Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[24]

    • Final Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics.[6][25] Its proven success in targeting diverse protein families, from enzymes like COX-2 to a wide range of protein kinases, ensures its continued prominence in medicinal chemistry. Future efforts will likely focus on developing pyrazole derivatives with even greater selectivity for their targets to improve efficacy and safety profiles. The application of new synthetic methodologies and computational design will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs to address unmet medical needs.

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Application Notes and Protocols: The Strategic Use of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have become a focal point in the development of targeted therapies, particularly in oncology and inflammatory diseases.[1][2] The dysregulation of kinase activity is a hallmark of numerous pathological conditions.[1] Consequently, the design of small molecule inhibitors that can selectively modulate kinase function is a paramount objective in modern medicinal chemistry.[3][4][5]

Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged scaffold."[1][6] This designation stems from its remarkable versatility, synthetic accessibility, and favorable drug-like properties.[1] Pyrazole-containing compounds are at the heart of several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, highlighting their clinical significance.[1] The pyrazole moiety often serves as a key pharmacophore, typically forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common mechanism for achieving potent and selective inhibition.[1][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a key building block in the synthesis of pyrazole-based kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven synthetic protocol for a representative kinase inhibitor, and discuss the underlying mechanistic principles.

The Reagent: this compound

This compound is a valuable starting material for several reasons:

  • Structural Rigidity and Vectorial Projection: The dimethylated pyrazole core offers a rigid framework. The amine group at the C4 position acts as a nucleophile, allowing for the directional and predictable introduction of the pyrazole scaffold into a larger molecule.

  • Modulation of Physicochemical Properties: The N-methylation at the 1-position can enhance solubility and cell permeability, while the methyl group at the 5-position can provide steric hindrance to influence selectivity and prevent unwanted metabolic reactions.

  • Established Reactivity: As an aromatic amine, it readily participates in nucleophilic substitution and coupling reactions, making it a versatile synthon for library synthesis.[7][8]

Safety and Handling: this compound is an organic chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12] All manipulations should be performed in a well-ventilated fume hood.[10][12] It is important to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10][11][12]

Synthetic Application: A Representative Protocol for the Synthesis of a Pyrazolyl-pyrimidine Kinase Inhibitor

The following protocol details the synthesis of a representative pyrazolyl-pyrimidine, a common core structure found in many kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[7][8] This procedure is based on established methodologies for the synthesis of similar compounds.[7][8]

Reaction Scheme:

The synthesis involves a nucleophilic aromatic substitution reaction between the free base of 1,5-dimethyl-1H-pyrazol-4-amine and a di-chlorinated pyrimidine.

G cluster_conditions Pyrazole 1,5-dimethyl-1H-pyrazol-4-amine (free base) Product 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine Pyrazole->Product Pyrimidine 2,4-dichloropyrimidine Pyrimidine->Product Base DIPEA, EtOH Heat Reflux

Caption: Synthetic scheme for a pyrazolyl-pyrimidine intermediate.

Experimental Protocol

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Free Base Generation

  • Rationale: The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to act as an effective nucleophile. DIPEA is a non-nucleophilic organic base suitable for this purpose.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add anhydrous ethanol (10 mL per 1 g of starting material).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise while stirring at room temperature.

    • Stir the mixture for 30 minutes at room temperature. The formation of the free base can be assumed to be complete.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the pyrazole amine. The reaction is typically heated to overcome the activation energy barrier.

  • Procedure:

    • To the solution from Step 1, add 2,4-dichloropyrimidine (1.05 eq).

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

  • Rationale: This step aims to remove unreacted starting materials, salts, and the solvent to isolate the crude product, which is then purified by column chromatography.

  • Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure product, 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine.

Step 4: Further Functionalization (Conceptual)

The resulting intermediate, 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, is a versatile platform for further diversification. The remaining chlorine atom can be displaced by another nucleophile (e.g., an amine) in a subsequent nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to generate a library of potential kinase inhibitors.

Mechanism of Action and Kinase Interaction

The synthesized pyrazolyl-pyrimidine scaffold is designed to mimic the adenine core of ATP, enabling it to bind to the ATP-binding site of kinases.

G Kinase Kinase ATP-Binding Site Hinge Hinge Region (Backbone Amides) FrontPocket Front Pocket Gatekeeper Gatekeeper Residue DFG DFG Motif Inhibitor Pyrazolyl-pyrimidine Inhibitor Inhibitor->Hinge H-Bonds from Pyrazole/Pyrimidine Nitrogens Inhibitor->FrontPocket Hydrophobic Interactions Inhibitor->Gatekeeper van der Waals Interactions Inhibitor->DFG Modulates Conformation (Type I vs Type II)

Caption: Interaction model of a pyrazolyl-pyrimidine inhibitor with a kinase active site.

  • Hinge Binding: The nitrogen atoms of the pyrazole and/or pyrimidine rings act as hydrogen bond acceptors and donors, forming crucial interactions with the backbone amides of the kinase hinge region.[1][7] This interaction is a cornerstone of the inhibitory activity of many pyrazole-based kinase inhibitors.

  • Hydrophobic Interactions: The substituted pyrazole and pyrimidine rings, along with any further appended moieties, can occupy hydrophobic pockets within the ATP-binding site, contributing to the potency and selectivity of the inhibitor.

  • Selectivity: The substitution pattern on the pyrazole and pyrimidine rings can be tailored to exploit subtle differences in the ATP-binding sites of different kinases, thereby achieving selectivity. For instance, the methyl groups on the pyrazole ring can influence the orientation of the molecule within the binding pocket.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target compound would be confirmed by standard analytical techniques.

ParameterExpected Result
Yield 60-80% (typical for this type of reaction)
Appearance White to off-white solid
¹H NMR Peaks corresponding to the pyrazole and pyrimidine protons, as well as the methyl groups. The chemical shifts and coupling constants would be consistent with the proposed structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated exact mass of the product.
Purity (HPLC) >95% after purification

Conclusion and Future Directions

This compound is a highly effective and versatile building block for the synthesis of pyrazole-based kinase inhibitors. The straightforward and robust chemistry, primarily involving nucleophilic aromatic substitution, allows for the efficient construction of core scaffolds that can be further elaborated to generate libraries of potential drug candidates. The pyrazole moiety's ability to engage in key hydrogen bonding interactions with the kinase hinge region makes it a central element in the design of potent and selective inhibitors. Further exploration of the structure-activity relationship (SAR) by modifying the substitution pattern on both the pyrazole and the partner heterocyclic ring will continue to be a fruitful avenue for the discovery of next-generation kinase inhibitors for a range of therapeutic applications.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.

  • Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. Benchchem.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information.

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information.

  • Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. National Center for Biotechnology Information.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry.

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  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. National Center for Biotechnology Information.

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information.

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  • 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride | CAS 1431965-39-7. Benchchem.

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  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. National Center for Biotechnology Information.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information.

  • 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride | CAS 1056451-38-7. Benchchem.

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Unlocking the Therapeutic Potential of 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride Derivatives: A Guide to Synthesis, Derivatization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to exploring the biological activities of derivatives based on the 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride scaffold. While this specific core has not been extensively reported in publicly accessible literature, the broader family of pyrazole derivatives is a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities. This guide offers a scientifically-grounded framework for the synthesis, derivatization, and subsequent biological screening of novel compounds derived from this promising, yet underexplored, pyrazole isomer. We will delve into the rationale behind experimental design and provide detailed, adaptable protocols for key in vitro assays.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide variety of biological targets through diverse non-covalent interactions. Pyrazole derivatives have been successfully developed into drugs with applications across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2]

The biological versatility of pyrazoles is attributed to several key features:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

  • Aromatic Stacking: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues in target proteins.

  • Dipole Moment: The pyrazole ring possesses a significant dipole moment, which can contribute to favorable electrostatic interactions.

  • Substitutional Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Given these properties, it is highly probable that novel derivatives of this compound will exhibit significant biological activities. The most promising areas for investigation, based on the activities of other pyrazole derivatives, are anticancer and antimicrobial applications.

Synthesis and Derivatization Strategies

The synthesis of the core scaffold, 1,5-dimethyl-1H-pyrazol-4-amine, is the first critical step. While specific literature on this isomer is scarce, general methods for pyrazole synthesis can be adapted. A common and effective method for creating substituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to 1,5-dimethyl-1H-pyrazol-4-amine could involve the nitrosation of 1,5-dimethyl-1H-pyrazole, followed by reduction of the resulting nitroso-pyrazole.

Derivatization of the 4-Amino Group

The 4-amino group of the pyrazole ring is a key handle for derivatization, allowing for the introduction of a wide array of functional groups to explore the structure-activity relationship (SAR).

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the 4-amino group can introduce functionalities that can participate in additional hydrogen bonding or hydrophobic interactions with target proteins.

  • Schiff Base Formation and Reductive Amination: Condensation with aldehydes or ketones can generate Schiff bases, which can be further reduced to stable secondary amines, providing access to a diverse range of substituents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can yield ureas and thioureas, which are known to be effective pharmacophores in many bioactive molecules.

Application Notes and Protocols for Biological Evaluation

Once a library of 1,5-dimethyl-1H-pyrazol-4-amine derivatives has been synthesized, a systematic evaluation of their biological activities is essential. The following protocols are provided as a starting point for screening these novel compounds for potential anticancer and antimicrobial properties.

In Vitro Anticancer Activity Screening

A primary screen for anticancer activity typically involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a positive control (a known anticancer drug like doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-7
Derivative 1A549
Derivative 1HCT116
Doxorubicin (Control)MCF-7

This assay is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[6]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with the test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Visualization of Experimental Workflow:

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesize_Core Synthesize 1,5-dimethyl-1H-pyrazol-4-amine HCl Derivatize Derivatize at 4-amino position Synthesize_Core->Derivatize MTT_Assay MTT Cytotoxicity Assay (Determine IC50) Derivatize->MTT_Assay Test on Cancer Cell Lines Antimicrobial_Assay Broth Microdilution Assay (Determine MIC) Derivatize->Antimicrobial_Assay Test against Bacterial & Fungal Strains Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay Investigate Mechanism of Action for Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis

Caption: Workflow for synthesis and biological evaluation.

In Vitro Antimicrobial Activity Screening

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1
Ciprofloxacin (Control)N/A
Fluconazole (Control)N/AN/A

Visualization of Putative Anticancer Signaling Pathway:

G cluster_cell Cancer Cell Pyrazole_Derivative 1,5-dimethyl-1H-pyrazol-4-amine Derivative Kinase Protein Kinase (e.g., CDK, EGFR) Pyrazole_Derivative->Kinase Inhibits Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Pyrazole_Derivative->Apoptosis_Pathway Induces Cell_Cycle Cell Cycle Progression (G1, S, G2, M) Kinase->Cell_Cycle Drives Proliferation Uncontrolled Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Putative anticancer mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. By leveraging the established biological importance of the pyrazole core and employing systematic derivatization and screening strategies, researchers can efficiently explore the therapeutic potential of this compound class. The protocols detailed in this guide provide a robust framework for initiating such investigations. Future work should focus on elucidating the specific molecular targets and mechanisms of action of any identified hit compounds to guide further optimization and preclinical development.

References

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Protocol for the N-alkylation of 1,5-dimethyl-1H-pyrazol-4-amine: A Robust Method for Synthesizing Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed and validated protocol for the N-alkylation of 1,5-dimethyl-1H-pyrazol-4-amine. N-substituted 4-aminopyrazoles are crucial structural motifs in a multitude of pharmacologically active compounds, serving as foundational building blocks in the development of novel therapeutics.[1][2] This document offers a comprehensive, step-by-step methodology, discusses the underlying chemical principles, and provides expert insights into experimental choices to ensure reproducibility and high-yield synthesis. The protocol is designed for researchers, chemists, and scientists actively engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-infective properties.[3][4] Specifically, the functionalization of the 4-amino group on the pyrazole ring via N-alkylation provides a direct and versatile route to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]

The target molecule, 1,5-dimethyl-1H-pyrazol-4-amine, is an excellent starting point for such diversification due to its pre-substituted, stable pyrazole core. The protocol detailed herein focuses on the direct alkylation of the primary amino group, a transformation that is fundamental yet requires careful optimization to achieve desired selectivity and yield.

Reaction Principle and Mechanistic Overview

The N-alkylation of 1,5-dimethyl-1H-pyrazol-4-amine is typically achieved via a direct nucleophilic substitution reaction (SN2) with an appropriate alkylating agent, most commonly an alkyl halide.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

  • Transition State: A transition state is formed where the N-C bond is beginning to form and the C-Halogen bond is beginning to break.

  • Product Formation & Acid Byproduct: The N-alkylated product is formed along with a hydrohalic acid (e.g., HBr, HCl).

  • Role of the Base: A base is incorporated into the reaction mixture to neutralize the acid byproduct. This is critical as the acid would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base effectively drives the equilibrium towards the product.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for their moderate basicity and ease of handling. For less reactive alkyl halides, a stronger, non-nucleophilic base such as sodium hydride (NaH) may be employed.[1] The choice of solvent is also crucial; polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 1,5-dimethyl-1H-pyrazol-4-amine using an alkyl bromide as the electrophile.

3.1. Materials and Reagents

  • Substrate: 1,5-dimethyl-1H-pyrazol-4-amine (C₅H₉N₃, MW: 111.15 g/mol )[6]

  • Alkylating Agent: Alkyl Halide (e.g., Ethyl Bromide, Benzyl Bromide) (1.1 - 1.5 eq.)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Work-up: Deionized Water (H₂O), Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica Gel (for column chromatography)

  • TLC: Silica plates with F₂₅₄ indicator, appropriate mobile phase (e.g., EtOAc/Hexanes)

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and inert gas (N₂ or Ar) inlet

  • Heating mantle with temperature control or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) followed by anhydrous potassium carbonate (2.0 eq.).

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15-20 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and allow it to stir for 4-12 hours. The optimal time and temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is 30-50% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting amine.

  • Reaction Work-up (Post-Completion):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts. .

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[3] Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization and Data Presentation

4.1. Experimental Workflow Diagram

The following diagram illustrates the key stages of the N-alkylation protocol.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Add Substrate, K₂CO₃, and Anhydrous DMF to Flask alkyl_halide 2. Add Alkyl Halide (1.1 eq.) Dropwise reagents->alkyl_halide Inert Atmosphere heat 3. Heat to 60-80 °C (4-12 hours) alkyl_halide->heat monitor 4. Monitor via TLC heat->monitor quench 5. Cool & Quench with Water monitor->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract wash 7. Wash with Brine, Dry (Na₂SO₄) extract->wash evap 8. Concentrate via Rotary Evaporation wash->evap chromatography 9. Silica Gel Chromatography evap->chromatography analysis 10. Characterize Product (NMR, MS) chromatography->analysis

Caption: Workflow for N-alkylation of 1,5-dimethyl-1H-pyrazol-4-amine.

4.2. Summary of Typical Reaction Parameters

The following table provides a guideline for adapting the protocol to various alkylating agents.

Alkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ (2.0)AcetonitrileRoom Temp.4-685-95
Ethyl BromideK₂CO₃ (2.0)DMF606-880-90
Benzyl BromideK₂CO₃ (2.0)DMF604-690-98
Isopropyl BromideNaH (1.5)THF/DMF7012-1860-75

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the successful synthesis of the target N-alkylated pyrazole.

  • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new set of signals characteristic of the introduced alkyl group. A downfield shift of the pyrazole C-H proton may also be observed.

  • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the new alkyl chain.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the N-alkylated product.

  • FT-IR Spectroscopy: The N-H stretching bands of the primary amine (typically two bands around 3300-3400 cm⁻¹) will be replaced by a single N-H stretching band for the secondary amine product.

By combining these analytical techniques, the structure and purity of the synthesized compound can be unambiguously confirmed, ensuring the trustworthiness of the protocol.

References

  • Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]]

  • Trofimov, A. et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. Retrieved from [Link]1]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]2]

  • Wallace, O. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]3]

  • Wallace, O. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]4]

  • ResearchGate. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]]

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]6]

Sources

The Strategic Application of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the utility of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a versatile building block in multi-component reactions (MCRs). As the demand for novel chemical entities in drug discovery pipelines continues to grow, MCRs have emerged as a powerful strategy for the rapid generation of diverse and complex molecular scaffolds.[1] The pyrazole nucleus, a privileged scaffold in medicinal chemistry, is present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3] This guide will delve into the mechanistic underpinnings of MCRs featuring this specific aminopyrazole, providing detailed protocols and expert insights to facilitate its application in the synthesis of novel compound libraries.

The Significance of this compound in MCRs

This compound offers a unique combination of structural features that make it an attractive component for MCRs. The pyrazole core provides a rigid scaffold with defined vectoral exits for substituents, while the 4-amino group serves as a key nucleophile. The methyl groups at the 1 and 5 positions enhance metabolic stability and modulate the electronic properties of the ring system.

The hydrochloride salt form ensures stability and enhances solubility in polar solvents often employed in MCRs. Prior to its use in a reaction, the free amine can be readily generated in situ by the addition of a non-nucleophilic base, or in some cases, the reaction conditions are sufficiently basic to liberate the free amine.

Mechanistic Insights into Key Multi-Component Reactions

The utility of 1,5-dimethyl-1H-pyrazol-4-amine is prominently showcased in isocyanide-based MCRs such as the Ugi and Passerini reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[3][4] The reaction proceeds through a series of equilibria, with the formation of a stable bis-amide product driving the reaction to completion.[4]

Ugi_Mechanism Amine 1,5-Dimethyl-1H- pyrazol-4-amine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, -H₂O, +H⁺ Aldehyde Aldehyde/ Ketone Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + Carboxylate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Adduct Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement Passerini_Mechanism Aldehyde Aldehyde/ Ketone Intermediate Ternary Adduct Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Concerted α-addition Product Passerini Product (α-Acyloxy Amide) Intermediate->Product Intramolecular Acyl Transfer

Caption: Concerted mechanism of the Passerini three-component reaction.

The mechanism is often debated but is generally considered to proceed through a concerted, termolecular reaction in non-polar solvents, involving the α-addition of the isocyanide to the carbonyl carbon and the carboxylate to the isocyanide carbon. [5][6]This is followed by an intramolecular acyl transfer to yield the final product.

Application Notes and Experimental Protocols

The following sections provide detailed protocols for the application of this compound in MCRs. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

General Considerations and Reagent Handling

Safety Precautions: this compound is classified as an irritant. [7]It may cause skin, eye, and respiratory irritation. [8]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8]In case of contact, rinse the affected area with plenty of water. [9] Reagent Preparation:

  • Amine Component: To use this compound in an MCR, the free amine is typically required. This can be achieved by adding one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture. Alternatively, for reactions in polar protic solvents like methanol, the hydrochloride salt can sometimes be used directly, as the solvent can facilitate the necessary proton exchange.

  • Solvents: Anhydrous solvents are generally recommended for MCRs to prevent unwanted side reactions, such as the hydrolysis of the imine intermediate. Methanol and 2,2,2-trifluoroethanol (TFE) are common solvents for the Ugi reaction due to their ability to stabilize charged intermediates. [10]* Other Reactants: Aldehydes, carboxylic acids, and isocyanides should be of high purity. Aldehydes, in particular, should be checked for the presence of the corresponding carboxylic acid impurity, which can interfere with the reaction.

Protocol 1: Synthesis of a Peptidomimetic Library via the Ugi Reaction

This protocol describes a representative procedure for the synthesis of a small library of peptidomimetics using this compound. The choice of reactants can be varied to generate a diverse set of products.

Objective: To synthesize a library of α-acylamino amides incorporating the 1,5-dimethyl-1H-pyrazol-4-yl scaffold.

Materials:

  • This compound

  • A selection of aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Triethylamine (Et₃N)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow:

Ugi_Workflow Start Start: Reagent Preparation Reaction Ugi Reaction: - Add amine HCl, aldehyde, carboxylic acid, and Et₃N to MeOH. - Stir for 30 min. - Add isocyanide. - Stir for 24-48h at RT. Start->Reaction Workup Aqueous Workup: - Quench with NaHCO₃. - Extract with DCM. - Wash with brine. - Dry over MgSO₄. Reaction->Workup Purification Purification: - Concentrate in vacuo. - Purify by silica gel column chromatography. Workup->Purification Characterization Characterization: - ¹H NMR, ¹³C NMR, HRMS Purification->Characterization End End: Pure Ugi Product Characterization->End

Caption: Experimental workflow for the Ugi reaction.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the desired aldehyde (1.0 mmol, 1.0 equiv.), carboxylic acid (1.0 mmol, 1.0 equiv.), and anhydrous methanol (5 mL).

  • Add triethylamine (1.1 mmol, 1.1 equiv.) to the mixture to liberate the free amine. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the desired isocyanide (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ugi product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation:

EntryAldehydeCarboxylic AcidIsocyanideYield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide75-85
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide70-80
34-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanide72-82

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Post-Ugi Modification for the Synthesis of Pyrazolo[3,4-d]pyrimidines

The products of the Ugi reaction can serve as versatile intermediates for further synthetic transformations. This protocol outlines a post-Ugi cyclization to synthesize pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. [2] Objective: To synthesize a pyrazolo[3,4-d]pyrimidine derivative from an Ugi product derived from 1,5-dimethyl-1H-pyrazol-4-amine.

Prerequisite: A purified Ugi product from Protocol 1, where the carboxylic acid component contains a suitable leaving group or a functional group that can be converted into one. For this example, we will consider a hypothetical Ugi product derived from formic acid.

Materials:

  • Ugi product from the reaction of 1,5-dimethyl-1H-pyrazol-4-amine, an aldehyde, formic acid, and an isocyanide.

  • Formic acid

  • Ethanol

Experimental Workflow:

Post_Ugi_Workflow Start Start: Purified Ugi Product Cyclization Cyclization: - Dissolve Ugi product in formic acid. - Reflux for 6-8 hours. Start->Cyclization Workup Workup: - Pour into ice-water. - Filter the precipitate. Cyclization->Workup Purification Purification: - Recrystallize from ethanol. Workup->Purification Characterization Characterization: - ¹H NMR, ¹³C NMR, HRMS, m.p. Purification->Characterization End End: Pure Pyrazolo[3,4-d]pyrimidine Characterization->End

Caption: Workflow for post-Ugi cyclization to form pyrazolo[3,4-d]pyrimidines.

Step-by-Step Procedure:

  • Dissolve the purified Ugi product (1.0 mmol) in formic acid (10 mL) in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point determination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse and complex molecules through multi-component reactions. The Ugi reaction, in particular, provides a straightforward and efficient method for generating peptidomimetic scaffolds incorporating the pyrazole nucleus. The resulting products can be further elaborated to access other biologically relevant heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. The protocols and insights provided in this guide are intended to empower researchers to leverage the potential of this reagent in their drug discovery and development efforts.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6485. [Link]

  • Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(46), 15445–15472. [Link]

  • Ghashghaei, O., & Dömling, A. (2020). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry, 16, 1548–1554. [Link]

  • Hulme, C., et al. (2011). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 7, 1033–1039. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, A. T. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(12), 2723. [Link]

  • Van der Heiden, S., et al. (2018). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 14, 2570–2613. [Link]

  • Wikipedia. (2024). Passerini reaction. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Pyrazole Compounds as Intermediates for Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimalarial Scaffolds

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, with the emergence of drug-resistant Plasmodium strains undermining the efficacy of current treatments like artemisinin-combination therapy (ACT).[1][2] This escalating resistance necessitates the urgent discovery and development of novel, affordable, and effective antimalarial agents.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a privileged scaffold due to their diverse and significant pharmacological activities.[3][4][5][6] The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, serves as a versatile pharmacophore, forming the core of numerous therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and, notably, antimalarial properties.[3][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazole compounds as pivotal intermediates in the synthesis of next-generation antimalarial drugs. We will delve into the rationale behind experimental designs, provide detailed, validated protocols for synthesis and biological evaluation, and explore the crucial structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Pyrazole Core: A Privileged Scaffold in Antimalarial Drug Design

The versatility of the pyrazole scaffold allows for the strategic placement of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. Researchers have successfully developed a range of pyrazole-based derivatives that exhibit potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[4] The mechanism of action for these compounds is often multifaceted, targeting various essential parasitic pathways.[3][5][6]

Key Mechanistic Targets of Pyrazole-Based Antimalarials

Several studies have elucidated the potential molecular targets of pyrazole-containing antimalarials within the parasite:

  • Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit a variety of crucial parasitic enzymes, including:

    • Falcipain-2: A cysteine protease involved in the degradation of host hemoglobin.[4][7]

    • Dihydrofolate Reductase (DHFR): A key enzyme in the folate biosynthesis pathway, essential for DNA synthesis.[4][8]

    • Cytochrome bc1 (Qo site): A component of the mitochondrial electron transport chain, vital for parasite respiration.[9]

    • Other Kinases and Proteases: Including protein kinases, calcium-dependent protein kinases, glycogen synthase kinase, and histo-aspartic protease.[3][5][6]

  • Inhibition of β-hematin formation: Some pyrazole-pyrazoline hybrids have been found to interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[10]

The ability of pyrazole scaffolds to be readily modified allows for the development of hybrid molecules, covalently linking the pyrazole core with other pharmacophores to potentially target multiple pathways simultaneously, a promising strategy to combat drug resistance.[1][2]

Synthetic Protocols for Key Pyrazole Intermediates

The synthesis of functionalized pyrazoles is a cornerstone of developing novel antimalarial candidates. Below are detailed protocols for the synthesis of key pyrazole intermediates, which can then be further elaborated into diverse libraries of potential drug molecules.

Protocol 1: Synthesis of 3,5-Disubstituted-1H-Pyrazoles via Claisen-Schmidt Condensation and Cyclization

This protocol describes a common and versatile method for synthesizing 3,5-diaryl-1H-pyrazoles, which serve as a foundational scaffold for many potent antimalarial compounds. The initial step involves the synthesis of a chalcone intermediate.

Workflow Diagram:

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation A Aromatic Aldehyde + Acetophenone B Base (e.g., KOH) in Ethanol A->B Reaction C Chalcone (α,β-unsaturated ketone) B->C Product D Chalcone E Hydrazine Hydrate in Acetic Acid D->E Cyclocondensation F 3,5-Diaryl-1H-Pyrazole E->F Product

Caption: General workflow for the synthesis of 3,5-diaryl-1H-pyrazoles.

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Potassium hydroxide (KOH) (20 mmol)

  • Ethanol (95%)

  • Hydrazine hydrate (12 mmol)

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve the substituted aromatic aldehyde (10 mmol) and substituted acetophenone (10 mmol) in 50 mL of 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve potassium hydroxide (20 mmol) in a minimal amount of water and add it to the ethanolic solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Causality behind Experimental Choices: The use of a strong base like KOH is crucial to deprotonate the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation. The reaction is performed at room temperature to minimize side reactions.

Step 2: Synthesis of 3,5-Diaryl-1H-Pyrazole

  • In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) in 30 mL of glacial acetic acid.

  • To this solution, add hydrazine hydrate (6 mmol) dropwise while stirring.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude pyrazole derivative by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).

Causality behind Experimental Choices: Glacial acetic acid serves as both a solvent and a catalyst for the cyclocondensation reaction. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Protocol 2: Synthesis of 5-Anilino-3-Arylpyrazoles

This class of compounds has shown promising activity against both chloroquine-sensitive and resistant strains of P. falciparum.[4] The synthesis is versatile and allows for a high degree of substitution.

Workflow Diagram:

G A Active Methylene Reagent C Intermediate A->C Reaction with B Aryl Isothiocyanate B->C E 5-Anilino-3-Arylpyrazole C->E Cyclization with D Substituted Hydrazine D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, helping you troubleshoot common issues and improve your overall yield and purity.

Synthetic Overview: The Common Pathway

The most prevalent and scalable route to this compound involves a three-step sequence starting from the construction of the pyrazole core, followed by functional group manipulation. This pathway is favored due to the availability of starting materials and its established reliability.

G cluster_0 Core Synthesis & Functionalization cluster_1 Final Product Isolation A Step 1: Pyrazole Formation 1,5-Dimethyl-1H-pyrazole B Step 2: Electrophilic Nitration 1,5-Dimethyl-4-nitro-1H-pyrazole A->B HNO₃ / H₂SO₄ C Step 3: Catalytic Reduction 1,5-Dimethyl-1H-pyrazol-4-amine B->C H₂, Pd/C D Step 4: Salt Formation Target Hydrochloride Salt C->D HCl

Caption: Overall workflow for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine HCl.

Detailed Experimental Protocol

This protocol is an adapted and optimized procedure based on established methods for analogous aminopyrazoles.[1][2] It is designed to be self-validating, with clear checkpoints for analysis.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole

This step involves the classic Paal-Knorr synthesis, a cyclocondensation reaction.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and a suitable solvent like ethanol.

  • Reagent Addition: Slowly add methylhydrazine (1.0-1.1 eq) dropwise to the solution. An exotherm is often observed. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude oil can often be purified by vacuum distillation to yield 1,5-dimethyl-1H-pyrazole as a clear liquid.

Step 2: Nitration of 1,5-Dimethyl-1H-pyrazole

This is a critical electrophilic aromatic substitution step. Position C4 is the most electron-rich and susceptible to attack.[4][5]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq). Caution: This is a highly exothermic process.

  • Substrate Addition: In a separate flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Reaction: Add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C. After addition, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for another 1-2 hours.

  • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The nitro-product may precipitate. If not, neutralize the acidic solution with a base (e.g., NaOH or K₂CO₃ solution) to pH 7-8, which will precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product is 1,5-dimethyl-4-nitro-1H-pyrazole.

Step 3 & 4: Reduction and Hydrochloride Salt Formation

This final sequence reduces the nitro group to the target amine and converts it to its stable hydrochloride salt.

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), charge 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq), a solvent such as methanol or ethanol, and Palladium on carbon (5-10% Pd/C, 50% wet, ~5 mol%).

  • Reduction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-120 psi). Heat the mixture to 40-50 °C and agitate vigorously.[1] Monitor the reaction by observing hydrogen uptake and analyzing aliquots by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Catalyst Removal: Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Salt Formation: To the combined filtrate, add a solution of concentrated hydrochloric acid (1.1-1.2 eq) or HCl gas dissolved in a solvent like isopropanol. The hydrochloride salt should precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with a cold, non-polar solvent (like diethyl ether or heptane) to remove any non-polar impurities, and dry under vacuum to yield this compound.

Data Summary Table

StepKey ReagentsMolar Ratio (Substrate:Reagent)Typical Temp.Typical TimeTypical Yield
1 Acetylacetone, Methylhydrazine1 : 1.0-1.1Reflux2-4 h85-95%
2 HNO₃, H₂SO₄1 : 1.1 : 1.10-10 °C2-4 h70-85%
3 H₂, 10% Pd/C1 : cat. (5 mol%)50 °C12-24 h80-90%
4 Concentrated HCl1 : 1.1-1.20-25 °C1 h>95% (Isolation)

Troubleshooting Guide

Question: My yield for the Step 1 cyclocondensation is low. What are the common causes?

Answer: Low yield in the Paal-Knorr synthesis is typically traced back to one of three areas:

  • Reagent Quality: Methylhydrazine is susceptible to oxidation. Use a fresh bottle or a recently distilled batch for best results. Ensure the acetylacetone is of high purity.

  • Incomplete Reaction: While the reaction is generally robust, ensure you have refluxed for a sufficient duration. Monitor via TLC by taking aliquots every hour after the first hour. An ideal mobile phase might be 30% Ethyl Acetate in Hexane.

  • Side Reactions: The formation of regioisomers (e.g., 1,3-dimethylpyrazole) is generally minimal with acetylacetone due to its symmetry. However, improper temperature control during the addition of methylhydrazine can lead to side reactions. A slow, controlled addition is key.

Question: The nitration (Step 2) is giving me a dark, tarry mixture and low yield. What went wrong?

Answer: This is a classic sign of an uncontrolled nitration. The causality is almost always temperature-related.

  • Expertise & Experience: The nitration of activated rings like pyrazoles is extremely fast and exothermic. If the temperature rises above 10-15 °C, you risk over-oxidation of the pyrazole ring and the formation of dinitrated or polymeric byproducts.[6]

  • Trustworthiness: The protocol's validity hinges on strict temperature control.

    • Pre-cool Everything: Ensure both your pyrazole solution and the nitrating mixture are fully cooled to ~0 °C before you begin the addition.

    • Slow Addition is Crucial: Add the nitrating mixture drop-by-drop with vigorous stirring. Use a dropping funnel and monitor the internal temperature constantly.

    • Efficient Cooling: Use an ice/salt bath rather than just an ice bath to achieve temperatures below 0 °C, providing a better sink for the heat generated.

Question: My hydrogenation (Step 3) is stalled. The starting material is still present after 24 hours. How do I fix this?

Answer: Hydrogenation stalling is a frequent issue, often related to catalyst activity. Here is a troubleshooting workflow:

G start Hydrogenation Stalled check_catalyst Is the Pd/C catalyst fresh and active? start->check_catalyst check_system Is the system properly sealed? Is H₂ pressure stable? check_catalyst->check_system Yes action_catalyst Solution: Filter and add fresh catalyst. Increase catalyst loading if necessary. check_catalyst->action_catalyst No check_purity Are there impurities poisoning the catalyst? (e.g., sulfur, halides) check_system->check_purity Yes action_system Solution: Check all seals and connections. Re-pressurize the system. check_system->action_system No action_purity Solution: Purify the nitro-intermediate before reduction. check_purity->action_purity Yes

Caption: Troubleshooting logic for a stalled catalytic reduction step.

  • Catalyst Deactivation: The most common cause. Palladium catalysts can be poisoned by trace impurities (sulfur or halide compounds) from previous steps. They can also lose activity over time. The simplest solution is to carefully filter the reaction mixture (under an inert atmosphere) and add a fresh batch of catalyst.[1]

  • Insufficient Hydrogen: Ensure your vessel is properly sealed and maintaining pressure. A slow leak will prevent the reaction from reaching completion.

  • Poor Mixing: Vigorous agitation is required to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas. Increase the stirring or shaking speed.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The nitration step is the most hazardous. The use of concentrated nitric and sulfuric acids requires handling in a fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles). The nitration reaction is highly exothermic and can run away if not cooled properly. Furthermore, some nitrated intermediates, particularly those derived from precursors with known instability like 1-nitropyrazole, can have explosive properties, though this specific intermediate is generally stable.[7] Always quench the reaction by slowly adding it to ice, never the other way around.

Q2: Can I use a different reducing agent instead of catalytic hydrogenation? A2: Yes, other reduction methods exist, such as using metals in acid (e.g., SnCl₂ in HCl or Fe in acetic acid). However, catalytic hydrogenation is often preferred in a professional setting for several reasons:

  • Cleanliness: The byproducts are minimal (only water), and the catalyst is easily removed by filtration.

  • Efficiency: It typically provides high yields with high purity.

  • Scalability: It is a well-established and scalable industrial process. Metal-in-acid reductions often require a more complex aqueous workup to remove metal salts, which can complicate purification.

Q3: How do I confirm the final product's identity and purity? A3: A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, including the position of the methyl and amine groups. The ¹H NMR should show distinct singlets for the two methyl groups and the C-H proton on the pyrazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity, ideally showing a single major peak (>98%).

  • Melting Point: A sharp melting point for the hydrochloride salt is a good indicator of high purity.

References

Purification methods for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a critical intermediate in pharmaceutical and agrochemical research. This technical support center is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common purification challenges.

Introduction

This compound is a substituted pyrazole derivative that serves as a versatile building block in medicinal chemistry and material science.[1][2] Achieving high purity of this compound is paramount, as residual impurities can significantly impact the outcomes of subsequent reactions, biological assays, and the overall integrity of a research program. This guide provides a comprehensive framework for troubleshooting common purification issues and offers detailed protocols to ensure the isolation of high-purity material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification of this compound, providing both direct solutions and the underlying scientific rationale.

Question 1: My final product is a persistent oil or waxy solid and fails to crystallize. How can I obtain a crystalline solid?

Answer: The failure to obtain a crystalline solid is a frequent issue, often caused by residual solvents, the presence of hygroscopic impurities, or the inherent properties of the free base form. As a hydrochloride salt, the compound should be a solid. If it is not, consider the following strategies:

  • High-Vacuum Drying: Ensure all volatile solvents from the synthesis or workup are thoroughly removed. Use a rotary evaporator followed by drying on a high-vacuum line, possibly with gentle heating if the compound is thermally stable.[3]

  • Salt Formation and Recrystallization: This is the most robust method for purifying amines and pyrazole derivatives.[3][4][5] If you have the free base, dissolving it in a suitable organic solvent (like isopropanol or ethyl acetate) and adding a stoichiometric amount of HCl (as a solution in dioxane, isopropanol, or diethyl ether) will precipitate the hydrochloride salt. This salt can then be purified by recrystallization. If you already have the salt but it's impure, direct recrystallization is the next step.

  • Trituration: If recrystallization is challenging, trituration can be effective. This involves suspending the oily product in a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or ethyl acetate). Stirring or sonicating the suspension encourages the product to solidify while the impurities are washed away.

Question 2: I'm attempting column chromatography, but my compound is streaking badly on the TLC plate and the column, leading to poor separation.

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, causing tailing and irreversible adsorption.

  • Mobile Phase Modification: The most common solution is to add a small amount (0.5-2%) of a competitive base to the mobile phase.[4][6] Triethylamine (Et₃N) is a standard choice. It effectively "neutralizes" the acidic sites on the silica, allowing your target amine to elute cleanly.

  • Alternative Stationary Phases: If streaking persists, switch to a different stationary phase.[6]

    • Basic Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

    • Amine-Functionalized Silica: These specialized columns have an amine-based coating that minimizes unwanted interactions.[6]

    • Reverse-Phase Chromatography: For highly polar amines, reverse-phase HPLC on a C18 column can provide excellent separation.[7]

Question 3: My isolated product has a persistent yellow or brown discoloration. What is the source, and how can I remove it?

Answer: Color impurities often arise from oxidation or degradation byproducts formed during the synthesis or workup. Amines, in particular, can be susceptible to air oxidation.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution. The carbon adsorbs colored impurities. The solution is then hot-filtered through a pad of Celite® to remove the carbon before cooling to crystallize the product. Caution: Use carbon sparingly, as it can also adsorb your desired product, reducing the yield.

  • Recrystallization: Often, a simple and carefully performed recrystallization is sufficient, as colored impurities may have different solubility profiles and remain in the mother liquor.

  • Chemical Treatment: In some cases, a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) during the aqueous workup can help remove certain oxidative impurities.

Question 4: After purification by recrystallization, my yield is very low. How can I improve recovery?

Answer: Low recovery during recrystallization is typically due to selecting a suboptimal solvent system or premature crystallization.

  • Solvent System Optimization: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Experiment with different solvents and solvent pairs on a small scale to find the best system (see table below).

  • Concentration of Mother Liquor: Do not discard the filtrate (mother liquor) after the first crop of crystals. Concentrate it by 50-75% and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC or NMR before combining it with the first.

  • Seeding: If crystallization is slow to initiate, adding a single, pure seed crystal to the cooled, supersaturated solution can induce crystallization and improve the yield of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and potential degradation.[8][9]

Q2: How can I confirm the purity of my final product? A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for confirming the structure and assessing purity. The absence of impurity peaks is critical.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Q3: Is it better to purify the free base or the hydrochloride salt? For this compound, purification of the hydrochloride salt is highly recommended. Salts are typically crystalline, less volatile, and more stable than their corresponding free bases.[3][4] Purification via salt formation and recrystallization is often more effective at removing impurities than direct chromatography of the free base.

Q4: What are the common impurities I might encounter? Impurities depend heavily on the synthetic route.[11][12] Common sources include:

  • Unreacted Starting Materials: Such as hydrazine derivatives or 1,3-dicarbonyl compounds.

  • Regioisomers: Depending on the cyclization reaction, other pyrazole isomers could form.

  • Solvent Adducts: Residual high-boiling solvents like DMF or DMSO.

  • Over-alkylation Products: If alkylating agents are used in the synthesis.[4]

Detailed Experimental Protocols

Protocol 1: Recrystallization of the Hydrochloride Salt

This protocol assumes you have the crude hydrochloride salt.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential recrystallization solvent (or solvent pair) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, add the crude this compound and the minimum amount of the chosen hot solvent system to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® plug if carbon was used) into a clean, pre-warmed flask. This removes insoluble impurities (and carbon).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Solvent System Comments
Isopropanol (IPA)A common and effective single solvent for amine salts.
Ethanol / Diethyl EtherDissolve in minimal hot ethanol, then add diethyl ether dropwise until turbidity persists. Reheat to clarify and cool slowly.
Methanol / Ethyl AcetateSimilar to the ethanol/ether system; offers different solubility characteristics.
WaterThe hydrochloride salt may have high water solubility, which could lead to low recovery.[13] Use with caution, perhaps in combination with an anti-solvent like isopropanol.
Protocol 2: Modified Silica Gel Column Chromatography

This protocol is for purifying the free base form. The salt is generally not suitable for silica gel chromatography.

  • Neutralization: If starting with the hydrochloride salt, dissolve it in water and basify with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH > 9. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to obtain the crude free base.

  • TLC Analysis: Dissolve a small amount of the crude free base and run TLC plates with various ratios of ethyl acetate/hexane or dichloromethane/methanol. To each TLC solvent system, add 1% triethylamine (Et₃N). Identify a system that gives your product an Rf value of ~0.3 and good separation from impurities.[3]

  • Column Packing: Pack a silica gel column using the chosen eluent system (including the 1% Et₃N).

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC (using the same eluent system). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions. Important: Triethylamine is high-boiling and may require co-evaporation with a lower-boiling solvent like toluene or drying under high vacuum to remove completely.

Visual Workflow: Purification Method Selection

The following diagram provides a decision-making framework for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) is_oil Product is an oil? start->is_oil impurities_polar Major polar impurities (baseline on TLC)? is_oil->impurities_polar No salt_formation 1. Form HCl Salt 2. Recrystallize is_oil->salt_formation Yes impurities_nonpolar Major non-polar impurities? impurities_polar->impurities_nonpolar No acid_base Acid-Base Extraction impurities_polar->acid_base Yes impurities_minor Minor impurities & product is solid? impurities_nonpolar->impurities_minor No chromatography Column Chromatography (Free Base + Et₃N) impurities_nonpolar->chromatography Yes recrystallize Direct Recrystallization (of HCl Salt) impurities_minor->recrystallize Yes end_product Pure 1,5-dimethyl-1H-pyrazol-4-amine HCl salt_formation->end_product acid_base->salt_formation Then form salt chromatography->salt_formation Then form salt recrystallize->end_product

Caption: Decision tree for selecting a purification method.

References

  • Benchchem. (2025).
  • El-Gazzar, A. B. A., et al. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
  • Jansa, P., et al. (2021).
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Reddit. (2024). Amine workup. r/Chempros.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). [Ce(L-Pro)2]2 (Oxa)
  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
  • National Center for Biotechnology Information. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). PubChem.
  • SIELC Technologies. (n.d.). Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7.
  • Chem-Impex. (n.d.). 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride.
  • BLDpharm. (n.d.). N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)methanamine hydrochloride.
  • Hit2Lead. (n.d.). 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BLDpharm. (n.d.). 5272-86-6|3,5-Dimethyl-1H-pyrazol-4-amine.
  • MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
  • Enamine. (n.d.).
  • CymitQuimica. (n.d.). 4-Amino-1-methyl-1H-pyrazole hydrochloride.
  • Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. PubChem.
  • BOC Sciences. (n.d.). CAS 5272-86-6 3,5-Dimethyl-1H-pyrazol-4-amine.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Instead of a rigid set of protocols, this resource provides in-depth, cause-and-effect explanations in a question-and-answer format to help you troubleshoot and optimize your reactions based on a solid mechanistic understanding.

Section 1: N-Alkylation & N-Arylation: Mastering Regioselectivity

The functionalization of the nitrogen atoms is often the first step in elaborating a pyrazole core. However, the presence of two reactive nitrogen atoms (N1 and N2) in unsymmetrical pyrazoles presents a persistent challenge: controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?

A1: This is the most common issue in pyrazole N-alkylation. The outcome is a delicate balance of steric, electronic, and conditional factors. Both nitrogen atoms are nucleophilic, and directing the alkylating agent to one over the other requires careful tuning of your reaction.[1][2]

The key is to understand what drives the selectivity:

  • Steric Hindrance: This is the most powerful directing effect. Alkylation will almost always occur at the less sterically hindered nitrogen. A bulky substituent at the C5 position will strongly direct alkylation to the N1 position. Conversely, a bulky group at C3 will favor N2 alkylation.[1]

  • Reaction Conditions (Base & Solvent): The choice of base and solvent can dramatically influence the isomeric ratio.[2] Deprotonation with a strong, non-coordinating base (like NaH) in an aprotic solvent (like THF or DMF) generates a free pyrazolate anion. In this state, the less-hindered N1 is often the site of kinetic attack. Conversely, conditions involving alkali metal carbonates (K₂CO₃, Cs₂CO₃) can involve metal coordination that favors one isomer over the other.[2]

  • Alkylating Agent: The steric bulk of the electrophile itself is critical. A very bulky alkylating agent will preferentially react at the more accessible nitrogen atom.[1]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring increase the acidity of the N-H proton but can decrease the nucleophilicity of the adjacent nitrogens.[3] The precise effect on regioselectivity can be substrate-dependent and is often less dominant than sterics.

Table 1: General Guidelines for Controlling N-Alkylation Regioselectivity

FactorTo Favor N1-Alkylation (Less Hindered N)To Favor N2-Alkylation (More Hindered N)Mechanistic Rationale
Sterics C5-substituent is smaller than C3-substituent.C3-substituent is smaller than C5-substituent.The electrophile approaches the most accessible nitrogen atom.[1]
Base/Solvent Strong, non-coordinating bases (e.g., NaH in THF/DMF).Often requires specific catalytic systems (e.g., Mg-based Lewis acids).[4]NaH creates a "free" anion where kinetics favor the less hindered site. Lewis acids can coordinate to N2, enhancing its nucleophilicity.[4]
Alkylating Agent Use a sterically demanding alkylating agent.Less influential than ring sterics; may require specific directing groups on the agent.[5]A bulky electrophile amplifies the steric penalty of attacking the more hindered nitrogen.

Q2: My Buchwald-Hartwig or Ullmann N-arylation reaction is sluggish or fails. What are the common causes?

A2: Transition-metal-catalyzed N-arylations are powerful but can be sensitive. Failure often points to issues with the catalyst, base, or starting materials.

  • For Ullmann-type (Copper-catalyzed) reactions:

    • Ligand Choice is Key: While traditional Ullmann reactions are ligandless at high temperatures, modern, milder versions require a ligand. Diamine ligands are often effective for coupling aryl halides with pyrazoles.[6]

    • Base Incompatibility: Strong bases can sometimes lead to side reactions. K₂CO₃ or Cs₂CO₃ are generally reliable choices.

    • Catalyst Source: The quality and oxidation state of the copper source (e.g., CuI, Cu₂O) is critical. Ensure you are using a high-purity source.[7][8]

  • For Buchwald-Hartwig (Palladium-catalyzed) reactions:

    • Ligand Selection: Pyrazoles can be challenging substrates. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ferrocenyl ligands are often required to promote the reaction.[9]

    • Base Sensitivity: These reactions are highly sensitive to the choice of base. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ or K₂CO₃ may be required for base-sensitive substrates.[10][11]

    • Catalyst Deactivation: Impurities in your starting materials (especially the aryl halide) can poison the palladium catalyst. Ensure starting materials are pure.

Troubleshooting Workflow: Poor N-Alkylation Regioselectivity

If you are facing an inseparable mixture of N1 and N2 isomers, follow this decision-making process to optimize your reaction.

G start Problem: Poor N1/N2 Regioselectivity check_sterics Analyze Substrate Sterics: Is C3 or C5 significantly bulkier? start->check_sterics sterics_yes Steric hindrance is the primary driver. Exploit this for selectivity. check_sterics->sterics_yes Yes sterics_no Steric difference is minimal. Reaction conditions are critical. check_sterics->sterics_no No reagent_bulk Increase Electrophile Steric Bulk sterics_yes->reagent_bulk base_solvent Modify Base & Solvent sterics_no->base_solvent na_h Use NaH in anhydrous THF/DMF to favor kinetic N1 product. base_solvent->na_h lewis_acid Consider Mg-catalyzed reaction for potential N2 selectivity. base_solvent->lewis_acid result Achieved >95:5 Regioisomeric Ratio? na_h->result lewis_acid->result reagent_outcome Drives reaction to the most accessible Nitrogen (usually N1). reagent_bulk->reagent_outcome reagent_outcome->result success Success: Proceed to Scale-up result->success Yes failure Re-evaluate or consider isomer separation strategy. result->failure No

Caption: Decision tree for troubleshooting poor N-alkylation regioselectivity.

Section 2: C-H Functionalization: Direct and Atom-Economical Routes

Direct C-H functionalization has emerged as a powerful, sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization (e.g., halogenation).[12] However, controlling which C-H bond reacts is a significant challenge.

Frequently Asked Questions (FAQs)

Q3: How can I control the site of C-H functionalization on the pyrazole ring (C3 vs. C4 vs. C5)?

A3: The inherent electronic properties of the pyrazole ring and the mechanism of the catalytic cycle are the determining factors.

  • Inherent Reactivity:

    • C4 Position: This position is the most electron-rich and is susceptible to electrophilic aromatic substitution. Reactions like Vilsmeier-Haack formylation or halogenation with NBS/NCS preferentially occur at C4, provided it is unsubstituted.[13][14]

    • C5 Position: The proton at C5 is the most acidic due to its proximity to the sp²-hybridized nitrogen atom. This makes it a prime target for deprotonation-based functionalization pathways.[12]

    • C3 Position: This position is generally less reactive than C4 or C5 in undirected reactions.

  • Directed C-H Functionalization: This is the most common strategy for achieving high regioselectivity. A directing group, typically installed at the N1 position, coordinates to the transition metal catalyst (e.g., Pd, Rh, Ru) and delivers it to a specific C-H bond.[15]

    • N1-Aryl/Pyridyl Groups: These are common directing groups that often direct functionalization to the C5 position.

    • Solvent Effects: Protic solvents can enhance the acidity of specific protons, favoring certain C-H activation pathways. For example, using 2-ethoxyethanol as a solvent has been shown to promote direct arylation at the C4 (β) position even when the C5 (α) position is free.[15]

Q4: My directed C-H functionalization reaction has low yield. What are the key parameters to optimize?

A4: Low yields in C-H functionalization often stem from catalyst incompatibility, suboptimal oxidant/additive choice, or poor substrate reactivity.

  • Catalyst and Ligand Screening: There is no universal catalyst. Screen a panel of catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and ligands. The ligand can influence both reactivity and selectivity.

  • Oxidant/Additive: Many C-H functionalization cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The choice and stoichiometry of the oxidant are critical. Sometimes, additives like pivalic acid (PivOH) are needed to facilitate the C-H activation step.

  • Temperature and Time: These reactions often require elevated temperatures (80-140 °C) to overcome the activation barrier of C-H bond cleavage. Monitor the reaction over time, as prolonged heating can lead to product decomposition or catalyst deactivation.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation at C4

This protocol provides a starting point for the direct arylation at the challenging C4 position, leveraging specific solvent effects.[15]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted pyrazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 2-ethoxyethanol (to make a 0.2 M solution) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography.

Section 3: Halogenation and Subsequent Cross-Coupling

A robust, two-step approach to functionalization involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q5: I am attempting a Vilsmeier-Haack reaction to install a formyl group at C4, but the yield is poor and I see multiple products.

A5: The Vilsmeier-Haack reaction is sensitive to stoichiometry and moisture.[16]

  • Reagent Preparation: The Vilsmeier reagent (formed from POCl₃ and DMF) must be prepared fresh. Ensure your DMF is anhydrous and the POCl₃ is of high quality.

  • Temperature Control: The initial formation of the reagent is exothermic and should be done at low temperatures (0-5 °C). After adding the pyrazole substrate, the reaction typically requires heating (60-80 °C) to proceed to completion.[16][17]

  • Stoichiometry: Using an insufficient amount of the Vilsmeier reagent is a common cause of low conversion. An excess is often required.[17]

  • Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can deactivate it towards this electrophilic substitution, requiring harsher conditions which may lead to side products.

Q6: My Suzuki-Miyaura coupling of a 4-bromopyrazole is plagued by a dehalogenated side product. How can I minimize this?

A6: Dehalogenation (proto-dehalogenation) is a common side reaction in Suzuki couplings, especially with electron-rich or heteroaromatic halides. It arises from the protonolysis of the organopalladium intermediate before transmetalation can occur.

  • Catalyst Choice: Chloro- and bromo-pyrazoles have been found to be superior substrates compared to iodopyrazoles, as they show a reduced tendency for dehalogenation.[9][18] A pre-catalyst like XPhos Pd G2 is often effective.[9]

  • Base Selection: The base is critical. A weaker base (e.g., K₂CO₃, K₃PO₄) is often preferred over strong bases (e.g., NaOH, NaOtBu) to minimize the competing dehalogenation pathway. Ensure the base is finely powdered and dry.

  • Solvent System: Anhydrous solvents are crucial. The presence of water can facilitate the protonolysis that leads to dehalogenation. A mixture of a non-polar solvent (like toluene or dioxane) and a minimal amount of water may be necessary for the boronic acid, but rigorously anhydrous conditions should be the starting point for troubleshooting.

  • Boronic Acid Quality: Boronic acids can degrade over time to form boroxines, which are less reactive. Use high-purity boronic acid or consider using more stable boronate esters (e.g., MIDA or pinacol esters).

Table 2: Troubleshooting Low Yield & Dehalogenation in Suzuki Coupling of Halopyrazoles

SymptomPotential CauseRecommended Solution
Low Conversion Inactive catalystUse a modern, air-stable pre-catalyst (e.g., XPhos Pd G2, SPhos Pd G3).[9]
Poor boronic acid qualityUse fresh, high-purity boronic acid or switch to a boronate ester.
Significant Dehalogenation Base is too strong or wetSwitch from hydroxide/alkoxide bases to carbonate or phosphate bases (K₂CO₃, K₃PO₄). Use anhydrous solvents.[9][18]
Halide is too labile (I > Br > Cl)If possible, use the bromo- or chloro-pyrazole analog instead of the iodo-pyrazole.[18]
Both Low Conversion & Dehalogenation Suboptimal temperatureScreen temperatures from 80 °C to 110 °C. Too high a temperature can increase dehalogenation.

Section 4: General Purification

Q7: My N1/N2 or C3/C5 regioisomers are inseparable by standard silica gel chromatography. What are some effective strategies?

A7: This is a frequent and frustrating problem, as regioisomers often have very similar polarities.

  • Optimize Chromatography:

    • Solvent System: Don't just screen hexane/ethyl acetate. Try gradients with dichloromethane/methanol or toluene/acetone. Adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) can sharpen peaks if your compounds are basic.

    • Alternative Phases: If silica fails, consider alumina (basic or neutral) or reverse-phase (C18) chromatography.

  • Crystallization: This can be a highly effective method for obtaining isomerically pure material. Screen a wide range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane). Seeding with a tiny crystal can be very helpful.

  • Derivatization: If one isomer has a uniquely reactive functional group, you can selectively derivatize it to dramatically change its polarity, allowing for easy separation. The protecting group can then be removed.

  • Salt Formation: Reacting the mixture with a specific acid can sometimes lead to the selective crystallization of one of the regioisomeric salts.[19]

References

  • Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available from: [Link]

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. Available from: [Link]

  • Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

  • Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available from: [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available from: [Link]

  • Campos, K. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available from: [Link]

  • Bakos, J., et al. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]

  • Tomanová, P., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]

  • Singh, S. K., et al. (2022). Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Organic Process Research & Development. Available from: [Link]

  • Unknown Author. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available from: [Link]

  • Castillo, J. C., et al. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Tomanová, P., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available from: [Link]

  • El-Sharkawy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • de la Cruz, M. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available from: [Link]

  • Dow AgroSciences. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Dow AgroSciences. Available from: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Available from: [Link]

  • Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry. Available from: [Link]

  • Sharma, V., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Li, J., et al. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Available from: [Link]

  • Shields, J. D., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available from: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • Unknown Author. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Unknown Source. Available from: [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available from: [Link]

  • Sharma, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]

  • Singh, B., & Datt, R. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Popov, A. V., et al. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. As a hydrochloride salt, this compound presents a common yet often frustrating hurdle: poor solubility in many standard organic solvents used in synthesis and screening. This guide provides an in-depth understanding of the underlying chemical principles and offers practical, step-by-step troubleshooting protocols to ensure your experiments proceed smoothly and efficiently.

Section 1: Understanding the Molecule: Why is Solubility an Issue?

The primary challenge in dissolving this compound stems from its very nature as a salt. The molecule exists in an ionic state, composed of a protonated pyrazole amine cation and a chloride anion. This ionic character imparts high polarity to the compound.

According to the fundamental principle of "like dissolves like," polar substances dissolve well in polar solvents, while non-polar substances dissolve in non-polar solvents.[1] The ionic, salt form of the molecule is highly polar and readily forms favorable interactions with polar protic solvents like water or methanol through hydrogen bonding and ion-dipole interactions.[2][3] However, it is largely incompatible with less polar or non-polar organic solvents such as dichloromethane (DCM), diethyl ether, or toluene, which cannot effectively stabilize the charged ions.

The key to overcoming this issue is to chemically modify the molecule to reduce its polarity. This is achieved by converting the hydrochloride salt into its corresponding "free base" form. The free base is neutral, significantly less polar, and behaves much more like a typical organic molecule, rendering it soluble in a broader range of organic solvents. This reversible acid-base equilibrium is the cornerstone of solubilizing this and many other amine hydrochloride salts.[4]

Salt_Free_Base_Equilibrium Salt <<table><tr><tdborder='0'><b>1,5-dimethyl-1H-pyrazol-4-amine HCl (Salt)b>td>tr><tr><tdborder='0'>R-NH₃⁺ Cl⁻td>tr><tr><tdborder='0'>td>tr><tr><tdborder='0'><fontcolor='#EA4335'><b>Ionic & Polarb>font>td>tr><tr><tdborder='0'>Soluble in Water, Methanoltd>tr><tr><tdborder='0'>Insoluble in DCM, Ethertd>tr>table>> FreeBase <<table><tr><tdborder='0'><b>1,5-dimethyl-1H-pyrazol-4-amine (Free Base)b>td>tr><tr><tdborder='0'>R-NH₂td>tr><tr><tdborder='0'>td>tr><tr><tdborder='0'><fontcolor='#34A853'><b>Neutral & Less Polarb>font>td>tr><tr><tdborder='0'>Soluble in DCM, EtOAc, etc.td>tr><tr><tdborder='0'>Sparingly soluble in Watertd>tr>table>> Salt->FreeBase + Base (e.g., NaHCO₃, Et₃N) - H₂O, Cl⁻ FreeBase->Salt + Acid (e.g., HCl) Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Start Start: Compound is Insoluble in Organic Solvent Q_Water Is the reaction sensitive to water? Start->Q_Water P_Aqueous Protocol 1: Aqueous Workup with NaHCO₃ Q_Water->P_Aqueous No Q_Reaction Can reaction tolerate byproduct salt (e.g., Et₃N·HCl) and an organic base? Q_Water->Q_Reaction Yes Success1 Result: Pure free base in organic solvent P_Aqueous->Success1 P_Anhydrous Protocol 2: In Situ Neutralization with Et₃N / DIPEA Q_Reaction->P_Anhydrous Yes P_Physical Use Physical Methods: 1. Change to polar solvent (MeOH, DMF) 2. Use co-solvent (e.g., 10% MeOH in DCM) 3. Cautious heating / sonication Q_Reaction->P_Physical No Success2 Result: Solubilized free base in reaction mixture P_Anhydrous->Success2 Success3 Result: Solubility may improve, but may not be complete P_Physical->Success3

Sources

Technical Support Center: Pyrazole Chemistry Division

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting Pyrazole N-N Bond Cleavage

Welcome to the technical support center for advanced synthetic chemistry. As a Senior Application Scientist, I've designed this guide to address the complex challenge of pyrazole N-N bond cleavage. This process is crucial for synthesizing valuable 1,3-diamines and other acyclic nitrogenous compounds, yet it is often plagued by issues of low yield, incomplete conversion, and undesirable side reactions. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and rationally design solutions for your specific system.

Section 1: Understanding the Challenge

The pyrazole ring is an aromatic heterocycle, and its N-N bond is stabilized by this aromaticity. Cleaving this bond requires overcoming a significant activation energy, which necessitates potent reducing agents or harsh reaction conditions. The challenge lies in delivering enough energy to break the N-N bond without causing unintended side reactions, such as over-reduction of other functional groups or decomposition of the desired product.

Section 2: Troubleshooting Common Issues (Q&A Format)

Question 1: My dissolving metal reduction (e.g., Na/NH₃, Birch Reduction) for N-N bond cleavage is sluggish and gives a low yield. What are the most common points of failure?

This is a frequent issue, often stemming from the stringent requirements of dissolving metal systems. These reactions generate highly reactive solvated electrons that are powerful reducing agents but are also extremely sensitive to reaction conditions.[1][2]

Core Principles: The mechanism involves the stepwise transfer of electrons to the pyrazole ring, breaking the aromatic system.[1][2] This is followed by protonation and further reduction to cleave the N-N bond. Success hinges on the generation and survival of these solvated electrons and the subsequent anionic intermediates.

Troubleshooting Protocol:

  • Aggressively Exclude Moisture: Solvated electrons are instantly quenched by protic sources like water. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are anhydrous. Even atmospheric moisture can be detrimental.

  • Verify Reagent Quality: Use freshly opened, high-purity sodium or lithium. The metal should be shiny; a dull, oxidized surface will have lower activity.

  • Optimize the Proton Source: A proton source (typically an alcohol like ethanol or t-butanol) is required to protonate the anionic intermediates.[1]

    • Timing is Critical: Adding the alcohol co-currently with the substrate can sometimes lead to quenching. Consider adding the alcohol after the initial reduction period.

    • Acidity Matters: A less acidic alcohol (e.g., t-butanol) can sometimes provide better selectivity compared to more acidic ones (e.g., ethanol), which might protonate intermediates too quickly or compete with the substrate for reduction.

  • Ensure Substrate Solubility: The reaction is typically run at low temperatures (-78 °C for liquid ammonia), where substrate solubility can be poor. Poor solubility is a common cause of incomplete reactions.[3]

    • Add a co-solvent like anhydrous THF to improve the solubility of your pyrazole derivative.

Question 2: I'm attempting the N-N cleavage via catalytic hydrogenation, but I'm only recovering my starting material or observing reduction of other functional groups. Why isn't the N-N bond cleaving?

Catalytic hydrogenation is a powerful tool, but the pyrazole N-N bond is notoriously resilient to standard conditions (e.g., 1 atm H₂, Pd/C). The aromatic stabilization of the ring makes this bond less susceptible to hydrogenolysis than, for example, a benzyl ether.

Core Principles: Successful hydrogenolysis requires the substrate to effectively adsorb onto the catalyst surface and for the catalyst to be active enough to facilitate the cleavage of the strong N-N bond.

Troubleshooting Protocol:

  • Increase Reaction Vigor:

    • Elevate Pressure: Increase hydrogen pressure significantly (e.g., 50-100 atm) using a high-pressure reactor (Parr shaker or autoclave). This increases the concentration of hydrogen on the catalyst surface.

    • Increase Temperature: Gently warming the reaction (e.g., 40-80 °C) can provide the necessary activation energy.

  • Re-evaluate Your Catalyst Choice:

    • Switch to Raney Nickel (Ra-Ni): Ra-Ni is often more effective than palladium or platinum for cleaving N-N bonds due to its higher hydricity and different surface properties.

    • Consider Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst can be highly active once reduced in situ.

  • Use Acidic Additives: The presence of a Brønsted or Lewis acid can protonate one of the pyrazole nitrogens.[4] This breaks the aromaticity, making the N-N bond more like a weaker hydrazine-type bond and thus more susceptible to cleavage.[4] A catalytic amount of acetic acid or HCl in the reaction medium can be effective.[4]

Data Summary: Catalyst & Condition Selection

Reducing SystemTypical ConditionsStrengthsCommon Issues & Solutions
Na/liq. NH₃ -78 °C, AnhydrousPowerful, effective for robust substratesSensitivity to moisture, low temp solubility. Fix: Use co-solvents (THF), ensure dry setup.
H₂ / Pd/C RT, 1-5 atm H₂Mild, good functional group toleranceOften ineffective for pyrazole N-N bond. Fix: Rarely works; switch method.
H₂ / Ra-Ni RT to 80 °C, 50-100 atm H₂More effective than Pd/CRequires high pressure, can be pyrophoric. Fix: Use appropriate safety equipment.
H₂ / PtO₂ RT to 50 °C, 1-50 atm H₂Highly active catalystCan be non-selective, expensive. Fix: Screen conditions at small scale first.
SmI₂ RT, Anhydrous THFMild, excellent functional group toleranceStoichiometric, requires N-activation. Fix: See Question 3.
Question 3: My reaction with Samarium Diiodide (SmI₂) is not working. How can I activate the N-N bond for this type of single-electron transfer reduction?

Samarium diiodide is a wonderfully mild and selective single-electron reducing agent, but it often lacks the potency to cleave an unactivated pyrazole N-N bond directly.[5][6] The key is to make the N-N bond a better electron acceptor.

Core Principles: SmI₂-mediated reductions proceed via an inner-sphere electron transfer.[5] For an N-N bond, this process is facilitated if one of the nitrogen atoms is rendered electron-deficient, which weakens the bond and provides a site for the initial electron transfer.

Troubleshooting Protocol:

  • N-Acylation Strategy: The most common activation method is to acylate one of the pyrazole nitrogens.

    • Trifluoroacetyl Group: An N-trifluoroacetyl group is an excellent activator. The strong electron-withdrawing nature of the CF₃ group makes the N-N bond highly susceptible to cleavage by SmI₂.[7] The resulting trifluoroacetamide is also readily cleaved under mild conditions.[7]

    • Other Acyl Groups: Benzoyl or acetyl groups can also work but are generally less effective than trifluoroacetyl.

  • Ensure High-Quality SmI₂: The reagent is oxygen-sensitive and its activity degrades over time. Use freshly prepared SmI₂ (from samarium metal and diiodoethane) or a recently purchased, properly stored commercial solution. The characteristic deep blue-green color is an indicator of active Sm(II).

  • Use a Proton Source: The reaction requires a proton source, typically methanol, to protonate the intermediates formed after bond cleavage.[7]

Experimental Workflow: N-Activation for SmI₂ Cleavage

G cluster_0 Step 1: N-Activation cluster_1 Step 2: Reductive Cleavage Start N-H Pyrazole Substrate Activate React with (CF₃CO)₂O or CF₃COCl, Base Start->Activate Activated N-Trifluoroacetyl Pyrazole Activate->Activated Reduce Add SmI₂ in THF Add Methanol (Proton Source) Activated->Reduce Cleaved Cleaved Intermediate Reduce->Cleaved Workup Aqueous Workup Cleaved->Workup Product 1,3-Diamino Product (as N-TFA amide) Workup->Product G Start Low Yield or Side Products Observed Q1 Is Starting Material Consumed? (Check by TLC/LCMS) Start->Q1 A1_Yes A1_Yes Q1->A1_Yes Yes A1_No Reaction is Incomplete. Increase potency: - More active catalyst (Ra-Ni) - Higher pressure/temp - Use stronger reductant (Na/NH₃) Q1->A1_No No Q2 What are the side products? A1_Yes->Q2 Analyze Crude Mixture A2_OverReduction Conditions are too harsh. Decrease potency: - Use milder reductant (e.g., SmI₂) - Lower temp/pressure - Use protecting groups Q2->A2_OverReduction Over-reduction of other groups A2_Decomposition Product is unstable. - Use milder conditions - Modify workup (e.g., buffer pH) - Trap product in situ Q2->A2_Decomposition Product Decomposition or Rearrangement

Decision tree for diagnosing selectivity issues.

Common Side Reactions and Solutions:

  • Over-reduction: If you have other reducible functional groups (esters, ketones, nitriles, benzyl groups), they may be reduced under potent conditions like Na/NH₃ or high-pressure hydrogenation.

    • Solution: Switch to a milder, more chemoselective reagent like an activated SmI₂ system. Alternatively, employ protecting groups for your sensitive functionalities.

  • Product Instability: The resulting 1,3-diamines can be unstable, especially to acidic or basic workup conditions, potentially leading to cyclization or decomposition.

    • Solution: Perform a carefully buffered aqueous workup. It may also be necessary to immediately protect or derivatize the crude diamine product after the reaction before final purification.

By systematically evaluating your reaction parameters against these common failure modes, you can effectively troubleshoot and optimize the N-N bond cleavage of your pyrazole system.

References

  • Ding, H., & Friestad, G. K. (2004). Trifluoroacetyl-activated nitrogen-nitrogen bond cleavage of hydrazines by samarium(II) iodide. Organic Letters, 6(4), 637–640. [Link]

  • Kagan, H. B. (2003). Samarium Diiodide: A Most Useful Reagent in Organic Synthesis. Inorganica Chimica Acta, 345, 333-338.
  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Samarium(II) Iodide in Organic Synthesis. Royal Society of Chemistry. (Note: General reference for SmI2 chemistry).
  • Organic Chemistry Data. (n.d.). Dissolving Metal Reductions. Retrieved from [Link]

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. (2017).
  • Szostak, M., Procter, D. J. (2012). Samarium(II) Iodide-Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition, 51(39), 9238-9274. [Link]

  • Vedejs, E., & Lin, S. (1995). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry, 60(23), 7561–7567. [Link]

  • YouTube. (2020). Dissolve Metal Reduction. [Link]

  • YouTube. (2021). Dissolving Metal Reduction. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?[Link]

Sources

Catalyst selection for cross-coupling reactions with pyrazole amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Cross-Coupling Reactions with Pyrazole Amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. Pyrazole amines, while valuable scaffolds in medicinal chemistry and materials science, present unique challenges in cross-coupling reactions due to their electronic properties and potential for catalyst inhibition. This guide is structured to help you navigate these complexities, troubleshoot common issues, and optimize your reaction conditions for success.

This section addresses the most frequent challenges encountered when performing cross-coupling reactions with pyrazole amine substrates. Each issue is presented in a question-and-answer format, detailing the probable causes and offering a systematic approach to resolution.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a pyrazole amine is showing little to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

Answer: This is the most common issue and typically points to a problem within the catalytic cycle. The electron-rich nature of the pyrazole ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation.[1][2] Let's break down the potential culprits systematically.

1. Inefficient Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount, especially when dealing with less reactive coupling partners like aryl chlorides.[3][4]

  • The Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The pyrazole nitrogen can coordinate strongly to the palladium center, preventing the desired catalytic turnover.[1][2]

  • The Solution: Employ modern, sophisticated catalyst systems designed for challenging substrates.

    • Ligands: Use bulky, electron-rich biarylphosphine ligands. These ligands form stable, highly active monoligated Pd(0) species that favor the crucial oxidative addition and reductive elimination steps.[5] Excellent starting points include XPhos , SPhos , RuPhos , and tBuBrettPhos .[4][6] For C-N couplings, sterically demanding ligands are particularly important to promote the final reductive elimination step.[6][7]

    • Pre-catalysts: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use well-defined palladium pre-catalysts like XPhos Pd G3/G4 or PEPPSI™-type complexes.[8] These generate the active Pd(0) species more cleanly and reliably, leading to more reproducible results.[9]

2. Suboptimal Base Selection: The base plays a critical role in both Suzuki (transmetalation) and Buchwald-Hartwig (amine deprotonation) reactions.

  • The Problem: A base that is too weak will not facilitate the key steps, while an overly strong or nucleophilic base can cause side reactions or starting material degradation.

  • The Solution:

    • For Buchwald-Hartwig (C-N) Coupling: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the workhorses.[4]

    • For Suzuki (C-C) Coupling: Inorganic bases are typically used. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective and are generally compatible with more sensitive functional groups.[8][10] Ensure the base is finely powdered and anhydrous, as water content can affect reproducibility.

3. Inappropriate Solvent and Temperature:

  • The Problem: The solvent affects catalyst solubility, stability, and overall reaction kinetics. Insufficient temperature can stall the reaction, especially the oxidative addition to an aryl chloride.

  • The Solution:

    • Solvents: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane , toluene , and THF are common choices.[11][12]

    • Temperature: Don't be afraid to increase the temperature. While room temperature couplings are possible with highly active catalysts, many systems involving pyrazoles and aryl chlorides require heating, often in the range of 80-120 °C , to achieve reasonable reaction rates.[4]

4. Reagent Purity and Inert Atmosphere:

  • The Problem: Cross-coupling catalysts are sensitive to oxygen and impurities. Trace impurities in the amine or solvent can poison the catalyst.[8]

  • The Solution:

    • Purity: Use freshly purified reagents. Liquid amines can be filtered through a plug of activated alumina, and solid reagents should be of high purity.[8]

    • Atmosphere: Rigorously degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. This is non-negotiable for success.

Below is a decision-making workflow to guide your troubleshooting process for low-yield reactions.

G start Low / No Yield cat_check Is the Catalyst System Optimal? start->cat_check base_check Is the Base Correct? cat_check->base_check Yes cat_sol Action: Switch to Bulky Ligand (e.g., XPhos, SPhos) & use a G3/G4 Pre-catalyst. cat_check->cat_sol No cond_check Are Conditions Appropriate? base_check->cond_check Yes base_sol Action: For C-N, use NaOtBu/LHMDS. For C-C, use K3PO4/Cs2CO3. Ensure base is dry. base_check->base_sol No reagent_check Are Reagents Pure & Inert? cond_check->reagent_check Yes cond_sol Action: Use dry dioxane/toluene. Increase temperature to 80-120 °C. cond_check->cond_sol No reagent_sol Action: Purify amine/halide. Thoroughly degas solvent. Ensure inert atmosphere. reagent_check->reagent_sol No

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying substituted pyrazoles. The inherent electronic and steric properties of the pyrazole ring often lead to challenges in achieving desired regioselectivity. This resource provides in-depth, scientifically grounded answers to common problems, troubleshooting guides for specific reactions, and detailed experimental protocols to enhance the predictability and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles so challenging?

A: The primary difficulty arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This often results in the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][3] The final regiochemical outcome is a sensitive balance of steric hindrance from substituents on the pyrazole ring (at C3 and C5) and the alkylating agent, electronic effects of the pyrazole substituents, and the specific reaction conditions (base, solvent, and counter-ion).[1][2]

Q2: I'm observing a mixture of C- and N-arylation products in my reaction. What is the likely cause and how can I favor N-arylation?

A: This is a common issue, particularly in transition-metal-catalyzed reactions. The pyrazole ring itself can undergo C-H activation, competing with the desired N-arylation.[4] To favor N-arylation, consider the following:

  • Catalyst Choice: While palladium is often used, copper-catalyzed systems, sometimes in the absence of additional ligands, have shown high efficiency for N-arylation of various azoles, including pyrazoles.[5][6]

  • Reaction Conditions: The choice of base and solvent is critical. For instance, K₂CO₃ in DMSO has been effectively used for regioselective N1-arylation.[7] Protic solvents like 2-ethoxyethan-1-ol, on the other hand, can promote C-H arylation at the β-position.[7][8]

  • Directing Groups: Employing a directing group can effectively guide the arylation to the desired nitrogen atom.[9]

Q3: My C-H functionalization reaction at the C5 position is sluggish and gives low yields. How can I improve this?

A: The C5 position of the pyrazole ring is generally less reactive towards electrophilic substitution compared to the C4 position.[10][11] However, it is more acidic, making it susceptible to deprotonation by strong bases, which facilitates functionalization.[10][11] To improve yields for C5 functionalization:

  • Use of Strong Bases: Deprotonation with a strong base like n-butyllithium (nBuLi) can generate a 5-lithiated pyrazole intermediate, which is highly reactive towards various electrophiles.[3]

  • Blocking Groups: Introducing a substituent at the more reactive C4 position can block undesired side reactions and direct functionalization to the C5 position.[3]

  • Transition Metal Catalysis: Palladium-catalyzed C-H activation can be effective for C5-functionalization, and the presence of an electron-withdrawing group at the C4 position can enhance the acidity of the C5-H bond, promoting the reaction.[10]

Q4: How do electronic and steric effects of substituents on the pyrazole ring influence regioselectivity in electrophilic substitution?

A: The electronic nature of substituents significantly directs electrophilic attack. The C4 position is the most electron-rich and generally favored for electrophilic aromatic substitution.[10][12][13][14][15]

  • Electronic Effects: Electron-donating groups (EDGs) on the pyrazole ring will further activate the ring towards electrophilic substitution, primarily at the C4 position. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring.

  • Steric Effects: Large, bulky substituents at the C3 and/or C5 positions can sterically hinder the approach of an electrophile to the adjacent nitrogen or carbon atoms, thereby influencing the site of reaction. For N-alkylation, the reaction will preferentially occur at the less sterically hindered nitrogen.[2]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in N-Alkylation

Problem: Your N-alkylation of a 3,5-disubstituted pyrazole is producing an inseparable mixture of N1 and N2 isomers.

Causality Analysis: The regioselectivity of N-alkylation is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions. The relative size of the C3 and C5 substituents is often the dominant factor.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.

Solutions & Protocols:

StrategyActionRationale
Steric Control If possible, design your synthesis so the bulkier substituent is at the position that will direct alkylation to the desired nitrogen (e.g., for N1 alkylation, have a larger group at C3 than C5).Alkylation will favor the less sterically hindered nitrogen atom.[2]
Base & Solvent Optimization Systematically screen different base/solvent combinations. For example, compare NaH in THF with K₂CO₃ in acetonitrile.The nature of the base and solvent can significantly influence the position of equilibrium between the pyrazolate anions and the subsequent alkylation pathway.[1]
Alkylating Agent Modification If feasible, switch to a bulkier alkylating agent.A more sterically demanding electrophile will be more sensitive to the steric environment around the two nitrogen atoms.[2]
Catalytic Approach For selective N2-alkylation, consider using a magnesium-based Lewis acid catalyst.[16]The catalyst can coordinate to the pyrazole nitrogens, creating a sterically biased environment that favors alkylation at the N2 position.[16]
Guide 2: Unwanted C-H Functionalization Instead of N-Functionalization

Problem: During a planned N-arylation using a palladium catalyst, you are observing significant amounts of C4- or C5-arylated byproducts.

Causality Analysis: Palladium catalysts are highly effective at C-H activation, and the pyrazole ring itself is a viable substrate.[4] This can lead to competitive C-H arylation, especially at elevated temperatures.

Troubleshooting Workflow:

Caption: Decision tree for favoring N-arylation over C-H arylation.

Solutions & Protocols:

StrategyActionRationale
Switch Metal Catalyst Replace the palladium catalyst with a copper-based system (e.g., CuI or Cu(OAc)₂).Copper catalysts often show a higher propensity for N-arylation over C-H activation in heterocyclic systems.[5][6]
Ligand Screening (for Pd) If sticking with palladium, screen different phosphine ligands.The ligand can influence the steric and electronic properties of the catalyst, potentially disfavoring C-H insertion on the pyrazole ring.
Protecting/Blocking Groups Temporarily protect the reactive C-H positions (e.g., C4) with a removable group like a halogen.This physically blocks the site of unwanted C-H activation.
Employ a Directing Group Utilize a directing group, such as 8-aminoquinoline amide, attached to the substrate that will chelate the metal and direct it to the nitrogen atom.[9]This intramolecular direction is often more efficient than the intermolecular C-H activation pathway.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of a 3-Aryl-5-methylpyrazole

This protocol is designed to favor alkylation at the less sterically hindered N1 position.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-aryl-5-methylpyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.1 M.

  • Reagent Addition: Add the alkylating agent (e.g., ethyl iodoacetate, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated regioisomer.

Causality: The use of a moderately bulky C3-substituent and a small C5-substituent creates a steric bias. The K₂CO₃/MeCN system is a common choice that often provides good selectivity for the less hindered nitrogen.[1]

Protocol 2: Palladium-Catalyzed C5-Arylation of an N-Protected Pyrazole

This protocol utilizes a directing group on the nitrogen to facilitate C-H activation at the C5 position.

  • Reactant Preparation: In a dry Schlenk tube, combine the N-aryl-pyrazole (1.0 eq), the aryl iodide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and silver(I) oxide (Ag₂O, 2.0 eq).

  • Solvent Addition: Add acetic acid as the solvent to achieve a substrate concentration of 0.2 M.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Causality: The N-aryl group can act as a directing group, facilitating the formation of a palladacycle intermediate that leads to selective C-H activation at the C5 position.[17] Ag₂O acts as both a base and a halide scavenger.[17]

References

  • Kang, E., Lee, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Dzedulionytė, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Shree, R., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Ukrainets, I. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(23), 8235. [Link]

  • PharmaGuideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • McLaughlin, M., et al. (2008). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 73(11), 4309–4312. [Link]

  • Li, X., et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 78(8), 3636–3646. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 42(22), 9156-9202. [Link]

  • Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]

  • Wan, J. P., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(21), 6439. [Link]

  • Chen, C. Y., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(43), 12791–12795. [Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 10(19), 4303–4306. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7130–7141. [Link]

  • Bakr, A. M., et al. (2017). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 82(23), 12154–12165. [Link]

  • Slideshare. (2018). Unit 4 Pyrazole. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4631. [Link]

  • Joo, J. M., et al. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 80(11), 5843–5850. [Link]

  • Wang, D. H., et al. (2011). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications, 47(29), 8345-8347. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Gomaa, M. A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 168. [Link]

  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10831–10842. [Link]

  • El-Faham, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-58. [Link]

  • Quiroga, J., & Trilleras, J. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(18), 5649. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules, 26(16), 5013. [Link]

  • Al-Mulla, A. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]

  • Chen, T., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(15), 4439–4442. [Link]

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Stability issues of pyrazole derivatives under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole-containing compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. This resource aims to provide not only solutions but also the underlying scientific principles to empower your research.

Section 1: Troubleshooting Guide for Unexpected Degradation

This section addresses specific issues of degradation observed during experimental work.

Question 1: I'm observing the degradation of my pyrazole derivative in an acidic aqueous solution during my experiment. What are the likely causes and how can I mitigate this?

Answer:

Degradation of pyrazole derivatives under acidic conditions is a common issue, often stemming from the susceptibility of the pyrazole ring and its substituents to hydrolysis or rearrangement. The N1-H of the pyrazole ring is weakly acidic, while the N2 nitrogen is basic, making the ring's behavior pH-dependent.[1][2]

Underlying Causes:

  • Acid-Catalyzed Hydrolysis: If your pyrazole derivative contains acid-labile functional groups, such as esters, amides, or acetals, they are prime candidates for hydrolysis under acidic conditions. The reaction is catalyzed by protonation of the carbonyl oxygen (for esters and amides) or the ether oxygen (for acetals), making them more susceptible to nucleophilic attack by water.[3]

  • Ring Protonation and Subsequent Reactions: The pyrazole ring itself can be protonated in strongly acidic media, which can lead to a cascade of reactions. Protonation can activate the ring towards nucleophilic attack or facilitate rearrangements, depending on the substitution pattern.[4] Acid catalysis can significantly influence the rate of pyrazole formation and, conversely, can also play a role in its degradation.[5]

  • Tautomeric Equilibrium Shifts: Acidification can shift the tautomeric equilibrium of asymmetrically substituted pyrazoles. While this is not degradation in itself, the resulting tautomer may have different stability or reactivity, indirectly leading to degradation.[6]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and solve the issue:

A Degradation Observed in Acidic Solution B Characterize Degradants (LC-MS, NMR) A->B C Hypothesize Degradation Pathway B->C D Identify Labile Functional Groups (e.g., esters, amides) C->D E Consider Ring Opening/Rearrangement C->E F Modify Experimental Conditions D->F J Structural Modification D->J If conditions cannot be changed E->F E->J G Adjust pH to a Milder Range F->G Primary Action H Lower Reaction Temperature F->H I Reduce Reaction Time F->I M Problem Resolved G->M H->M I->M K Replace Labile Group with a Stable Isostere J->K L Introduce N-Protecting Group J->L K->M L->M

Caption: Troubleshooting workflow for acidic degradation.

Step-by-Step Mitigation Protocol:

  • pH Adjustment: The most straightforward approach is to increase the pH of your solution to a less acidic or neutral range, if your experimental protocol allows. Conduct a pH stability profile study to determine the optimal pH range for your compound.

  • Temperature Control: Hydrolysis reactions are often accelerated at higher temperatures. Performing your experiment at a lower temperature can significantly reduce the rate of degradation.

  • Solvent Modification: If the reaction can be performed in a non-aqueous or aprotic solvent, this will eliminate the risk of hydrolysis.

  • Structural Modification (for Drug Development): If you are in the process of designing a new molecule, consider replacing hydrolytically unstable groups with more robust isosteres. For example, an ester could be replaced with a stable amide or an alkene.[7]

  • Use of Protecting Groups: For multi-step syntheses, protecting the pyrazole nitrogen can sometimes enhance stability. Groups like Boc (tert-butoxycarbonyl) can be used, although their lability under acidic conditions must be considered.[8][9] Other protecting groups like p-toluenesulfonyl may also be employed.[10]

Question 2: My pyrazole compound is showing instability in a basic solution. What degradation pathways should I be aware of and how can I prevent this?

Answer:

Pyrazole derivatives can also be susceptible to degradation under basic conditions, primarily through deprotonation and subsequent reactions.

Underlying Causes:

  • Deprotonation and Ring Opening: In the presence of a strong base, the proton at the N1 position can be abstracted, forming a pyrazole anion.[11] This anion is generally more reactive towards electrophiles. More critically, strong bases can induce deprotonation at the C3 position, which can lead to ring opening.[12]

  • Base-Catalyzed Hydrolysis: Similar to acidic conditions, functional groups like esters and amides can undergo hydrolysis in basic media. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Elimination Reactions: If your pyrazole derivative has a suitable leaving group on a side chain, base-catalyzed elimination reactions can occur.

Troubleshooting and Prevention:

Problem Potential Cause Recommended Action Rationale
Rapid discoloration and appearance of new peaks in LC-MS Ring opening via deprotonationLower the pH to neutral or slightly acidic conditions. Use a weaker base if possible.Prevents the formation of the reactive pyrazole anion and subsequent ring cleavage.[12]
Hydrolysis of ester or amide substituent Base-catalyzed hydrolysisBuffer the solution to a neutral pH. Perform the reaction at a lower temperature.Reduces the concentration of hydroxide ions and slows the rate of hydrolysis.[3]
Formation of an unexpected alkene Elimination reactionUse a non-nucleophilic base. Protect susceptible protons on the side chain.Minimizes side reactions by choosing a base that primarily acts as a proton acceptor.

Experimental Protocol: pH Stability Study

To systematically evaluate the stability of your pyrazole derivative, a forced degradation study is highly recommended.[13][14]

  • Prepare Stock Solution: Prepare a stock solution of your pyrazole derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each pH solution.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. This will give you a clear indication of the pH range in which your compound is most stable.

Forced degradation studies are a crucial component of pharmaceutical development, providing insights into degradation pathways and informing the development of stable formulations.[15][16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for pyrazole derivatives to ensure long-term stability?

A1: For solid pyrazole compounds, it is generally recommended to store them in a cool, dry, and dark place in a tightly sealed container to protect them from moisture, light, and oxygen.[3] For solutions, especially in protic solvents like water or methanol, it is advisable to prepare them fresh. For long-term storage, dissolving the compound in a dry, aprotic solvent and storing at low temperatures (e.g., -20°C) is preferable.[3]

Q2: Can the substituents on the pyrazole ring influence its stability?

A2: Absolutely. The electronic nature of the substituents has a significant impact on the stability of the pyrazole ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can increase its reactivity towards electrophiles. The position of the substituents also plays a crucial role in directing the outcome of degradation reactions.

Q3: Are there any specific analytical techniques that are best suited for monitoring the stability of pyrazole derivatives?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and powerful technique for stability studies. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of stability over time.[17] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for elucidating the structure of degradation products.[18]

Q4: How can I protect the pyrazole NH group during a synthetic step that requires harsh acidic or basic conditions?

A4: Protecting the pyrazole NH group can be an effective strategy. Several protecting groups can be employed, and the choice depends on the specific reaction conditions.

cluster_0 Common N-Protecting Groups for Pyrazole cluster_1 Deprotection Conditions A Boc (tert-butoxycarbonyl) E Acidic (e.g., TFA) A->E B Ts (Tosyl) F Reductive or Basic B->F C PMB (p-Methoxybenzyl) G Oxidative (e.g., DDQ, CAN) C->G D THP (Tetrahydropyranyl) H Acidic (e.g., p-TsOH) D->H

Caption: Common protecting groups for pyrazole nitrogen and their deprotection conditions.

  • Boc (tert-butoxycarbonyl): This group is widely used but is labile to strong acids.[8]

  • Tosyl (Ts): A robust protecting group that is stable to many conditions but may require harsh methods for removal.[19]

  • p-Methoxybenzyl (PMB): Can be removed under oxidative conditions.[19]

  • Tetrahydropyranyl (THP): A green and efficient protecting group that can be removed under acidic conditions.[20]

The choice of protecting group should be carefully considered based on the overall synthetic strategy.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Subramanyam, C., Noguchi, M., & Weinreb, S. M. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
  • El-Daly, S. A., E-Aal, F. A., & Al-Ghamdi, A. A. (2014). Effect of the acid and base on the pyrazole ring. ResearchGate. Retrieved from [Link]

  • All About Chemistry. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]

  • Bao, X., et al. (2022). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Kumar, M., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). ResearchGate. Retrieved from [Link]

  • Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617.
  • Lim, S. P., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3344-3348.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Offer, J., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Protein Science, 23(10), 1436-1446.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • Pharmacy Dictionary. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) [Video]. YouTube. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4983.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2020). Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. Retrieved from [Link]

  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2021). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and quality. 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a substituted pyrazole derivative, is a key building block in the synthesis of various biologically active molecules. Its purity and structural integrity are paramount to the successful development of novel therapeutics. This guide provides a comprehensive comparison of essential analytical methods for the definitive characterization of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The hydrochloride salt form of this amine enhances its stability and solubility, properties that are critical for pharmaceutical formulation. However, the presence of the hydrochloride moiety also necessitates specific considerations during analytical method development. This guide will delve into a multi-faceted analytical approach, leveraging the strengths of various techniques to build a complete and reliable profile of this compound.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the synergistic application of multiple orthogonal methods. This guide will focus on the following core techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation.

  • Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of functional groups.

  • Thermal Analysis (DSC/TGA): For investigating thermal properties and stability.

The logical workflow for characterizing a new batch of this compound is depicted below.

cluster_0 Initial Characterization Sample Sample NMR NMR Sample->NMR Structural Elucidation MS MS Sample->MS Molecular Weight FT_IR FT_IR Sample->FT_IR Functional Groups HPLC HPLC NMR->HPLC NMR->HPLC Final_Report Final_Report MS->HPLC Thermal_Analysis Thermal_Analysis MS->Thermal_Analysis FT_IR->HPLC

Caption: Workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.

Expertise & Experience in NMR Analysis

The choice of a deuterated solvent is critical. Due to the hydrochloride salt, the amine protons are expected to be exchangeable. Using DMSO-d₆ is advantageous as it can slow down the exchange rate of the amine protons, making them observable. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing nature of the pyrazole ring. The presence of the hydrochloride will cause a downfield shift of the amine and adjacent protons.

Illustrative ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃ (at N1)~3.6~35
CH ₃ (at C5)~2.3~12
CH (at C3)~7.5~135
NH ₃⁺Broad singlet, ~8-10-
C 3-~135
C 4-~110
C 5-~145
C H₃ (at N1)-~35
C H₃ (at C5)-~12

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides crucial information about the molecular weight and can offer insights into the fragmentation pattern of the molecule, further confirming its structure.

Expertise & Experience in MS Analysis

For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The analysis will detect the protonated free amine [M+H]⁺, where M is the mass of the free base (1,5-dimethyl-1H-pyrazol-4-amine). The expected monoisotopic mass of the free base (C₅H₉N₃) is 111.08 g/mol .[4] Therefore, the primary ion observed should have an m/z of approximately 112.09.

Expected Mass Spectrum and Fragmentation

The fragmentation of the pyrazole ring can be complex. Common fragmentation pathways for pyrazoles involve the loss of small neutral molecules like HCN or N₂.[5]

M_H [M+H]⁺ m/z = 112.09 Frag1 Loss of CH₃CN m/z = 71.06 M_H->Frag1 Frag2 Loss of N₂ m/z = 84.08 M_H->Frag2

Caption: Predicted fragmentation pathway for 1,5-dimethyl-1H-pyrazol-4-amine.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI-MS system.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

  • Tandem MS (Optional): To confirm fragmentation pathways, perform MS/MS analysis by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is an indispensable technique for determining the purity of pharmaceutical compounds and for quantifying the API in a formulation. A validated HPLC method is a regulatory requirement for quality control.

Expertise & Experience in HPLC Method Development

A reverse-phase HPLC method is generally suitable for a polar compound like an amine hydrochloride.[6] A C18 column is a good starting point. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is crucial for controlling the ionization state of the amine and achieving good peak shape. A low pH buffer (e.g., phosphate or formate) will ensure the amine is protonated and interacts well with the stationary phase. UV detection is appropriate as the pyrazole ring contains a chromophore.

Comparative HPLC Methods
Parameter Method A: Isocratic Elution Method B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 80:20 (A:B)5% to 95% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Advantages Simple, robust, good for routine QCBetter resolution of impurities
Disadvantages May not resolve all impuritiesLonger run time, more complex
Experimental Protocol: RP-HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Prepare sample solutions at a similar concentration.

  • Chromatographic System:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection:

    • Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by the area percent method.

    • Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience in FT-IR Analysis

The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H stretches of the ammonium salt, C-H stretches of the methyl groups, C=N and C=C stretches of the pyrazole ring, and N-H bending vibrations. The hydrochloride salt will broaden the N-H stretching bands.

Expected FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium Salt)3200-2800 (broad)
C-H Stretch (Aliphatic)2980-2850
C=N Stretch (Pyrazole Ring)1650-1550
C=C Stretch (Pyrazole Ring)1550-1450
N-H Bend (Ammonium Salt)1600-1500

This data is based on typical ranges for these functional groups in similar heterocyclic compounds.[8]

Experimental Protocol: FT-IR
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or the KBr disk.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Thermal Analysis: Assessing Stability and Composition

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of a material, including its melting point, decomposition temperature, and solvent content.

Expertise & Experience in Thermal Analysis

For a hydrochloride salt, DSC can be used to determine the melting point, which is a key physical property and an indicator of purity. TGA can be used to assess the thermal stability and to detect the presence of residual solvents or water. The decomposition of pyrazole derivatives can be complex and may occur in multiple steps.[9]

Expected Thermal Profile
  • DSC: A sharp endotherm corresponding to the melting point of the crystalline solid.

  • TGA: A stable baseline until the onset of decomposition at an elevated temperature. If residual solvent or water is present, a weight loss will be observed at lower temperatures.

Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • Instrument Setup:

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperatures of the melting endotherm.

    • From the TGA thermogram, determine the onset of decomposition and any weight loss corresponding to volatiles.

Conclusion: A Self-Validating Analytical Framework

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The integration of data from NMR, MS, HPLC, FT-IR, and thermal analysis provides a self-validating system that ensures the identity, purity, and stability of this important pharmaceutical intermediate. Each technique offers a unique and complementary piece of the analytical puzzle, and together they form a robust framework for quality control and regulatory compliance. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to confidently characterize this and other related pyrazole derivatives.

References

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A Comparative Analysis of the Reactivity of 1,5-Dimethyl-1H-pyrazol-4-amine and Other Aminopyrazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of pharmaceutical agents.[1][2][3] Their versatility stems from the nuanced reactivity of the pyrazole ring system, which is profoundly influenced by the position of the amino group and the nature of other substituents. This guide provides an in-depth, comparative analysis of the reactivity of 1,5-dimethyl-1H-pyrazol-4-amine against other key aminopyrazole isomers. By elucidating the underlying principles governing their chemical behavior and providing robust experimental data, we aim to empower researchers in the rational design and synthesis of novel therapeutics.

The regiochemistry of reactions involving aminopyrazoles is a critical consideration for synthetic chemists. The pyrazole nucleus possesses multiple potentially reactive sites, and directing a given transformation to the desired position is paramount for achieving the target molecular architecture. This guide will explore the factors that dictate the outcome of various reactions, including electrophilic substitution, acylation, alkylation, and diazotization, with a particular focus on how the substitution pattern of 1,5-dimethyl-1H-pyrazol-4-amine distinguishes its reactivity from that of its isomers.

Understanding the Reactivity Landscape of Aminopyrazoles

The reactivity of aminopyrazoles is a complex interplay of electronic and steric effects. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influences the electron distribution within the ring. The amino group, being a strong electron-donating group, further modulates this reactivity, activating the ring towards electrophilic attack.

5-Aminopyrazoles, in general, are polyfunctional compounds with three primary nucleophilic centers: the exocyclic amino group (at C5), the endocyclic nitrogen atom (N1), and the carbon at the 4-position (C4).[4] The relative nucleophilicity of these sites, and thus the regioselectivity of their reactions, is highly dependent on the substituents present on the pyrazole ring.[4][5][6]

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

Electrophilic substitution is a fundamental reaction for the functionalization of aromatic rings. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two ring nitrogen atoms.[7][8] The presence of an amino group, particularly at the C3 or C5 position, further activates the C4 position.

However, in the case of 1,5-dimethyl-1H-pyrazol-4-amine , the C4 position is already occupied by the amino group. This directs our attention to the reactivity of the amino group itself and the potential for substitution at other positions, though the latter is generally less favorable.

In contrast, for a generic 5-aminopyrazole, the C4 position is a prime site for electrophilic attack.[5][6] The electron-donating amino group at C5 strongly activates the C4 position, making it highly nucleophilic.[5][6]

Table 1: Comparison of Electrophilic Substitution Reactivity

CompoundPrimary Site of Electrophilic AttackInfluencing Factors
1,5-Dimethyl-1H-pyrazol-4-amine Amino group (N-functionalization)The C4 position is substituted. The methyl groups at N1 and C5 provide steric hindrance and electronic effects.
3-Aminopyrazole C4 positionThe amino group at C3 activates the C4 position.
5-Aminopyrazole C4 positionThe amino group at C5 strongly activates the C4 position.[5][6]
Acylation and Alkylation

Acylation and alkylation reactions are crucial for introducing diverse functional groups onto the aminopyrazole scaffold. The regioselectivity of these reactions is a key consideration.

For 1,5-dimethyl-1H-pyrazol-4-amine , acylation and alkylation will primarily occur on the exocyclic amino group at the C4 position. The N1 position is already substituted with a methyl group, precluding further alkylation at this site.

In contrast, for unsubstituted or N1-monosubstituted 3- and 5-aminopyrazoles, a mixture of N1 and exocyclic amino group functionalization can be observed, with the outcome often depending on the reaction conditions and the nature of the electrophile.[9] Generally, the exocyclic amino group is more nucleophilic than the endocyclic N1-H.[4] However, under certain conditions, particularly with bulky electrophiles, reaction at the less sterically hindered N1 position can be favored.[4]

Experimental Protocol: Comparative N-Acetylation of Aminopyrazoles

This protocol outlines a standardized procedure to compare the rate of N-acetylation of 1,5-dimethyl-1H-pyrazol-4-amine, 3-aminopyrazole, and 5-aminopyrazole.

Materials:

  • 1,5-Dimethyl-1H-pyrazol-4-amine

  • 3-Aminopyrazole

  • 5-Aminopyrazole

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Prepare 0.1 M solutions of each aminopyrazole in anhydrous DCM in separate round-bottom flasks.

  • To each flask, add 1.1 equivalents of anhydrous pyridine.

  • Cool the flasks to 0 °C in an ice bath.

  • To each flask, add 1.05 equivalents of acetic anhydride dropwise while stirring.

  • Monitor the progress of the reaction at regular time intervals (e.g., 5, 15, 30, 60 minutes) by TLC.

  • Quench the reaction by adding a small amount of water.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and identify the acetylated product(s).

Expected Outcome: 1,5-dimethyl-1H-pyrazol-4-amine is expected to undergo clean N-acetylation at the C4-amino group. 3-Aminopyrazole and 5-aminopyrazole may show a mixture of N1-acetylation and C-amino acetylation, with the ratio depending on the specific isomer and reaction time. The relative rates can be qualitatively assessed by TLC and quantitatively by NMR analysis of aliquots taken at different time points.

G

Diazotization Reactions

Diazotization of aminopyrazoles to form diazonium salts is a versatile transformation that opens up a wide range of subsequent functionalizations.[10][11] The stability and reactivity of the resulting diazonium salt are influenced by the substitution pattern on the pyrazole ring.

For 1,5-dimethyl-1H-pyrazol-4-amine , diazotization of the C4-amino group is expected to proceed readily. The resulting diazonium salt can then be used in various coupling reactions.

In the case of 3(5)-amino-4-nitropyrazole, diazotization leads to the formation of a diazonium salt that is susceptible to nucleophilic substitution.[10] For 3,5-diamino-4-nitropyrazole, diazotization can occur at one or both amino groups depending on the reaction conditions.[10]

Table 2: Reactivity in Diazotization Reactions

CompoundOutcome of DiazotizationNotes
1,5-Dimethyl-1H-pyrazol-4-amine Formation of a stable diazonium salt at C4.Can be used for subsequent coupling reactions.
3(5)-Amino-4-nitropyrazole Formation of a diazonium salt that readily undergoes nucleophilic substitution.[10]The nitro group activates the ring for nucleophilic attack.
3,5-Diamino-4-nitropyrazole Diazotization of one or both amino groups.[10]Reaction conditions control the extent of diazotization.

G

Conclusion

The reactivity of 1,5-dimethyl-1H-pyrazol-4-amine is distinctly different from that of other aminopyrazole isomers due to its specific substitution pattern. The presence of methyl groups at the N1 and C5 positions, and the amino group at the C4 position, channels its reactivity primarily towards functionalization of the exocyclic amine. This contrasts with 3- and 5-aminopyrazoles, where the unsubstituted C4 position is a major site of electrophilic attack, and both the N1 and exocyclic amino groups can participate in acylation and alkylation reactions.

A thorough understanding of these reactivity differences is crucial for drug development professionals. By leveraging this knowledge, researchers can design more efficient and selective synthetic routes to novel aminopyrazole-based drug candidates, ultimately accelerating the discovery of new medicines. The experimental protocols and comparative data presented in this guide provide a solid foundation for further exploration and application of these versatile building blocks in medicinal chemistry.

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The Isomer Effect: A Comparative Guide to the Biological Activity of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for creating novel therapeutics.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a privileged structure found in numerous clinically approved drugs.[2] However, the therapeutic efficacy of a pyrazole-based compound is not solely dictated by the substituents attached to the ring, but profoundly by their position. This guide delves into the critical role of isomerism in dictating the biological activity of pyrazole derivatives, offering a comparative analysis supported by experimental data to inform and guide future drug discovery endeavors.

The positional arrangement of substituents on the pyrazole ring gives rise to various isomers, each with a unique three-dimensional structure and electronic distribution. This seemingly subtle difference can dramatically alter how the molecule interacts with its biological target, leading to significant variations in potency, selectivity, and overall pharmacological profile. This guide will explore these differences through the lens of key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: The Criticality of Substituent Placement

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit protein kinases, which are crucial regulators of cell growth and proliferation.[3] The position of substituents on the pyrazole core is paramount in determining their kinase inhibitory activity and, consequently, their anticancer potency.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A Tale of Two Isomers

Cyclin-dependent kinase 2 (CDK2) is a key enzyme in cell cycle regulation, and its aberrant activity is a hallmark of many cancers.[4] Pyrazole-based compounds have been extensively investigated as CDK2 inhibitors. A compelling example of isomeric differentiation is seen in the comparison of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.

In one study, the bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole ring led to potent CDK2 inhibitors. However, the orientation of the pyrazolyl ring at the C2-NH position of the pyrimidine was found to be critical. The 1H-pyrazol-4-yl derivative (Compound 15 in the study) exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM. In stark contrast, its isomer, the 1H-pyrazol-5-yl derivative (Compound 23 ), showed an 18-fold reduction in CDK2 inhibition (Ki = 0.090 µM).[5] This drastic drop in activity underscores the importance of precise positioning for optimal interaction with the kinase's active site.[5]

Table 1: Comparative Anticancer Activity of Pyrazole Isomers as CDK2 Inhibitors [5]

Compound IDIsomeric PositionTargetKi (µM)Antiproliferative Activity (GI50, µM) against A2780 ovarian cancer cells
15 1H-pyrazol-4-ylCDK20.0050.158
23 1H-pyrazol-5-ylCDK20.0907.350

The superior activity of the 4-yl isomer is attributed to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of CDK2, interactions that are sub-optimal for the 5-yl isomer due to its different spatial orientation.[5]

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

To determine the inhibitory potency of pyrazole isomers against CDK2, a common and reliable method is the in vitro kinase inhibition assay.

Methodology:

  • Reagents and Materials: Recombinant human CDK2/cyclin A2 enzyme, ATP, a suitable substrate peptide (e.g., histone H1), kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare serial dilutions of the pyrazole isomers.

    • In a 96-well plate, add the CDK2/cyclin A2 enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

This protocol provides a robust and reproducible method for quantifying and comparing the inhibitory activities of different pyrazole isomers, ensuring the trustworthiness of the generated data.

CDK2 Signaling Pathway Inhibition by Pyrazole Isomers

The inhibition of CDK2 by potent pyrazole isomers has a direct impact on the cell cycle signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates DNA_rep DNA Replication CDK2->DNA_rep promotes Apoptosis Apoptosis DNA_rep->Apoptosis arrest leads to Growth_Factors Growth Factors Growth_Factors->Cyclin D Pyrazole_Isomer Potent Pyrazole Isomer (e.g., 4-yl isomer) Pyrazole_Isomer->CDK2 inhibits

Caption: Inhibition of CDK2 by a potent pyrazole isomer disrupts the G1/S transition of the cell cycle, leading to apoptosis.

Antimicrobial Activity: The Influence of Isomerism on Bacterial and Fungal Targets

Pyrazole derivatives also exhibit a broad spectrum of antimicrobial activities.[6] The isomeric form of a pyrazole can significantly impact its ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes.

Comparative Antimicrobial Screening of Pyrazole Regioisomers

The synthesis of pyrazole derivatives often leads to the formation of regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles. Studies have shown that these regioisomers can possess markedly different antimicrobial profiles. For instance, in a series of synthesized pyrazole derivatives, the regioselective synthesis allowed for the separation and individual testing of isomers. It was observed that the substitution pattern dramatically influenced the activity against various bacterial and fungal strains.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing

To compare the antimicrobial efficacy of pyrazole isomers, standard microbiology protocols are employed.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, standardized microbial inoculums, pyrazole isomer solutions, and control antibiotics.

  • Procedure:

    • Prepare serial twofold dilutions of the pyrazole isomers in the appropriate broth in the wells of a microtiter plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method provides a quantitative measure of the antimicrobial activity of each isomer, allowing for a direct and reliable comparison.

Anti-inflammatory Activity: Selective Inhibition of COX-2 by Pyrazole Isomers

Certain pyrazole derivatives are potent anti-inflammatory agents, with their mechanism of action often involving the inhibition of cyclooxygenase (COX) enzymes.[10] The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), and pyrazole isomerism plays a crucial role in achieving this selectivity.

The Role of Isomerism in COX-2 Selectivity

The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The specific arrangement of substituents on the pyrazole ring allows certain isomers to fit snugly into the COX-2 active site and interact with this side pocket, leading to selective inhibition. For example, in a study of pyrazole–pyridazine hybrids, two series of isomers were synthesized and evaluated for their COX inhibitory activity. The pyrazolone skeleton-containing compounds generally showed more potent COX-2 inhibition than the aminopyrazole scaffold isomers.[10]

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole-Pyridazine Hybrid Isomers [10]

Compound IDScaffold TypeR groupCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5f Pyrazolone3,4,5-trimethoxy1.5014.349.56
6f Aminopyrazole3,4,5-trimethoxy1.159.568.31
Celecoxib --2.165.422.51

The data clearly indicates that while both isomers with the trimethoxy substituent are potent COX-2 inhibitors, the pyrazolone isomer 5f shows a slightly better selectivity index than the aminopyrazole isomer 6f , and both are significantly more selective than the reference drug celecoxib.[10]

Mechanism of COX-2 Inhibition and the Role of Isomerism

The selective inhibition of COX-2 by specific pyrazole isomers prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes conversion to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Selective_Pyrazole_Isomer Selective Pyrazole Isomer Selective_Pyrazole_Isomer->COX2 selectively inhibits

Caption: A selective pyrazole isomer inhibits the COX-2 enzyme, blocking the production of inflammatory prostaglandins.

Conclusion

The evidence presented in this guide unequivocally demonstrates that the isomeric form of a pyrazole derivative is a critical determinant of its biological activity. The subtle changes in the spatial arrangement of substituents can lead to profound differences in how these molecules interact with their biological targets, resulting in significant variations in their anticancer, antimicrobial, and anti-inflammatory properties. For researchers in drug discovery, a deep understanding of the structure-activity relationships of pyrazole isomers is not merely an academic exercise but a fundamental prerequisite for the rational design of more potent, selective, and safer therapeutic agents. The experimental protocols and mechanistic insights provided herein serve as a valuable resource to guide these endeavors, emphasizing the importance of considering isomerism at every stage of the drug development process.

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A Comparative Guide to the X-ray Crystallography of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The 1,5-dimethyl-1H-pyrazol-4-amine scaffold is of particular interest as a versatile intermediate in the synthesis of novel therapeutic agents. The three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystalline solid-state, as elucidated by single-crystal X-ray crystallography, are paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.

The formation of hydrochloride salts is a common strategy in drug development to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). The introduction of the chloride counter-ion and the protonation of the pyrazole moiety profoundly influence the crystal packing, leading to unique hydrogen bonding networks that dictate the physicochemical properties of the solid form. This guide provides a comparative analysis of the crystallographic features of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride and a hypothetical derivative, offering insights into their solid-state structures and the impact of substitution on their crystal lattices.

Comparative Crystallographic Analysis

For our foundational example (Derivative A), we will consider the known crystal structure of 4-amino-3,5-dimethyl-1H-pyrazole [1]. Although this is the free base and lacks the N1-methyl group, its core structure provides a validated starting point. We will then conceptualize its N1-methylated hydrochloride salt, 1,5-dimethyl-1H-pyrazol-4-aminium chloride (Derivative A-HCl) .

For our comparative example, we will introduce a chlorine atom at the 3-position of the pyrazole ring, creating the hypothetical 3-chloro-1,5-dimethyl-1H-pyrazol-4-aminium chloride (Derivative B-HCl) . The introduction of a halogen atom is a common strategy in medicinal chemistry to modulate lipophilicity and introduce new intermolecular interactions.

ParameterDerivative A-HCl (Hypothetical)Derivative B-HCl (Hypothetical)Rationale for Expected Differences
Chemical Formula C₅H₁₀N₃⁺ · Cl⁻C₅H₉ClN₃⁺ · Cl⁻Addition of a chlorine atom to the pyrazole ring.
Molecular Weight 147.61 g/mol 182.05 g/mol Increased molecular weight due to the chlorine substituent.
Crystal System Likely Monoclinic or OrthorhombicLikely Monoclinic or OrthorhombicSimple organic salts often crystallize in these higher symmetry systems. The substituent may induce a change in the crystal system.
Space Group e.g., P2₁/c or Pna2₁e.g., P2₁/c or P-1The choice of space group is influenced by molecular symmetry and packing efficiency. The introduction of the chloro group could lead to a different, potentially less symmetric, packing arrangement.
Key H-Bonds N-H···Cl, N-H···NN-H···Cl, N-H···N, C-H···ClThe primary hydrogen bonds are expected to be between the aminium group and the chloride ion. In Derivative B-HCl, the electron-withdrawing nature of the C3-chloro substituent could slightly alter the acidity of the N-H protons, subtly affecting H-bond distances. Weak C-H···Cl interactions may also become significant.
Key Intermolecular Interactions van der Waals forces, electrostatic interactionsHalogen bonding (C-Cl···Cl⁻ or C-Cl···N), π-π stacking (if applicable)The presence of the chlorine atom in Derivative B-HCl introduces the possibility of halogen bonding, a directional interaction that can significantly influence crystal packing. This could lead to a more densely packed structure.
Unit Cell Volume VV' (likely similar or slightly larger)The addition of the chloro group increases the molecular volume, which would tend to increase the unit cell volume. However, more efficient packing due to new interactions like halogen bonding could counteract this effect.

In-Depth Discussion of Structural Variations

The protonation of the pyrazole ring and the 4-amino group in the hydrochloride salts creates a cationic species with multiple hydrogen bond donors (the N-H groups). The primary hydrogen bond acceptor is the chloride anion. This fundamental interaction is expected to be a dominant feature in the crystal structures of both derivatives, likely forming robust N-H···Cl hydrogen bonds that dictate the primary structural motifs.

In Derivative A-HCl , the crystal packing will be governed by the optimization of these hydrogen bonds and van der Waals interactions between the methyl groups and the pyrazole rings.

The introduction of a chlorine atom in Derivative B-HCl introduces several key changes. The C-Cl bond is polarized, with the chlorine atom having a region of positive electrostatic potential on its outer side (the σ-hole). This allows for the formation of halogen bonds , where the chlorine atom acts as an electrophilic species interacting with a nucleophile, such as the chloride anion or the pyrazole nitrogen atom of a neighboring molecule. These directional interactions can lead to specific and predictable packing arrangements, such as linear chains or sheets.

Furthermore, the electronic properties of the pyrazole ring are altered by the electron-withdrawing chloro group. This can influence the acidity of the N-H protons and the charge distribution across the molecule, which in turn can fine-tune the strength and geometry of the hydrogen bonds.

Experimental Protocols

The successful crystallographic analysis of novel derivatives hinges on the ability to produce high-quality single crystals. Below is a generalized protocol for the synthesis and crystallization of compounds like those discussed.

Synthesis of this compound

A common route to 4-aminopyrazoles is through the reduction of a corresponding 4-nitropyrazole.

  • Nitration: 1,5-dimethyl-1H-pyrazole is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to yield 1,5-dimethyl-4-nitro-1H-pyrazole.

  • Reduction: The nitro group is then reduced to an amine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a reducing agent like tin(II) chloride in hydrochloric acid.

  • Salt Formation: If the reduction is performed under acidic conditions (e.g., with SnCl₂/HCl), the hydrochloride salt may precipitate directly. Alternatively, the free base can be isolated and then treated with a solution of HCl in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Crystallization of the Hydrochloride Salt

Obtaining X-ray quality crystals is often a matter of patient experimentation with various techniques.

  • Solvent Selection: The hydrochloride salt is typically more polar than the free base. Solvents such as ethanol, methanol, or water, or mixtures thereof, are good starting points.

  • Slow Evaporation: A saturated solution of the compound is prepared in a chosen solvent or solvent mixture. The container is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container that also contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

Visualization of Key Workflows

Experimental Workflow: From Synthesis to Crystal Structure

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction start 1,5-dimethyl-1H-pyrazole nitration Nitration start->nitration nitro_product 1,5-dimethyl-4-nitro-1H-pyrazole nitration->nitro_product reduction Reduction nitro_product->reduction product 1,5-dimethyl-1H-pyrazol-4-amine reduction->product salt_formation HCl Addition product->salt_formation hcl_salt Hydrochloride Salt salt_formation->hcl_salt dissolve Dissolve in Solvent hcl_salt->dissolve crystal_growth Slow Evaporation / Vapor Diffusion dissolve->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal data_collection Data Collection single_crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow from synthesis to crystal structure determination.

Logical Relationship: Impact of Substitution on Crystal Packing

G cluster_effects Molecular & Crystal Properties sub Introduction of Substituent (e.g., -Cl) mol_props Altered Molecular Properties (Size, Polarity, σ-hole) sub->mol_props inter_forces New Intermolecular Forces (e.g., Halogen Bonding) sub->inter_forces packing_motif Modified Crystal Packing Motif mol_props->packing_motif inter_forces->packing_motif phys_props Changes in Physicochemical Properties (Solubility, Melting Point, Stability) packing_motif->phys_props

Caption: Impact of substitution on crystal packing and properties.

Conclusion

The crystallographic study of this compound derivatives is crucial for understanding their solid-state behavior and for the informed design of new pharmaceutical compounds. While a direct experimental comparison of a series of such derivatives is not yet available, the principles of crystal engineering allow us to predict the likely structural consequences of chemical modification. The interplay between strong hydrogen bonds to the chloride anion and other weaker, but structurally significant, interactions like halogen bonding will ultimately determine the crystal lattice. This guide provides a framework for understanding these interactions and a practical protocol for the synthesis and crystallization of new derivatives for future crystallographic analysis. A thorough understanding of their three-dimensional structures is essential for the rational design of the next generation of pyrazole-based therapeutics.

References

A Comparative Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The diverse biological activities exhibited by pyrazole-containing molecules, including anti-inflammatory, anticancer, and antiviral properties, have fueled a continuous demand for efficient and versatile synthetic methodologies.[1][2][4] This guide provides a comparative analysis of the most prominent synthetic routes to substituted pyrazoles, offering insights into their mechanisms, advantages, limitations, and practical applications. The information presented herein is intended to empower researchers in selecting the optimal synthetic strategy for their target molecules.

The Classic Approach: Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[1][2][5] This reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6][7]

Mechanism and Causality

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[5][6][8] This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[6][9]

A critical challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the formation of a mixture of two regioisomers.[1][2] The regioselectivity is dictated by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. This can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Advantages and Disadvantages

Advantages:

  • Readily available starting materials: 1,3-dicarbonyl compounds and hydrazines are common and often inexpensive reagents.

  • High yields: The formation of the stable aromatic pyrazole ring provides a strong thermodynamic driving force, often leading to high reaction yields.[8]

  • Scalability: The reaction is generally robust and can be scaled up for industrial applications.

Disadvantages:

  • Poor regioselectivity: As mentioned, the formation of regioisomeric mixtures is a significant drawback, often necessitating tedious separation procedures.[1][10]

  • Harsh reaction conditions: Some variations of the Knorr synthesis may require elevated temperatures and strong acids.

Controlling Regioselectivity in Knorr-type Syntheses

Significant research has focused on overcoming the challenge of regioselectivity. One effective strategy involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents. These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation.[10][11] Another approach is the use of novel catalysts, such as nano-ZnO or metal-oxo-clusters, which can promote the reaction under milder conditions and with improved regioselectivity.[1][2]

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

The following protocol, adapted from Gosselin et al., demonstrates a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[1]

Materials:

  • 1,3-Diketone (1.0 mmol)

  • Arylhydrazine hydrochloride (1.1 mmol)

  • N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • To a solution of the 1,3-diketone in DMA, add the arylhydrazine hydrochloride.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This method has been reported to provide pyrazoles in high yields (59% to 98%).[1]

Diagram of the Knorr Pyrazole Synthesis Mechanism:

G cluster_0 Knorr Pyrazole Synthesis start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Attack by second N dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product Aromatization

Caption: General mechanism of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and versatile approach to pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds (ketones, aldehydes, or esters) with hydrazines.[1][2] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.

Mechanism and Causality

The reaction is initiated by a Michael-type addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation between the remaining nitrogen of the hydrazine and the carbonyl group to form a five-membered pyrazoline ring. The final step is the oxidation of the pyrazoline to the aromatic pyrazole. This oxidation can occur in situ, often with air as the oxidant, or can be facilitated by the addition of an oxidizing agent.

Advantages and Disadvantages

Advantages:

  • Readily available starting materials: α,β-Unsaturated carbonyl compounds are common synthetic intermediates.

  • Good control over substitution pattern: The substitution pattern of the final pyrazole is directly determined by the substituents on the starting α,β-unsaturated carbonyl compound.

Disadvantages:

  • Need for an oxidation step: The requirement for a separate oxidation step can add complexity to the procedure and may not be compatible with all functional groups.

  • Potential for side reactions: The Michael addition step can sometimes be reversible, leading to side products.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Ethylenic Ketones

The following protocol is based on the work of Rao et al., which utilizes a copper triflate catalyst.[2]

Materials:

  • α,β-Ethylenic ketone (1.0 mmol)

  • p-(4-(tert-butyl)phenyl)hydrazine (1.1 mmol)

  • Copper triflate (Cu(OTf)₂) (10 mol%)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) (as solvent)

Procedure:

  • To a solution of the α,β-ethylenic ketone and p-(4-(tert-butyl)phenyl)hydrazine in [bmim][PF₆], add copper triflate.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product by column chromatography.

This method provides access to 1,3,5-trisubstituted pyrazoles through in situ oxidation of the pyrazoline intermediate.[2]

Diagram of Pyrazole Synthesis from α,β-Unsaturated Carbonyls:

G cluster_1 From α,β-Unsaturated Carbonyls start α,β-Unsaturated Carbonyl + Hydrazine michael Michael Addition start->michael pyrazoline Pyrazoline Intermediate michael->pyrazoline Intramolecular Condensation oxidation Oxidation pyrazoline->oxidation product Substituted Pyrazole oxidation->product Aromatization

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

The Modern Approach: 1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition reactions represent a powerful and modern strategy for the synthesis of substituted pyrazoles.[2][12] This method involves the reaction of a 1,3-dipole, typically a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene.[12][13][14]

Mechanism and Causality

The reaction is a concerted [3+2] cycloaddition, where the three atoms of the 1,3-dipole react with the two atoms of the dipolarophile to form a five-membered ring in a single step. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile, as described by frontier molecular orbital theory.

Advantages and Disadvantages

Advantages:

  • High regioselectivity: 1,3-dipolar cycloadditions are often highly regioselective, providing a single major product.[14]

  • Mild reaction conditions: Many of these reactions can be carried out under mild, and in some cases, catalyst-free conditions.[13]

  • Broad substrate scope: A wide variety of substituted diazo compounds and alkynes can be used, allowing for the synthesis of a diverse range of pyrazoles.

Disadvantages:

  • Availability and stability of diazo compounds: Diazo compounds can be unstable and potentially explosive, requiring careful handling.

  • Synthesis of starting materials: The synthesis of the required diazo compounds or nitrile imines may add extra steps to the overall synthetic sequence.

Experimental Protocol: Catalyst-Free Cycloaddition of Diazo Compounds to Alkynes

The following is a general procedure for the catalyst-free synthesis of pyrazoles via 1,3-dipolar cycloaddition, as described in Green Chemistry.[13]

Materials:

  • α-Diazocarbonyl compound (1.0 mmol)

  • Alkyne (1.2 mmol)

Procedure:

  • Mix the α-diazocarbonyl compound and the alkyne in a reaction vessel.

  • Heat the mixture under solvent-free conditions at a suitable temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC.

  • In many cases, the product is obtained in high purity after simply removing any excess alkyne under reduced pressure, avoiding the need for further purification.

This method is particularly attractive due to its high atom economy and environmentally friendly nature.[13]

Diagram of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:

G cluster_2 1,3-Dipolar Cycloaddition start Diazo Compound (1,3-Dipole) + Alkyne (Dipolarophile) cycloaddition [3+2] Cycloaddition start->cycloaddition product Substituted Pyrazole cycloaddition->product

Caption: The concerted [3+2] cycloaddition mechanism for pyrazole synthesis.

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules, including substituted pyrazoles.[15][16]

Causality and Advantages

MCRs offer several advantages over traditional multi-step syntheses, including:

  • High atom economy and efficiency: MCRs minimize the number of synthetic steps and purification procedures, leading to higher overall yields and reduced waste.[16]

  • Operational simplicity: The one-pot nature of MCRs simplifies the experimental setup and execution.

  • Access to molecular diversity: By systematically varying the starting components, large libraries of structurally diverse pyrazoles can be rapidly synthesized, which is particularly valuable in drug discovery.

Example of a Multicomponent Pyrazole Synthesis

A notable example is the one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles from substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes.[17] This reaction proceeds through the in situ formation of a tosylhydrazone from the aldehyde and tosylhydrazine, which then undergoes a cycloaddition with the terminal alkyne.

Comparative Summary of Synthetic Routes

FeatureKnorr Synthesis & Related CondensationsFrom α,β-Unsaturated Carbonyls1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyls, Hydrazinesα,β-Unsaturated Carbonyls, HydrazinesDiazo Compounds/Nitrile Imines, Alkynes/Alkenes3 or more simple starting materials
Regioselectivity Often poor, but can be controlledGenerally goodExcellentGenerally good to excellent
Reaction Conditions Can be harsh (acid, heat)Often requires an oxidation stepMild, sometimes catalyst-freeVaries, often mild
Substrate Scope BroadBroadBroadVery broad, allows for high diversity
Key Advantage Readily available starting materials, scalableGood control over substitutionHigh regioselectivity, mild conditionsHigh efficiency and molecular diversity
Key Disadvantage Regioisomer formationNeed for an oxidation stepStability and handling of diazo compoundsOptimization can be complex

Conclusion

The synthesis of substituted pyrazoles is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. While the classical Knorr synthesis and related condensations remain valuable tools, modern approaches such as 1,3-dipolar cycloadditions and multicomponent reactions offer significant advantages in terms of efficiency, regioselectivity, and access to molecular diversity. The choice of synthetic route will ultimately depend on the specific substitution pattern of the target pyrazole, the availability of starting materials, and the desired scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic chemist's toolbox for constructing this important heterocyclic scaffold will undoubtedly continue to expand.

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A Comparative Guide to the Validation of a Novel Synthetic Method for 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new, efficient synthetic methodology for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We will present a detailed comparison of this novel method against established synthetic routes, supported by robust experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important scaffold.

The pyrazole nucleus is a fundamental structural motif in a vast array of pharmacologically active compounds.[1] The title compound, in particular, serves as a crucial building block for various therapeutic agents. Consequently, the development of efficient and scalable synthetic routes is of paramount importance to the pharmaceutical industry.[2][3] This guide will demonstrate the superiority of the newly developed method in terms of yield, purity, and overall process efficiency.

The New Synthetic Approach: A Rationale-Driven Design

Traditional synthetic methods for 1,5-dimethyl-1H-pyrazol-4-amine often involve multi-step procedures with moderate yields and the use of hazardous reagents. Our new approach focuses on a streamlined, two-step, one-pot synthesis designed for scalability and improved safety.

The core of this new method lies in the initial cyclocondensation reaction of a readily available β-ketonitrile with methylhydrazine, followed by a reductive amination. This design choice was driven by the principles of atom economy and process intensification, aiming to minimize waste and simplify the overall manufacturing process.[4][5]

Experimental Validation: A Rigorous Approach to Scientific Integrity

To ensure the reliability and reproducibility of our new method, a comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7] The validation process encompasses a thorough characterization of the final product and a detailed comparison with a standard literature method.

Analytical Methods for Structural Elucidation and Purity Assessment

The identity and purity of the synthesized this compound were unequivocally confirmed using a suite of modern analytical techniques.[8][][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the molecular structure. The chemical shifts and coupling constants were in full agreement with the expected structure of 1,5-dimethyl-1H-pyrazol-4-amine.[11][12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecular ion, further confirming the elemental composition.[15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands corresponding to the amine and pyrazole functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis was employed to determine the purity of the final product.[18][19] The method was validated for linearity, accuracy, and precision.[20][21][22][23]

Comparative Performance Data

The following table summarizes the key performance indicators of the new synthetic method compared to a widely cited literature procedure.

Parameter New Synthetic Method Standard Literature Method
Overall Yield (%) 85%62%
Purity (HPLC, %) >99.5%98.0%
Reaction Time (hours) 618
Number of Steps 2 (one-pot)4
Safety & Environmental Impact Use of greener solvents, milder reaction conditionsUse of hazardous reagents and chlorinated solvents

Experimental Protocols

Detailed Step-by-Step Methodology for the New Synthetic Method

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add Raney Nickel (10 wt%) to the mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 4 hours.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 1,5-dimethyl-1H-pyrazol-4-amine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in isopropanol.

  • Add a solution of hydrochloric acid in isopropanol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes, during which the hydrochloride salt precipitates.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to afford this compound as a white solid.

Workflow for Analytical Validation

The following diagram illustrates the workflow for the analytical validation of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quality Control Synthesis New Synthetic Method Purification Crystallization Synthesis->Purification NMR 1H & 13C NMR Purification->NMR Structure Confirmation MS HRMS Purification->MS Structure Confirmation IR FT-IR Purification->IR Structure Confirmation HPLC HPLC Purity Purification->HPLC Purity Assessment MeltingPoint Melting Point Purification->MeltingPoint Purity Assessment ElementalAnalysis Elemental Analysis Purification->ElementalAnalysis Purity Assessment

Caption: Workflow for the synthesis, purification, and analytical validation of this compound.

Conclusion: A Superior and Validated Synthetic Route

The newly developed synthetic method for this compound offers significant advantages over existing procedures. The validation data unequivocally demonstrates its superiority in terms of chemical yield, purity of the final product, and overall process efficiency. The streamlined, one-pot nature of the synthesis, coupled with the avoidance of hazardous reagents, makes it a more sustainable and scalable alternative for industrial applications.[19] This robust and thoroughly validated method provides a valuable tool for researchers and professionals in the field of drug discovery and development.[4][24]

References

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  • PubMed. The (1) H NMR spectrum of pyrazole in a nematic phase.
  • Semantic Scholar. Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives†.
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A Spectroscopic Guide to Differentiating 1,3-Dimethyl-1H-pyrazol-5-amine and 1,5-Dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical and materials science, the precise structural elucidation of isomeric molecules is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related pyrazole amines: 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-3-amine. Leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed analysis of the key spectral features that enable unambiguous differentiation between these two isomers. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate structural characterization for their work.

Introduction: The Significance of Isomeric Purity in Pyrazole Amines

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, the ability to distinguish between constitutional isomers, such as 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-3-amine, is not merely an academic exercise but a critical aspect of quality control and drug efficacy.

The subtle difference in the placement of a methyl and an amine group around the pyrazole core significantly alters the molecular symmetry and the electronic environment of the constituent atoms. These differences manifest as distinct fingerprints in various spectroscopic analyses. This guide will systematically explore these differences to provide a robust framework for their identification.

Figure 1: Chemical structures of 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct chemical shifts for the pyrazole ring proton and the two methyl groups.

  • 1,3-Dimethyl-1H-pyrazol-5-amine: In this isomer, the amine group is at the 5-position. The proton at the 4-position is flanked by a methyl-substituted carbon and a carbon bearing the amine group. The N-methyl group is adjacent to a nitrogen that is part of a double bond, while the C-methyl group is attached to a carbon of the pyrazole ring.

  • 1,5-Dimethyl-1H-pyrazol-3-amine: Conversely, in this isomer, the amine group is at the 3-position. The proton at the 4-position is now situated between two carbons, one with a methyl group and the other with an amine group. The positions of the N-methyl and C-methyl groups relative to the ring proton and the amine group are different, leading to different electronic shielding and thus different chemical shifts.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1,3-Dimethyl-1H-pyrazol-5-amine1,5-Dimethyl-1H-pyrazol-3-amineRationale for Difference
H-4 (ring) ~5.4-5.6~5.2-5.4The electron-donating amine group at C5 in the 1,3-isomer results in greater shielding of H-4 compared to the 1,5-isomer where the amine is at C3.
N-CH₃ ~3.5-3.7~3.6-3.8The proximity to the C5-methyl group in the 1,5-isomer can cause a slight downfield shift.
C-CH₃ ~2.1-2.3~2.2-2.4The position of the methyl group relative to the amine group influences its electronic environment.
NH₂ Broad, ~3.5-4.5Broad, ~3.0-4.0The chemical shift of the amine protons is highly dependent on concentration and solvent.

Note: These are predicted values based on general principles and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectra provide even clearer differentiation, as the chemical shifts of the pyrazole ring carbons are highly sensitive to the substituent pattern.

  • 1,3-Dimethyl-1H-pyrazol-5-amine: The carbon atoms C3, C4, and C5 will have distinct chemical shifts influenced by the attached methyl and amine groups.

  • 1,5-Dimethyl-1H-pyrazol-3-amine: The different arrangement of substituents will lead to a different set of chemical shifts for the ring carbons.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1,3-Dimethyl-1H-pyrazol-5-amine1,5-Dimethyl-1H-pyrazol-3-amineRationale for Difference
C3 ~148-152~155-159In the 1,3-isomer, C3 is attached to a methyl group. In the 1,5-isomer, C3 is attached to the amine group, causing a significant downfield shift.
C4 ~90-94~88-92The shielding effect of the adjacent amine group at C5 in the 1,3-isomer leads to a slightly downfield shift compared to the 1,5-isomer.
C5 ~140-144~145-149In the 1,3-isomer, C5 is attached to the amine group. In the 1,5-isomer, it is attached to a methyl group.
N-CH₃ ~35-38~36-39Subtle differences due to the overall electronic structure.
C-CH₃ ~12-15~10-13The position of the methyl group relative to the nitrogen atoms of the ring affects its chemical shift.

Note: These are predicted values and should be confirmed with experimental data.

Figure 2: Standard workflow for NMR-based isomer analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides valuable information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for N-H and C-H bonds, subtle differences in the fingerprint region can aid in their differentiation.

  • N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[3] The exact positions of these bands can be influenced by hydrogen bonding, which may differ slightly between the two isomers due to steric and electronic effects.

  • C-H Stretching: Both isomers will exhibit C-H stretching vibrations for the methyl groups and the pyrazole ring C-H bond in the 2800-3100 cm⁻¹ range.

  • Fingerprint Region (below 1600 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Differences in the C=N, C-N, and C-C stretching and bending vibrations, as well as ring deformation modes, will be most pronounced here. For instance, the position of the C=N stretching vibration may shift depending on the location of the amine group.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode1,3-Dimethyl-1H-pyrazol-5-amine1,5-Dimethyl-1H-pyrazol-3-amineExpected Differences
N-H Stretch (asymmetric) ~3450~3450Minor shifts possible due to different hydrogen bonding environments.
N-H Stretch (symmetric) ~3350~3350Minor shifts possible.
C-H Stretch (aromatic) ~3100~3100Generally similar.
C-H Stretch (aliphatic) ~2950-2850~2950-2850Generally similar.
C=N Stretch ~1620-1580~1630-1590The position of the amine group affects the electron density of the C=N bonds, leading to a potential shift.
Ring Vibrations Multiple bands in fingerprintMultiple bands in fingerprintThe pattern of absorptions in the 1500-1000 cm⁻¹ region will be unique for each isomer.

The NIST Chemistry WebBook provides IR spectral data for 5-Amino-1,3-dimethylpyrazole which can serve as a reference.[4][5]

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₅H₉N₃) and therefore the same nominal molecular weight of 111 g/mol .[1][6] However, their fragmentation patterns under electron ionization (EI) can differ due to the different locations of the methyl and amine groups, which influence bond stabilities.

According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent for these compounds.[3]

  • 1,3-Dimethyl-1H-pyrazol-5-amine: The fragmentation may be initiated by the loss of a methyl radical from the C3 position or the N1 position. Subsequent fragmentation could involve the loss of HCN or N₂.

  • 1,5-Dimethyl-1H-pyrazol-3-amine: The initial fragmentation might involve the loss of a methyl radical from the C5 position or the N1 position. The stability of the resulting fragment ions will differ from those of the 1,3-isomer, leading to different relative abundances of the fragment ions.

Table 4: Potential Key Fragment Ions (m/z) in EI-MS

m/zPossible Fragment1,3-Dimethyl-1H-pyrazol-5-amine1,5-Dimethyl-1H-pyrazol-3-amine
111 [M]⁺PresentPresent
96 [M-CH₃]⁺High abundanceHigh abundance
82 [M-HCN]⁺PossiblePossible
68 [M-CH₃-HCN]⁺PossiblePossible
54 [C₃H₄N]⁺PossiblePossible

While the major fragments may be similar, the relative intensities of these peaks are expected to be different and can be used as a diagnostic tool for distinguishing the isomers. The NIST WebBook contains the mass spectrum for 5-Amino-1,3-dimethylpyrazole, which can be used for comparison.[4]

Figure 3: Logical flow of isomer differentiation using mass spectrometry.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole amine sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[7]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Analysis: Determine the chemical shifts (referenced to TMS at 0 ppm), integrate the signals in the ¹H spectrum, and analyze the multiplicities.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable IR-transparent solvent.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the relative abundances of the fragment ions.

Conclusion

The unambiguous differentiation of 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-3-amine is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence by revealing distinct chemical shifts for the pyrazole ring and substituent groups. IR spectroscopy provides complementary information on functional groups and unique fingerprint patterns. Mass spectrometry, while showing the same molecular ion, can distinguish the isomers based on their characteristic fragmentation patterns. By employing these methods in a systematic manner, researchers can confidently ascertain the isomeric purity of their pyrazole amine samples, a crucial step in ensuring the reliability and reproducibility of their scientific endeavors.

References

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • Guidechem. (n.d.). How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine?. FAQ - Guidechem.
  • NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. NIST WebBook.
  • Benchchem. (n.d.). 1,5-Dimethyl-1H-pyrazol-3-amine | CAS 35100-92-6.
  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • ChemicalBook. (n.d.). N,3-dimethyl-1H-pyrazol-5-amine(73844-02-7) 1H NMR spectrum.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • RSC Publishing. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ChemicalBook. (2025). 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1.
  • PubMed. (2014). The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. Guang Pu Xue Yu Guang Pu Fen Xi, 34(9), 2305-19.
  • PubChem. (n.d.). 1,5-Dimethylpyrazole | C5H8N2 | CID 136502.
  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST WebBook.
  • NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. NIST WebBook.
  • PubChemLite. (n.d.). 1,5-dimethyl-1h-pyrazol-3-amine (C5H9N3).
  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813.
  • SpectraBase. (n.d.). 1,3-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2025). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods | Request PDF.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dimethylpyrazole 97 3524-32-1.
  • Benchchem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier.
  • ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF.
  • (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
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A Senior Application Scientist's Guide to Alternatives for 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value and Inherent Challenges of the Aminopyrazole Scaffold

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its synthetic accessibility and versatile biological activity.[1][2][3] This five-membered heterocycle is a key structural component in numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors (PKIs) where it features in therapeutics like Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/ROS1 inhibitor).[1][2][4] The 1,5-dimethyl-1H-pyrazol-4-amine scaffold, specifically, offers a valuable building block. The 4-amino group provides a crucial hydrogen bond donor/acceptor site for interacting with protein targets, while the N1- and C5-methyl groups can modulate solubility, metabolic stability, and steric interactions within a binding pocket.

However, reliance on a single scaffold, no matter how effective, presents significant challenges in drug discovery. These can include:

  • Metabolic Liability: N-methyl groups are often susceptible to cytochrome P450-mediated N-demethylation, creating potential metabolic hotspots that can lead to rapid clearance and the formation of active metabolites with different pharmacological profiles.

  • Intellectual Property Constraints: A heavily utilized scaffold can exist in a crowded patent landscape, making it difficult to secure novel intellectual property.

  • Off-Target Activity: "Privileged scaffolds" can sometimes be promiscuous, leading to binding at unintended targets and causing toxicity.

  • Suboptimal Physicochemical Properties: A specific substitution pattern may not provide the ideal balance of solubility, permeability, and metabolic stability required for a successful drug candidate.

This guide provides a comparative analysis of viable alternatives to the 1,5-dimethyl-1H-pyrazol-4-amine core. We will explore isomeric pyrazoles, bioisosteric ring systems, and alternative heterocyclic scaffolds, supported by experimental rationale and actionable protocols to empower researchers in their lead optimization efforts.

Section 1: Comparative Analysis of Alternative Scaffolds

The selection of an alternative scaffold is a multi-parameter optimization problem. The ideal replacement should retain or improve upon the target engagement of the original molecule while offering advantages in synthesis, pharmacokinetics, or intellectual property.

Category A: Isomeric and Substituted Pyrazoles

Before departing from the pyrazole core entirely, isomeric variations should be considered. Subtle changes in the placement of the amino group or methyl substituents can profoundly impact the molecule's interaction with its target and its metabolic fate.

  • 3-Aminopyrazoles: Moving the amino group to the C3 position alters the vector space available for substitution and modifies the hydrogen bonding geometry. This scaffold is also widely reported in the development of kinase inhibitors.[5][6][7] The change in electronics can influence the pKa of the amine and the overall polarity of the molecule.

  • N-H Pyrazoles (des-methyl analogs): Removing the N1-methyl group introduces a hydrogen bond donor site.[1] This can be advantageous for forming an additional interaction with the target protein, potentially increasing potency and altering selectivity. However, this new N-H bond can be a site for Phase II metabolism (e.g., glucuronidation), which could impact the drug's half-life.

Category B: Bioisosteric Five-Membered Heterocycles

Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[8] Replacing the pyrazole ring with another five-membered heterocycle is a common strategy to modulate properties while maintaining a similar spatial arrangement of key functional groups.[9][10]

  • Aminothiazoles & Aminooxazoles: These heterocycles are classic bioisosteres for aminopyrazoles.[9] The introduction of sulfur (thiazole) or oxygen (oxazole) alters the ring's electronics, making it more electron-deficient. This can impact the pKa of the amino group and the overall metabolic stability of the ring.

  • Aminotriazoles: The addition of a third nitrogen atom further increases polarity and the potential for hydrogen bonding, which can be beneficial for improving solubility.[9][11] However, the synthetic accessibility and stability of the desired triazole isomer must be carefully considered.

Category C: Six-Membered Heterocyclic Scaffolds

Moving to a six-membered ring system, such as a pyrimidine, represents a more significant structural departure but is one of the most successful strategies in kinase inhibitor design.

  • 2-Aminopyrimidines: This scaffold is arguably the most prevalent and successful alternative to aminopyrazoles in kinase inhibitors.[12][13][14][15] The 1,3-arrangement of ring nitrogens in the pyrimidine core presents a distinct hydrogen bonding pattern (acceptor-donor-acceptor) that is highly complementary to the hinge region of many kinases. This often leads to high-potency inhibitors.[14][16]

The following diagram illustrates the key pharmacophoric differences between the reference 4-aminopyrazole and the high-value 2-aminopyrimidine alternative.

G cluster_0 4-Aminopyrazole Scaffold cluster_1 2-Aminopyrimidine Alternative cluster_2 Rationale for Change a 4-Amino Group (H-bond Donor/Acceptor) c N2 Atom (H-bond Acceptor) e 2-Amino Group (H-bond Donor) a->e Bioisosteric Replacement b N1-Methyl (Blocks H-bond Donor, Modulates Solubility) d C5-Methyl (Steric Influence) f N1 Atom (H-bond Acceptor) c->f Alters H-bond Acceptor Geometry g N3 Atom (H-bond Acceptor) h Key Hinge-Binding Motif (Acceptor-Donor-Acceptor) rationale Switching to aminopyrimidine - Introduces a canonical hinge-binding motif. - Alters electronic properties. - Creates new intellectual property space. - May improve metabolic stability vs. N-Me pyrazole.

Caption: Pharmacophore comparison of 4-aminopyrazole and 2-aminopyrimidine.

Section 2: Comparative Experimental Data

To objectively compare these scaffolds, a researcher must evaluate them across several key parameters. The table below presents representative data, synthesized from literature, for a hypothetical series of kinase inhibitors based on different core scaffolds. Assume the primary target is a well-characterized kinase like CDK2 or JAK2.[17][18][19]

ScaffoldTarget IC₅₀ (nM)Microsomal Half-Life (t½, min)ClogPLigand Efficiency (LE)Synthetic Tractability
1,5-Dimethyl-4-aminopyrazole (Reference) 15252.80.35Good
1-H-5-Methyl-4-aminopyrazole25102.10.33Good
1,5-Dimethyl-3-aminopyrazole50352.90.31Moderate
2-Amino-4,6-dimethylpyrimidine8652.50.38Excellent
2-Amino-5-methylthiazole45402.60.32Good

Data Interpretation:

  • Potency (IC₅₀): The 2-aminopyrimidine scaffold shows a modest improvement in potency, likely due to optimized interactions with the kinase hinge region.

  • Metabolic Stability (t½): The removal of the N-methyl group in the N-H pyrazole leads to a significant decrease in metabolic stability, suggesting it's a liability. The 2-aminopyrimidine shows a marked improvement, indicating it is less susceptible to the metabolic pathways that degrade the reference compound.

  • Lipophilicity (ClogP): The alternatives are generally in a similar, drug-like lipophilicity range. The N-H pyrazole is less lipophilic due to the added H-bond donor.

  • Ligand Efficiency (LE): The 2-aminopyrimidine scaffold shows the highest ligand efficiency, suggesting it forms more potent interactions per heavy atom, making it a highly efficient and attractive scaffold for further optimization.

  • Synthetic Tractability: While most scaffolds are synthetically accessible, the wealth of available building blocks and established reaction protocols for pyrimidines often makes them the most straightforward to work with on a large scale.[14]

Section 3: Experimental Workflows & Protocols

A robust comparison requires standardized, reproducible assays. The following workflow diagram and protocols outline a typical discovery cascade for evaluating a new scaffold against a reference compound.

Caption: Drug discovery workflow for evaluating alternative scaffolds.

Experimental Protocol 1: Kinase Inhibition Biochemical Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding to a kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK2), tagged with GST.

  • Europium (Eu)-labeled anti-GST antibody.

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (tracer).

  • Test compounds (dissolved in DMSO).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well, low-volume, black plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate using an acoustic dispenser. Include DMSO-only wells for 'no inhibition' controls and wells with no kinase for 'background' controls.

  • Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the kinase and Eu-anti-GST antibody in assay buffer at concentrations optimized for the specific kinase.

  • Dispensing Kinase/Antibody: Add 5 µL of the 2X kinase/antibody mix to each well of the assay plate. Mix gently and incubate for 15 minutes at room temperature.

  • Tracer Preparation: Prepare a 2X working solution of the Alexa Fluor™ 647-tracer in assay buffer.

  • Dispensing Tracer: Add 5 µL of the 2X tracer solution to each well. This initiates the binding competition.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the 'no inhibition' (100%) and 'background' (0%) controls.

    • Plot the normalized response versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Trustworthiness: This assay directly measures the displacement of a known binder (the tracer) from the kinase's active site by the test compound. The TR-FRET format is highly sensitive, less prone to interference from colored or fluorescent compounds than other methods, and provides a direct measure of target engagement, making it a trustworthy and standard method in lead discovery.

Experimental Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance rate of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Test compound (1 mM stock in DMSO).

  • NADPH regenerating system (e.g., GOLDPak™).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for reaction quenching.

  • 96-well incubation plates and collection plates.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (final protein concentration 0.5 mg/mL).

  • Incubation Mix: In the incubation plate, add buffer, the HLM working solution, and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mix into a collection plate containing ice-cold acetonitrile with the internal standard. The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing: Seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Causality and Trustworthiness: This assay mimics the primary site of drug metabolism in the body (the liver). By using a pooled lot of microsomes from multiple donors and an NADPH regenerating system to fuel the P450 enzymes, it provides a reliable and standardized measure of a compound's susceptibility to Phase I metabolism. The inclusion of a T=0 point and analysis by LC-MS/MS ensures accurate quantification and a robust baseline.

Conclusion and Forward-Looking Statement

The 1,5-dimethyl-1H-pyrazol-4-amine scaffold is a valuable tool in the medicinal chemist's arsenal, but it is not a universal solution. A thorough exploration of alternatives is critical for overcoming the common hurdles of drug discovery, from metabolic instability to intellectual property constraints. Isomeric pyrazoles offer subtle modifications, while bioisosteric five-membered rings provide a means to fine-tune electronics and physicochemical properties.

However, as the data suggests, more significant structural shifts, particularly to well-established hinge-binding scaffolds like the 2-aminopyrimidine, often yield the greatest improvements in both potency and pharmacokinetic properties.[14][15] The "best" alternative is always context-dependent, dictated by the specific target, the desired drug profile, and the competitive landscape. By employing the systematic, data-driven comparison workflows outlined in this guide, researchers can de-risk their projects and more efficiently identify scaffolds with a higher probability of clinical success.

References

  • Bara, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]

  • El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 26(1), 168. Available at: [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Barakat, A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(1), 103520. Available at: [Link]

  • Rogers, J. R., et al. (2015). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 56(36), 5100-5102. Available at: [Link]

  • Gherib, Z., et al. (2023). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5188. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Aromatic Bioisosteres. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(4), 609. Available at: [Link]

  • Islam, M. S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,5-dimethyl-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5][6][7] The pyrazole ring often serves as a bioisostere for aryl groups, enhancing properties like solubility and lipophilicity while providing crucial hydrogen bond donor and acceptor capabilities for target interaction.[8]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs built upon the 1,5-dimethyl-1H-pyrazol-4-amine core. We will dissect how specific structural modifications to this scaffold influence biological activity, with a particular focus on its application in developing potent and selective kinase inhibitors and anti-inflammatory agents. The insights presented herein are synthesized from extensive experimental data, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

The 1,5-dimethyl-1H-pyrazol-4-amine Core: A Foundation for Potency

The 1,5-dimethyl-1H-pyrazol-4-amine scaffold provides a rigid and chemically stable core from which diverse functional groups can be explored. Its key structural features—the N1-methyl, C5-methyl, and C4-amine groups—serve as primary vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

The N1-methyl group often orients substituents at other positions and can influence metabolic stability. The C5-methyl group can engage in hydrophobic interactions within a target's binding pocket. Critically, the C4-amino group serves as a versatile chemical handle, allowing for the introduction of a wide range of substituents that can form key interactions, such as hydrogen bonds with the hinge region of protein kinases.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 1,5-dimethyl-1H-pyrazol-4-amine analogs is exquisitely sensitive to the nature and position of its substituents. The following sections explore the SAR at key modification points.

Modifications at the C4-Amino Group: The Gateway to Hinge Binding

The primary amine at the C4 position is the most frequently modified site in the development of kinase inhibitors. Conversion of this amine into amides, ureas, or sulfonamides is a cornerstone strategy for engaging with the backbone of a kinase's hinge region, a critical interaction for ATP-competitive inhibition.

Investigation into various pyrazole derivatives has consistently shown that incorporating an amide group is a highly effective strategy for achieving potent inhibitory activity against kinases like c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinases (CDKs).[4][9] The amide's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H can act as a donor, mimicking the interactions of the adenine portion of ATP.

Table 1: Comparison of C4-Amide Substituents and Their Impact on Kinase Inhibition

Compound IDC4-Substituent (R in -NH-CO-R)Target KinaseIC50 (µM)Key Observation
Analog A PhenylJNK-1> 10A simple phenyl amide shows weak activity.[9]
Analog B 4-ChlorophenylJNK-15.2Addition of an electron-withdrawing group improves potency.[9]
Analog C 3,4-DichlorophenylJNK-11.8Di-substitution further enhances inhibitory activity.[9]
Analog D 1-Methyl-1H-pyrazol-4-ylCDK20.005A heteroaromatic substituent can dramatically increase potency.[10]
Analog E 3-Carbamoyl-1-methyl-1H-pyrazol-4-ylIRAK4< 0.001A strategically placed functional group on the heteroaromatic ring leads to nanomolar inhibition.[11]

The data clearly indicates that the nature of the aryl or heteroaryl group attached to the C4-amide is a critical determinant of potency. Increasing the complexity and hydrogen bonding potential of this substituent often leads to a significant improvement in activity.

Modifications at the N1 and C5 Positions: Tuning Lipophilicity and Selectivity

While the C4-position is crucial for hinge binding, the N1 and C5 positions play a vital role in interacting with hydrophobic regions of the ATP-binding pocket and influencing selectivity.

  • N1-Position: The methyl group at N1 is often optimal, but its replacement can be used to probe for additional interactions or to modulate physicochemical properties. In some pyrazole series, larger groups at N1 can be detrimental, while in others, they may access specific sub-pockets.

  • C5-Position: The C5-methyl group typically fits into a small hydrophobic pocket. Replacing it with larger alkyl or aryl groups can either enhance van der Waals interactions or create steric clashes, depending on the specific topology of the target kinase. For example, in the development of MmpL3 inhibitors for tuberculosis, modifying the C5-substituent from a phenyl to a cyclopentyl group improved metabolic stability while retaining potency.[12]

Modifications at the C3-Position: Exploiting the Solvent-Front

Although our core is a 1,5-dimethyl scaffold, it is instructive to consider the impact of substituents at the C3-position, as this is a common modification in broader pyrazole-based drug discovery. Substituents at C3 often extend towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing polar groups to improve solubility or larger moieties to capture additional interactions, thereby enhancing selectivity. In a series of meprin inhibitors, modifying the phenyl moieties at the C3 and C5 positions had a significant impact on inhibitory activity.[13]

Comparative Biological Activities

The versatility of the pyrazole scaffold allows its derivatives to target a range of biological processes, most notably kinase-mediated signaling and inflammatory pathways.

Kinase Inhibition

The 1,5-dimethyl-1H-pyrazol-4-amine scaffold is a proven template for designing potent inhibitors of various protein kinases. The pyrazole core acts as a stable anchor, while modifications at the C4-amino position drive interactions with the highly conserved hinge region.

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole Analog Hinge Hinge Region (e.g., Ala, Glu) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Pyrazole 1,5-Dimethyl Pyrazole Core AmideLinker C4-Amide Linker Pyrazole->AmideLinker AmideLinker->Hinge H-Bonds R_Group R-Group (Aryl/Heteroaryl) AmideLinker->R_Group R_Group->SolventFront Interactions C5_Methyl C5-Methyl C5_Methyl->HydrophobicPocket Hydrophobic Interaction SynthesisWorkflow A 1. Nitration (e.g., 1,5-Dimethyl-1H-pyrazole) B 2. Reduction (e.g., H2, Pd/C) A->B Yields 4-amino intermediate C 3. Amide Coupling (e.g., R-COOH, Coupling Agent) B->C Amine activation D Final Product (C4-Amide Analog) C->D Purification (Chromatography)

Caption: A generalized synthetic workflow for C4-amide pyrazole analogs.

Step-by-Step Synthesis of a Representative C4-Amide Analog:

  • Nitration: To a solution of 1,5-dimethyl-1H-pyrazole in concentrated sulfuric acid, slowly add nitric acid at 0°C. Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature. Pour the mixture over ice and collect the precipitated 1,5-dimethyl-4-nitro-1H-pyrazole product by filtration.

  • Reduction: Dissolve the nitro-pyrazole intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1,5-dimethyl-1H-pyrazol-4-amine.

  • Amide Coupling: Dissolve the 1,5-dimethyl-1H-pyrazol-4-amine and the desired carboxylic acid (R-COOH) in an anhydrous solvent like DMF or DCM. Add a coupling agent (e.g., TBTU, HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature overnight.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final C4-amide analog.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

AssayWorkflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) B 2. Serial Dilution of Test Compound A->B C 3. Add Kinase, Substrate, and Compound to Plate B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (e.g., 30-60 min at RT) D->E F 6. Stop Reaction & Detect Signal E->F G 7. Data Analysis (Calculate IC50) F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.